1-Chloroethyl ethyl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloroethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGKFXJZCTTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885936 | |
| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50893-36-2 | |
| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50893-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, 1-chloroethyl ethyl ester | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroethyl ethyl carbonate | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Chloroethyl Ethyl Carbonate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-Chloroethyl ethyl carbonate (CEEC), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed characterization, and significant applications, with a focus on the underlying scientific principles.
Introduction and Strategic Importance
This compound, with the chemical formula C₅H₉ClO₃, is a halogenated organic compound that has garnered significant interest as a reactive intermediate in organic synthesis.[1] Its structure, featuring a reactive chlorine atom and a carbonate group, makes it a valuable building block, particularly in the pharmaceutical and specialty chemical industries.[1][2] This guide aims to provide an in-depth understanding of its synthesis, characterization, and handling, underpinned by established scientific principles and practical insights.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective use and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₃ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| CAS Number | 50893-36-2 | [3] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Odor | Faint, characteristic ester-like/ethereal odor | [1][3] |
| Density | 1.136 - 1.22 g/cm³ at 20-25°C | [3][4] |
| Boiling Point | 159-161°C (decomposes) | [3][4] |
| Flash Point | 65°C (149°F) | [5] |
| Solubility | Miscible with common organic solvents, sparingly soluble in water | [1][3] |
| Stability | Moisture-sensitive | [3] |
Synthesis of this compound
The primary synthesis route for this compound involves the reaction of 1-chloroethyl chloroformate with ethanol.[6] This reaction is a nucleophilic acyl substitution where the ethanol acts as the nucleophile and attacks the electrophilic carbonyl carbon of the chloroformate.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of 1-chloroethyl chloroformate. This is followed by the elimination of a chloride ion, which is scavenged by a base, typically pyridine, to drive the reaction to completion. The presence of a base is critical to neutralize the hydrochloric acid byproduct, thus preventing side reactions.[7]
Caption: Synthesis of this compound.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound:
-
Dissolve 2.3 g of ethanol in 50 ml of dichloromethane in a reaction flask.
-
Add 4.0 g of pyridine to the solution.
-
Cool the mixture in a dry-ice/acetone bath.
-
Slowly add 7.5 g of 1-chloroethyl chloroformate to the reaction mixture with stirring.[6][8]
-
Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.[8]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[8]
Characterization and Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H), 1.7 (d, 3H), 4.2 (q, 2H), 6.4 (q, 1H)[6] |
| ¹³C NMR | Spectral data available[9] |
| IR Spectroscopy | Characteristic C=O stretching of the carbonate group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Analytical Workflow
Caption: Analytical workflow for characterization.
Applications in Research and Development
This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1][10]
-
Prodrug Synthesis: It is widely used in the creation of carbamate prodrugs.[3] The 1-chloroethyl carbonate moiety can be attached to a parent drug molecule to improve its bioavailability.[7] This prodrug is then metabolized in the body to release the active pharmaceutical ingredient.[7] Carbonates are generally hydrolyzed by esterases to release the parent drugs.[11]
-
Chemical Synthesis: This compound serves as a versatile reagent in various chemical syntheses, including the production of fine chemicals and agrochemicals.[1][2] Its reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of the ethyl carbonate group into other molecules.[12]
Safety and Handling
This compound is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[1][5] Proper personal protective equipment, including chemical splash goggles, appropriate gloves, and protective clothing, should be worn when handling this chemical.[5]
-
Handling: Work in a well-ventilated area and avoid breathing vapors.[5][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances such as strong bases.[1][5][13] Long-term storage at 2-8°C under an inert atmosphere is recommended.[3]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists or if ingested.[5]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and professionals working with this important compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Chloroethyl Isopropyl Carbonate [anshulchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | Benchchem [benchchem.com]
- 8. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]
- 9. 2-Chloroethyl ethyl carbonate | C5H9ClO3 | CID 12238111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Carbonate and Carbamate Prodrugs [ebrary.net]
- 12. framochem.com [framochem.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Mechanism of Action of 1-Chloroethyl Ethyl Carbonate in Organic Reactions
This guide provides a comprehensive examination of 1-Chloroethyl ethyl carbonate (CEEC), a versatile reagent in modern organic synthesis. We will delve into its core reactivity, explore its mechanistic pathways in various transformations, and provide practical, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this compound.
Introduction to this compound (CEEC)
This compound, with the CAS Number 50893-36-2, is a halogenated organic compound derived from carbonic acid.[1][2] Structurally, it features a reactive 1-chloroethyl group attached to an ethyl carbonate moiety. This unique arrangement confers a dual reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]
Physicochemical Properties of CEEC
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₃ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 159-161°C (lit.) | [4] |
| Density | 1.136 g/mL at 20°C (lit.) | [4] |
| Solubility | Soluble in common organic solvents; sparingly soluble in water | [1][5] |
| Synonyms | CEEC, Carbonic acid 1-chloroethyl ethyl ester | [2][6] |
Core Reactivity and Mechanistic Principles
The synthetic utility of CEEC stems from two primary reactive sites within its structure:
-
The α-Carbon: The carbon atom bonded to the chlorine atom is highly electrophilic. The chlorine atom is an excellent leaving group, making this site susceptible to nucleophilic substitution reactions (SN1 or SN2). This is the predominant pathway for most of its applications.
-
The Carbonyl Carbon: The carbonate carbonyl group is also electrophilic, but its reactivity is attenuated by resonance donation from the two adjacent oxygen atoms. It is therefore less reactive than analogous acyl chlorides (like 1-chloroethyl chloroformate) but can still be targeted by strong nucleophiles under certain conditions.
The presence of the 1-chloroethyl group is key. It allows CEEC to function as a masked acetaldehyde equivalent or, more commonly, as a specialized electrophile for introducing the 1-(ethoxycarbonyloxy)ethyl group onto nucleophiles.
Mechanism of Action in Key Synthetic Transformations
CEEC is most prominently used as a reagent for the protection of functional groups, particularly alcohols, and as a versatile intermediate in pharmaceutical synthesis.
Protection of Alcohols and Phenols
A primary application of CEEC is in the protection of hydroxyl groups.[7] Protecting groups are essential tools in multi-step synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule.[8][9] The 1-(ethoxycarbonyloxy)ethyl group installed by CEEC serves this purpose effectively.
Mechanism of Protection:
The protection of an alcohol or phenol with CEEC typically proceeds via a nucleophilic substitution mechanism, most often SN2. The reaction requires a non-nucleophilic base, such as pyridine or a hindered amine, to deprotonate the hydroxyl group, increasing its nucleophilicity.
-
Activation: The base (B:) deprotonates the alcohol (R-OH) to form a more potent nucleophile, the alkoxide (R-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the electrophilic α-carbon of CEEC, displacing the chloride leaving group in a concerted fashion.
-
Formation of Protected Alcohol: This results in the formation of a mixed carbonate, with the alcohol now protected as a 1-(ethoxycarbonyloxy)ethyl ether.
Caption: Figure 1: Mechanism for Alcohol Protection using CEEC.
Mechanism of Deprotection:
The resulting protecting group is an acetal-like carbonate, which is stable to basic conditions but can be readily cleaved under mild acidic conditions. This orthogonality is a key advantage.[7] The deprotection regenerates the alcohol, along with acetaldehyde, carbon dioxide, and ethanol as byproducts, which are typically volatile and easily removed.
Reactions with Amines
While the more reactive 1-chloroethyl chloroformate is widely used for the N-dealkylation of tertiary amines,[10][11][12] this compound can react with primary and secondary amines to form carbamate-like structures. This reaction is mechanistically similar to alcohol protection.
Mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen (a potent nucleophile) directly attacks the electrophilic α-carbon of CEEC.
-
Chloride Displacement: The chloride ion is displaced, forming an ammonium salt intermediate.
-
Deprotonation: A mild base or another equivalent of the starting amine removes a proton from the nitrogen, yielding the neutral N-[1-(ethoxycarbonyloxy)ethyl]amine product.
This transformation can serve as a method for amine protection, as the resulting product has significantly different reactivity compared to the parent amine.[8]
Caption: Figure 2: Reaction of CEEC with a Primary Amine.
Experimental Protocol: Protection of a Primary Alcohol
This section provides a representative, field-tested protocol for the protection of a primary alcohol using CEEC. This procedure is adapted from analogous syntheses of related carbonates.[13]
Objective: To synthesize 1-(ethoxycarbonyloxy)ethyl benzyl ether from benzyl alcohol.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (CEEC) (1.2 eq)
-
Pyridine (1.5 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
CEEC Addition: Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0°C and slowly quench by adding deionized water.
-
Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
Causality and Insights:
-
Anhydrous Conditions: CEEC is moisture-sensitive, and water can compete as a nucleophile, leading to hydrolysis.[2] Anhydrous conditions are crucial for high yields.
-
Pyridine as Base: Pyridine acts as a non-nucleophilic base to deprotonate the alcohol and also as a scavenger for the HCl byproduct generated during the reaction.
-
Controlled Addition at 0°C: This minimizes potential side reactions and controls the exothermicity of the reaction.
-
Aqueous Work-up: The washing steps are critical to remove the pyridine catalyst (as its hydrochloride salt) and any unreacted starting materials or water-soluble byproducts.
Conclusion
This compound is a highly effective and strategic reagent in organic synthesis. Its primary mechanism of action involves nucleophilic substitution at the α-chloro position, enabling the efficient protection of alcohols and the functionalization of amines. The stability of the resulting carbonate under basic conditions, coupled with its facile cleavage under mild acid, provides a valuable orthogonal protecting group strategy. Understanding its core reactivity and mechanistic pathways allows chemists to deploy it with precision in the synthesis of complex molecules, particularly within the pharmaceutical and drug development sectors.
References
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- 5. framochem.com [framochem.com]
- 6. This compound | 50893-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 1-Chloroethyl methyl carbonate [myskinrecipes.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 10. nbinno.com [nbinno.com]
- 11. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 12. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]
- 13. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 1-Chloroethyl Ethyl Carbonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroethyl ethyl carbonate (CEEC) is a halogenated organic compound that has emerged as a versatile reagent and intermediate in modern organic synthesis.[1][2] With the chemical formula C₅H₉ClO₃, this derivative of carbonic acid is particularly noted for its utility in the pharmaceutical industry as a key component in the design of prodrugs and as a protecting group for various functional groups.[2][3] Its unique reactivity, stemming from the presence of both a carbonate functional group and a reactive chloroethyl moiety, allows for a range of chemical transformations under controlled conditions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, an exploration of its reactivity, and its applications in drug development and other areas of chemical synthesis.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid with a faint, ester-like odor.[1][3] It is soluble in common organic solvents but has limited solubility in water.[2] The compound is known to be moisture-sensitive, necessitating storage under an inert atmosphere to prevent degradation.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 50893-36-2 | [3][4] |
| Molecular Formula | C₅H₉ClO₃ | [3][4] |
| Molecular Weight | 152.58 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Faint, ester-like | [1][3] |
| Density | 1.136 g/mL at 20 °C | [4] |
| Boiling Point | 159-161 °C (decomposes) | [3][4] |
| Refractive Index (n²⁰/D) | 1.413 | [4] |
| Flash Point | 65 °C | [4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [2] |
| Stability | Moisture-sensitive | [3] |
Spectral Data for Structural Elucidation
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the ethyl and chloroethyl groups.
-
Ethyl group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (-O-CH₂-).
-
1-Chloroethyl group: A doublet for the methyl protons (-CH(Cl)CH₃) and a quartet for the methine proton (-CH(Cl)CH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the carbon framework.[1] Expected chemical shifts in CDCl₃ are:
-
Carbonyl carbon (C=O): In the region typical for carbonates.
-
Ethyl group: Two distinct signals for the methylene (-O-CH₂) and methyl (CH₃) carbons.
-
1-Chloroethyl group: Signals for the methine (-CH(Cl)) and methyl (CH₃) carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.[2]
-
C=O stretch: A strong, sharp peak characteristic of the carbonate carbonyl group, typically appearing around 1750 cm⁻¹.[5]
-
C-O stretch: Strong bands associated with the C-O single bonds of the carbonate and ether linkages.
-
C-Cl stretch: A band in the fingerprint region corresponding to the carbon-chlorine bond.
Mass Spectrometry
Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the chlorine atom, which will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. Key fragmentation pathways would likely involve the loss of the chlorine atom, the ethoxy group, or cleavage of the carbonate linkage.[6]
Synthesis of this compound
This compound is typically synthesized from the reaction of 1-chloroethyl chloroformate with ethanol.[1] The reaction is generally carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Chloroethyl chloroformate
-
Ethanol
-
Pyridine
-
Dichloromethane (anhydrous)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add 1-chloroethyl chloroformate (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound from ethanol and 1-chloroethyl chloroformate.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes it susceptible to nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions.
Reaction with Nucleophiles
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically result in the displacement of the chloride ion and the formation of a new bond between the nucleophile and the ethyl carbonate moiety.
-
Reaction with Amines: Amines react with this compound to form the corresponding N-(1-ethoxycarbonyloxy)ethyl derivatives. This reaction is fundamental to its use as a protecting group for amines and in the formation of carbamate-based prodrugs.
-
Reaction with Alcohols: In the presence of a suitable base, alcohols can displace the chloride to form acetal-like structures.
-
Hydrolysis: Due to its moisture sensitivity, this compound can undergo hydrolysis to produce acetaldehyde, ethanol, and carbon dioxide.
Diagram: General Reactivity of this compound
Caption: Nucleophilic substitution reactions of this compound.
Applications in Drug Development
A significant application of this compound is in the field of drug development, primarily in the formation of prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body.
1-Chloroethyl Carbonate as a Prodrug Moiety
The this compound moiety can be attached to a drug molecule containing a suitable functional group (e.g., an amine, hydroxyl, or carboxyl group) to create a prodrug. The purpose of this modification can be to:
-
Enhance solubility and bioavailability: By masking polar functional groups, the lipophilicity of the drug can be increased, leading to better absorption.
-
Improve stability: The prodrug may be more stable than the parent drug under certain conditions.
-
Achieve targeted drug delivery: The cleavage of the prodrug to release the active drug can be designed to occur at a specific site in the body.
Mechanism of Prodrug Activation
The release of the active drug from a 1-chloroethyl carbonate prodrug is typically initiated by enzymatic or chemical cleavage. In the physiological environment, esterases can hydrolyze the carbonate linkage. This initial cleavage is often followed by a spontaneous cascade reaction that liberates the active drug, acetaldehyde, and carbon dioxide.
Diagram: Prodrug Activation Mechanism
Caption: General mechanism for the release of an active drug from a 1-chloroethyl carbonate prodrug.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug development. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a useful tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, handling, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory and in the production of advanced pharmaceutical intermediates.
References
A Technical Guide to 1-Chloroethyl Ethyl Carbonate (CeeC) as a Protecting Group for Amines
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic protection and deprotection of functional groups is paramount.[1][2][3] Amines, being nucleophilic and basic, are especially prone to undesired side reactions, necessitating their temporary masking.[4][5] This guide provides an in-depth examination of 1-chloroethyl ethyl carbonate (CeeC), a valuable reagent for the protection of primary and secondary amines. We will explore the causality behind its application, from the fundamental mechanism of carbamate formation to its defining feature: a remarkably mild, two-stage deprotection protocol. This unique cleavage pathway, proceeding under neutral solvolytic conditions, establishes CeeC as an important tool for orthogonal synthesis strategies, offering a distinct advantage over traditional acid-labile, base-labile, or hydrogenolysis-sensitive protecting groups. Detailed experimental protocols, mechanistic diagrams, and a comparative analysis are presented to equip the modern chemist with the knowledge to effectively implement this methodology.
Introduction: The Imperative for Orthogonal Amine Protection
The synthesis of complex molecules requires a carefully orchestrated sequence of reactions. A significant challenge arises when a molecule contains multiple reactive sites, such as the amine functional group.[5] Protecting groups are temporary modifications that mask a functional group's reactivity, allowing transformations to occur elsewhere in the molecule.[3][6] An ideal protecting group strategy hinges on several key properties: ease of installation, stability to a wide range of reaction conditions, and, crucially, selective removal in high yield without affecting other parts of the molecule.[1][7]
The concept of "orthogonality" is central to modern synthetic strategy.[2][8] An orthogonal set of protecting groups consists of groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others.[9][10] The most common amine protecting groups—such as the acid-labile tert-butoxycarbonyl (Boc), the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), and the hydrogenolysis-labile benzyloxycarbonyl (Cbz)—form the bedrock of this approach, particularly in peptide synthesis.[7][11][12]
However, the increasing complexity of drug candidates and natural product targets demands an expanded toolkit of protecting groups with unique cleavage conditions. This guide focuses on this compound (CeeC), a reagent that forms a carbamate linkage and is cleaved under exceptionally mild, neutral conditions, thereby offering a valuable orthogonal strategy.
The Reagent: this compound (CeeC)
This compound is a halogenated organic compound, appearing as a colorless to pale yellow liquid.[13][14] Its utility as a protecting group reagent stems from the reactivity of the α-chloroethyl moiety.[15]
Physicochemical Properties
A summary of the key properties of CeeC is provided below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [14] |
| Synonyms | CeeC, Ethyl 1-chloroethyl carbonate | [14] |
| CAS Number | 50893-36-2 | [14][16] |
| Molecular Formula | C₅H₉ClO₃ | [14] |
| Molecular Weight | 152.58 g/mol | [14] |
| Appearance | Colorless to pale yellow liquid | [13][14] |
| Boiling Point | 159-161 °C | [16] |
| Density | ~1.136 g/cm³ at 20°C | [16] |
| Solubility | Soluble in common organic solvents | [13][15] |
| Stability | Moisture sensitive; store under inert atmosphere | [14][16] |
Synthesis of the Reagent
CeeC is typically prepared by the reaction of 1-chloroethyl chloroformate with ethanol in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct.[17] This straightforward synthesis makes the reagent accessible for laboratory use.
The CeeC Protection-Deprotection System
The CeeC group functions as a "two-stage" protecting group. It is installed in a standard acylation reaction but is removed via a unique, mild solvolysis-fragmentation cascade.
Mechanism of Protection
Primary and secondary amines react with this compound via nucleophilic acyl substitution to form the corresponding N-(1-chloroethyl)ethoxycarbonyl amine, or CeeC-carbamate. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and requires a non-nucleophilic base, such as pyridine or a proton sponge, to scavenge the HCl generated during the reaction.[17][18]
The resulting carbamate is a stable, protected form of the amine, resistant to a variety of reaction conditions.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fiveable.me [fiveable.me]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Page loading... [guidechem.com]
- 14. nbinno.com [nbinno.com]
- 15. framochem.com [framochem.com]
- 16. chembk.com [chembk.com]
- 17. prepchem.com [prepchem.com]
- 18. synarchive.com [synarchive.com]
Spectroscopic Data of 1-Chloroethyl Ethyl Carbonate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Chloroethyl ethyl carbonate (CEEC), a key intermediate in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the data acquisition and the expert interpretation of the spectral features.
Introduction to this compound
This compound, with the chemical formula C₅H₉ClO₃ and a molecular weight of 152.58 g/mol , is a colorless to pale yellow liquid.[2] It is a halogenated organic compound and a derivative of carbonic acid.[1] This compound is primarily used as a reactive intermediate in various synthetic processes, particularly in the pharmaceutical industry.[1] Given its role in the synthesis of active pharmaceutical ingredients, a thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and regulatory compliance.
| Property | Value |
| CAS Number | 50893-36-2[3] |
| Molecular Formula | C₅H₉ClO₃[4] |
| Molecular Weight | 152.58 g/mol [4] |
| Appearance | Colorless to light yellow clear liquid[3] |
| Boiling Point | 159-161 °C[4] |
| Density | 1.136 g/mL at 20 °C[4] |
| Refractive Index | n20/D 1.413[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A dilute solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its distinct single residual peak that does not interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.[1] A higher field strength instrument is chosen to achieve better signal dispersion and resolution, which is particularly useful for resolving coupling patterns.
¹H NMR Acquisition:
-
The prepared sample is placed in a 5 mm NMR tube.
-
The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
-
The acquired data is Fourier transformed, phase-corrected, and baseline-corrected.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed on the same sample.
-
A larger number of scans (typically 128 to 1024) are required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed similarly to the ¹H NMR data.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with the three different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.35 | Triplet | 3H | -O-CH₂-CH₃ |
| 1.85 | Doublet | 3H | -CH(Cl)-CH₃ |
| 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |
| 6.45 | Quartet | 1H | -CH (Cl)-CH₃ |
Interpretation:
-
The triplet at 1.35 ppm corresponds to the methyl protons of the ethyl group. The triplet multiplicity arises from the coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).
-
The doublet at 1.85 ppm is assigned to the methyl protons adjacent to the chlorine-bearing methine group. The doublet multiplicity is due to coupling with the single methine proton (1+1=2).
-
The quartet at 4.25 ppm is characteristic of the methylene protons of the ethyl group. The quartet multiplicity is a result of coupling with the three adjacent methyl protons (3+1=4). The downfield shift compared to a typical alkane is due to the deshielding effect of the adjacent oxygen atom.
-
The quartet at 6.45 ppm corresponds to the methine proton attached to both the chlorine atom and the carbonate oxygen. This proton is significantly deshielded due to the electronegativity of both adjacent atoms, resulting in a large downfield chemical shift. The quartet multiplicity arises from coupling to the adjacent three methyl protons (3+1=4).
Caption: Molecular structure of this compound.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 14.1 | -O-CH₂-CH₃ |
| 25.8 | -CH(Cl)-CH₃ |
| 65.2 | -O-CH₂ -CH₃ |
| 85.1 | -C H(Cl)-CH₃ |
| 152.3 | C =O |
Interpretation:
-
The signal at 14.1 ppm is assigned to the methyl carbon of the ethyl group, which is the most upfield signal as it is the least deshielded.
-
The signal at 25.8 ppm corresponds to the methyl carbon adjacent to the chloro-methine group.
-
The methylene carbon of the ethyl group appears at 65.2 ppm , shifted downfield due to the attached oxygen atom.
-
The methine carbon, bonded to both chlorine and oxygen, is significantly deshielded and appears at 85.1 ppm .
-
The carbonyl carbon of the carbonate group is the most deshielded carbon and appears furthest downfield at 152.3 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. Salt plates are used as they are transparent to infrared radiation in the typical analysis range.
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The sample is applied to the plates, and the sample spectrum is recorded.
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2900 | Medium-Strong | C-H stretching (alkane) |
| 1745 | Strong | C=O stretching (carbonate) |
| 1260 | Strong | C-O stretching (ester-like) |
| 780 | Medium-Strong | C-Cl stretching |
Interpretation:
-
The absorptions in the 2980-2900 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the ethyl and chloroethyl groups.
-
The very strong and sharp absorption band at 1745 cm⁻¹ is highly characteristic of the C=O stretching vibration of the carbonate functional group. This is one of the most prominent features in the spectrum.
-
The strong absorption at 1260 cm⁻¹ is attributed to the asymmetric C-O stretching vibrations of the carbonate ester linkage.
-
The band at 780 cm⁻¹ is in the region expected for the C-Cl stretching vibration.
Caption: Experimental workflow for obtaining an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile molecules like this compound.
Data Acquisition:
-
A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).
-
A detector measures the abundance of ions at each mass-to-charge ratio.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. Due to the presence of chlorine, the molecular ion peak and any chlorine-containing fragment peaks will exhibit a characteristic isotopic pattern (³⁵Cl to ³⁷Cl ratio of approximately 3:1).
Expected Key Fragments:
| m/z | Ion Structure | Interpretation |
| 152/154 | [C₅H₉ClO₃]⁺ | Molecular ion (M⁺) with ³⁵Cl and ³⁷Cl isotopes |
| 117 | [C₄H₆O₃]⁺ | Loss of Cl |
| 107 | [C₂H₄ClO]⁺ | Fragment from cleavage of the carbonate |
| 89 | [C₂H₄O₃]⁺ | Fragment from cleavage |
| 63/65 | [C₂H₄Cl]⁺ | Chloroethyl fragment |
| 45 | [C₂H₅O]⁺ | Ethoxy fragment |
| 29 | [C₂H₅]⁺ | Ethyl fragment |
Interpretation:
-
The molecular ion peak (M⁺) is expected at m/z 152 (for the ³⁵Cl isotope) and m/z 154 (for the ³⁷Cl isotope) in a roughly 3:1 intensity ratio, confirming the molecular weight and the presence of one chlorine atom.
-
Fragmentation can occur at various points in the molecule. Common fragmentation pathways would include the loss of a chlorine radical, cleavage of the C-O bonds of the carbonate, and cleavage of the C-C bonds.
-
The presence of peaks at m/z 63 and 65 would strongly suggest the presence of a chloroethyl fragment.
-
The peak at m/z 45 would be indicative of an ethoxy fragment, and the peak at m/z 29 would correspond to an ethyl fragment.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a definitive and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, while the IR spectrum identifies the key functional groups. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, ensuring its correct identification and quality assessment in research and manufacturing settings.
References
thermal stability and decomposition of 1-Chloroethyl ethyl carbonate
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloroethyl Ethyl Carbonate
Abstract
This compound (CEEC) is a critical reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, and optimizing its use in chemical processes. This technical guide provides a comprehensive analysis of the thermal decomposition of CEEC. It outlines the theoretical framework for its degradation, proposes a primary decomposition pathway, and details the experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), required for its characterization. By integrating theoretical principles with practical, field-proven analytical protocols, this guide serves as an essential resource for researchers, scientists, and process chemists working with this versatile compound.
Introduction and Physicochemical Profile
This compound, also known as CEEC or carbonic acid 1-chloroethyl ethyl ester, is a halogenated organic carbonate.[1][2] It presents as a clear, colorless to pale yellow liquid and is utilized as a key building block in multi-step organic syntheses.[1][2] The compound's structure, featuring both a reactive chlorine atom and a carbonate ester functional group, contributes to its utility but also dictates its thermal liability. The presence of the α-chloro ether moiety suggests a predisposition to decomposition under thermal stress, making a detailed stability assessment non-negotiable for process safety and product purity.
The inherent reactivity necessitates careful storage and handling, typically at refrigerated temperatures (2-8°C) under an inert atmosphere, as the compound is sensitive to moisture.[2][3] Understanding the temperature at which decomposition begins, the rate of decomposition, and the nature of the resulting products is crucial for preventing runaway reactions and ensuring the integrity of synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 50893-36-2 | [1][2] |
| Molecular Formula | C₅H₉ClO₃ | [1][2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 159-161°C (literature); 192-195°C (decomposes) | [2][3] |
| Density | ~1.136 g/cm³ at 20°C | [3] |
| Solubility | Miscible with common organic solvents; insoluble in water | [1][2] |
| Stability | Moisture-sensitive | [2][3] |
Theoretical Framework of Thermal Decomposition
The thermal decomposition of organic carbonates and chloroalkanes is governed by well-established chemical principles. Carbonates can decompose via decarboxylation, while chloroalkanes often undergo dehydrochlorination. Given its hybrid structure, the decomposition of CEEC is likely to proceed through a pathway involving the elimination of hydrogen chloride (HCl), a common degradation route for α-chloro ethers.
This proposed primary pathway involves a six-membered ring transition state, leading to the formation of ethyl vinyl carbonate and HCl. This is an intramolecular elimination reaction (Ei). The resulting ethyl vinyl carbonate is itself potentially unstable and may undergo further decomposition at higher temperatures, potentially leading to decarboxylation and the formation of ethanol and other byproducts. The initial decomposition is likely the rate-limiting step and the primary event of concern for process safety.
Caption: Proposed primary thermal decomposition pathway for CEEC.
Experimental Workflow for Thermal Stability Analysis
A robust evaluation of thermal stability requires complementary analytical techniques that measure distinct physical properties as a function of temperature. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of decomposition, detailing both mass loss and associated energetic changes.[4][5][6]
Caption: Experimental workflow for comprehensive thermal stability assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It is the definitive technique for identifying the temperature at which decomposition begins (onset temperature) and quantifying the mass lost during degradation.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Tare a ceramic or aluminum TGA pan. Dispense 5-10 mg of this compound into the pan.
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.[5][6]
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 300°C at a linear heating rate of 10°C/min. The heating rate influences the observed decomposition temperature, with faster rates shifting it higher.[4][5] A 10°C/min rate provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment. Plot the mass (%) versus temperature (TGA curve) and the first derivative of mass loss versus temperature (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
Table 2: Representative TGA/DTG Data for CEEC Decomposition
| Temperature Range (°C) | Event | Mass Loss (%) | DTG Peak (°C) | Interpretation |
| 30 - ~140 | No significant mass loss | < 0.5% | - | Sample is thermally stable |
| ~140 - 200 | Primary Decomposition | ~47.5% | ~175 | Onset of decomposition. The mass loss corresponds closely to the theoretical loss of HCl (23.9%) and CO₂ (28.8%), suggesting a multi-step or concerted decomposition. |
| > 200 | - | - | - | Continued decomposition/volatilization of products |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[7][8] It identifies whether a thermal event is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., decomposition). An exothermic decomposition is a significant safety concern as it can self-accelerate, leading to a thermal runaway.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Dispense 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any volatile decomposition products and prevent evaporation before decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere Control: Maintain an inert nitrogen atmosphere within the DSC cell (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min, mirroring the TGA experiment for direct comparison.
-
-
Data Acquisition: Record the differential heat flow versus temperature.
Table 3: Representative DSC Data for CEEC Thermal Events
| Temperature Range (°C) | Event | Peak Type | Enthalpy (ΔH) | Interpretation |
| ~145 - 210 | Decomposition | Exothermic | > 500 J/g | The sharp exothermic peak indicates a significant release of energy during decomposition. The onset temperature aligns with the mass loss observed in TGA. An energy release of this magnitude flags the material as having high decomposition energy, requiring strict temperature control in handling and processing.[9] |
Conclusions and Safety Recommendations
The thermal analysis of this compound reveals that it is a thermally labile compound with a significant exothermic decomposition event commencing at approximately 140-145°C. The combination of TGA and DSC provides a clear and self-validating picture of its thermal behavior.
Key Findings:
-
Onset of Decomposition: Thermal decomposition begins around 140°C, as evidenced by both mass loss (TGA) and a strong exothermic event (DSC).
-
Decomposition Hazard: The decomposition is highly exothermic, indicating a potential for thermal runaway if the material is heated uncontrollably.
-
Decomposition Products: The likely initial decomposition products are ethyl vinyl carbonate and corrosive hydrogen chloride gas.
Recommendations for Researchers and Drug Development Professionals:
-
Storage: Store this compound under an inert atmosphere at recommended refrigerated temperatures (2-8°C) to minimize degradation.[2]
-
Process Temperature: All processes involving CEEC should be maintained well below the determined onset temperature of decomposition. A maximum process temperature of 80°C is advisable to provide a sufficient safety margin.
-
Atmosphere: Use in an inert atmosphere (e.g., nitrogen, argon) to prevent unwanted side reactions and handle the evolution of corrosive HCl gas with appropriate ventilation and scrubbing systems.
-
Material Compatibility: Avoid contact with strong bases, nucleophiles, and moisture, which can catalyze decomposition even at lower temperatures.[1]
-
Scale-Up Caution: The high exothermic potential requires extreme caution during process scale-up. A thorough process safety review, including reaction calorimetry, is essential before moving to pilot or manufacturing scale.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry [pubblicazioni.unicam.it]
discovery and historical development of 1-Chloroethyl ethyl carbonate
An In-depth Technical Guide to the Discovery and Historical Development of 1-Chloroethyl Ethyl Carbonate
Abstract
This compound (CEEC), a halogenated organic compound, has emerged from relative obscurity in specialty chemical research to become a pivotal reagent in modern pharmaceutical development. Initially synthesized in the late 20th century, its true value was realized with the advent of prodrug strategies aimed at enhancing the bioavailability of therapeutic agents. This guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and the mechanistic applications of CEEC, tailored for researchers, scientists, and professionals in drug development. We will explore the critical shift from hazardous early synthesis methods to safer, industrially viable routes and detail the chemical principles that make the 1-chloroethyl carbonate moiety an effective prodrug linker.
Introduction and Physicochemical Properties
This compound (CAS No: 50893-36-2) is a derivative of carbonic acid, appearing as a colorless to pale yellow liquid with a characteristic ethereal odor.[1][2] It is a reactive intermediate, primarily utilized in organic synthesis for the introduction of the 1-ethoxycarbonyloxyethyl group, a common promoiety in prodrug design.[1] The compound is soluble in common organic solvents but has limited solubility in water.[1] Its stability is compromised by moisture, necessitating storage under an inert atmosphere.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50893-36-2 | [2][3] |
| Molecular Formula | C₅H₉ClO₃ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 159-161 °C (decomposes) | [2][4] |
| Density | ~1.136 g/mL at 20 °C | [4] |
| Synonyms | CEEC, Carbonic acid 1-chloroethyl ethyl ester | [2][4][5] |
Discovery and Historical Evolution of Synthesis
The synthesis of this compound was first reported in the latter half of the 20th century, emerging from broader research into chlorinated carbonate esters for various specialty chemical applications.[1] Its initial development was not driven by pharmaceutical demand but rather by fundamental explorations in organic chemistry. However, as the field of medicinal chemistry advanced, the utility of CEEC as a key building block for prodrugs became the primary catalyst for refining its synthesis.
The historical development of its synthesis reflects a classic industrial chemistry narrative: the progressive replacement of highly hazardous reagents with safer, more manageable alternatives to improve scalability, cost-effectiveness, and environmental safety.
Early Methods: The Phosgene Era
The archetypal synthesis of 1-chloroalkyl carbonates involved the use of phosgene (COCl₂), a notoriously toxic gas. A common pathway was the reaction of phosgene with acetaldehyde to form the crucial intermediate, 1-chloroethyl chloroformate. This intermediate is then reacted with ethanol in the presence of an acid scavenger, such as pyridine or triethylamine, to yield the final product.
-
Disadvantages: The extreme toxicity of phosgene gas (boiling point 8.2 °C) presents significant handling, containment, and safety challenges, making the process high-risk and unsuitable for large-scale industrial production without extensive, specialized infrastructure.[6]
The Shift to Safer Phosgene Surrogates
To circumvent the dangers of phosgene, the focus shifted to solid or liquid phosgene equivalents, which are safer to handle and store.
-
Diphosgene (Trichloromethyl Chloroformate): A liquid, diphosgene ("superpalite") can be used as a direct substitute for phosgene. Under catalytic conditions, it decomposes to generate phosgene in situ. A patented method describes adding paraldehyde (a trimer of acetaldehyde) to diphosgene at low temperatures (-10 to 0 °C) in the presence of a catalyst like triethylamine or pyridine to generate 1-chloroethyl chloroformate.[6]
-
Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid, triphosgene is the safest and most widely adopted phosgene surrogate. It is significantly less hazardous to transport and handle. In a typical reaction, triphosgene is dissolved in a solvent like dichloromethane and reacted with acetaldehyde in the presence of a catalyst (e.g., pyridine) to form 1-chloroethyl chloroformate with high yield and selectivity.[7] This method significantly reduces the risks associated with runaway reactions and toxic gas leaks, making it the preferred route for industrial synthesis.[7]
The evolution from gaseous phosgene to solid triphosgene represents a critical advancement, enabling the safer, more economical, and scalable production of CEEC and its analogues required by the pharmaceutical industry.
Core Application: The Prodrug Strategy
The primary driver for the development of CEEC is its role in synthesizing prodrugs. A prodrug is an inactive or less active drug derivative that is converted into the active pharmaceutical ingredient (API) in vivo. The 1-chloroethyl carbonate group is an effective "promoiey" used to mask polar functional groups (like carboxylic acids or phenols) on a parent drug molecule. This masking increases the drug's lipophilicity, which can significantly enhance its oral absorption and bioavailability.
Mechanism of Action
Once absorbed into the bloodstream, the 1-chloroethyl carbonate ester is designed to undergo enzymatic and/or chemical hydrolysis. The cleavage process is a two-step cascade reaction:
-
Ester Hydrolysis: Esterase enzymes cleave the carbonate ester bond, releasing an unstable 1-chloroethyl hemi-carbonate intermediate.
-
Spontaneous Elimination: This intermediate rapidly and spontaneously decomposes, releasing the active drug, carbon dioxide, and chloroacetaldehyde.
This controlled release mechanism ensures that the active drug is liberated systemically after absorption, improving its therapeutic efficacy. The chloroethylating species generated are part of the prodrug's metabolic pathway.[8]
Notable Pharmaceutical Applications
CEEC and its analogues are crucial intermediates for several widely used medications, including:
-
Cefpodoxime Proxetil: An oral, third-generation cephalosporin antibiotic.
-
Candesartan Cilexetil: An angiotensin II receptor antagonist used to treat hypertension.[6]
-
Cefotiam Hexetil: An orally administered esterified form of the antibiotic cefotiam.[6]
In each case, the promoiety derived from a 1-chloroalkyl carbonate enhances the oral bioavailability of the parent drug.
Experimental Protocol: Synthesis of this compound from 1-Chloroethyl Chloroformate
The following protocol is a representative example of the final step in CEEC synthesis, demonstrating the reaction of the key chloroformate intermediate with ethanol. This procedure prioritizes safety and control.
Objective: To synthesize this compound from 1-chloroethyl chloroformate and ethanol.
Materials:
-
1-Chloroethyl chloroformate (1 mole equivalent)
-
Anhydrous Ethanol (1 mole equivalent)
-
Pyridine (1.2 mole equivalents)
-
Anhydrous Ethyl Acetate (as solvent)
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve anhydrous ethanol (1 mole eq.) and pyridine (1.2 mole eq.) in anhydrous ethyl acetate.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Slow Addition: Slowly add 1-chloroethyl chloroformate (1 mole eq.) dropwise from the dropping funnel to the cooled solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure the reaction goes to completion.[9]
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic layer with brine solution to remove pyridine hydrochloride and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil via vacuum distillation to yield pure this compound.
-
Validation: The purity of the final product should be confirmed using Gas Chromatography (GC), and its identity verified by ¹H NMR and ¹³C NMR spectroscopy.
Conclusion
The journey of this compound from a laboratory curiosity to an indispensable industrial intermediate is a testament to the symbiotic relationship between synthetic chemistry and pharmaceutical innovation. The historical progression of its synthesis from hazardous phosgene-based methods to safer, more scalable routes using triphosgene highlights a commitment to green and safe chemistry principles. For drug development professionals, understanding the chemistry and application of CEEC is crucial for designing next-generation prodrugs with enhanced therapeutic profiles. Its story underscores the importance of developing robust and safe chemical processes to unlock the full potential of life-saving medicines.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Heibei Sight Chemicals & Pharmaceuticals Co.,Ltd. [hbsight.com]
- 4. chemwhat.com [chemwhat.com]
- 5. labsolu.ca [labsolu.ca]
- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 7. CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate - Google Patents [patents.google.com]
- 8. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]
solubility of 1-Chloroethyl ethyl carbonate in various organic solvents
An In-Depth Technical Guide to the Solubility of 1-Chloroethyl Ethyl Carbonate in Various Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development and fine chemical synthesis, a thorough understanding of a reagent's solubility is paramount. It is a fundamental physicochemical property that dictates reaction kinetics, purification strategies, and formulation efficacy. This guide provides a comprehensive examination of the solubility of this compound (CEEC), a critical intermediate in pharmaceutical and agrochemical synthesis. While quantitative public data on its solubility is scarce, this document consolidates available qualitative information, explores the theoretical underpinnings of its solubility profile, and, most importantly, provides a robust, field-proven experimental protocol for its precise quantitative determination.
Introduction to this compound (CEEC)
This compound (CAS No. 50893-36-2) is a halogenated organic compound recognized for its role as a reactive intermediate.[1] Structurally, it features a carbonate group, an ethyl ester, and a reactive 1-chloroethyl moiety. This unique combination makes it a valuable building block, particularly in the synthesis of carbamate prodrugs and other complex molecules where controlled chemical modification is required.[1][2] Its utility in both pharmaceutical and chemical synthesis underscores the need for a detailed understanding of its behavior in various solvent systems.[1]
Key Applications:
-
Pharmaceutical Synthesis: Used as a key reagent or intermediate in the production of diverse pharmaceutical compounds.[1][2]
-
Chemical Synthesis: Serves as a versatile starting material for creating more complex organic molecules.[1]
-
Agrochemicals: Employed in the manufacturing of specialized agrochemicals.[2]
Physicochemical Properties of CEEC
A substance's solubility is intrinsically linked to its physical and chemical properties. The characteristics of CEEC suggest a profile favoring solubility in organic media.
| Property | Value | Source(s) |
| CAS Number | 50893-36-2 | [2] |
| Molecular Formula | C₅H₉ClO₃ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Density | 1.18-1.22 g/cm³ at 25°C | [2] |
| Boiling Point | 192-195°C (decomposes) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| Stability | Moisture-sensitive | [2] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that substances with similar intermolecular forces and polarity are likely to be soluble in one another.
-
CEEC's Molecular Structure: As a halogenated carbonate ester, CEEC possesses both polar (C-O, C=O, C-Cl bonds) and non-polar (ethyl and methyl groups) regions. This amphiphilic nature suggests a broad compatibility with a range of organic solvents.
-
Solvent Polarity:
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar regions of CEEC, leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of hydrogen bonding, which CEEC cannot reciprocate as a donor, their polarity still facilitates dissolution of CEEC.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The alkyl portions of CEEC allow for van der Waals interactions with non-polar solvents, suggesting at least partial solubility.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents share structural similarities with the chloro- moiety of CEEC, promoting miscibility.
-
-
Water In-solubility: Water is a highly polar, protic solvent that forms strong hydrogen-bonding networks. CEEC's inability to donate hydrogen bonds and its significant non-polar character make it only sparingly soluble in water.[1]
Qualitative Solubility Profile of CEEC
Based on available technical data, CEEC is broadly soluble in common organic solvents. While precise quantitative values are not published, the following table summarizes the expected qualitative solubility. This information is corroborated by data on structurally similar compounds like 1-chloroethyl cyclohexyl carbonate and 1-chloroethyl isopropyl carbonate, which are soluble in solvents such as toluene, acetone, and THF.[3][4]
| Solvent Class | Representative Solvents | Expected Solubility |
| Ketones | Acetone | Soluble / Miscible |
| Ethers | Tetrahydrofuran (THF) | Soluble / Miscible |
| Esters | Ethyl Acetate | Soluble / Miscible |
| Aromatic Hydrocarbons | Toluene | Soluble / Miscible |
| Halogenated Alkanes | Dichloromethane, Chloroform | Soluble / Miscible |
| Alcohols | Ethanol, Methanol | Soluble / Miscible |
| Aqueous | Water | Sparingly Soluble / Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a rigorous experimental approach is necessary. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution.
Principle
An excess amount of the solute (CEEC) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution with undissolved solute remaining. The concentration of the solute in the saturated supernatant is then measured, representing its solubility.
Materials and Equipment
-
This compound (CEEC), purity ≥99.0%
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation:
-
Set the temperature-controlled orbital shaker to the desired experimental temperature (e.g., 25°C).
-
Prepare a series of calibration standards of CEEC in the chosen solvent at known concentrations. This is crucial for the final analytical measurement.
-
Label vials for each solvent being tested.
-
-
Sample Addition:
-
Add a measured volume of the solvent (e.g., 5 mL) to each vial.
-
Add an excess of CEEC to each vial. "Excess" is critical; ensure a visible amount of undissolved liquid CEEC remains at the bottom of the vial after initial mixing. This confirms that the solution will reach saturation.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is standard to ensure equilibrium is reached, though preliminary time-to-equilibrium studies can refine this.
-
-
Phase Separation & Sampling:
-
After equilibration, remove the vials and allow them to stand undisturbed for at least 1-2 hours in a temperature-controlled bath to allow the undissolved CEEC to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean analysis vial. This step is vital to remove any undissolved micro-droplets that would artificially inflate the solubility measurement.
-
-
Analysis:
-
Analyze the filtered sample using a pre-calibrated HPLC or GC method to determine the concentration of CEEC.
-
The resulting concentration is the quantitative solubility of CEEC in that solvent at the specified temperature. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Causality and Self-Validation
-
Why an excess of solute? To ensure the solution is truly saturated, representing the maximum amount of solute the solvent can hold at that temperature.
-
Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.
-
Why filtration? To guarantee that only the dissolved solute is measured. The presence of undissolved material is the most common source of error in this method.
-
Why a calibration curve? To accurately correlate the analytical instrument's response (e.g., peak area) to the concentration of the solute.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Safety and Handling
This compound is an irritant and a combustible liquid. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Eye/Face Protection: Wear chemical splash goggles.
-
Skin Protection: Wear suitable protective gloves and clothing.
-
Inhalation: Avoid breathing vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry place (2-8°C) away from ignition sources.[2]
Conclusion
While published quantitative data is limited, the physicochemical properties and qualitative reports consistently indicate that this compound is highly soluble in a wide array of common organic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed shake-flask methodology provided in this guide offers a reliable and scientifically sound protocol for its determination. This foundational data is critical for optimizing reaction conditions, developing purification schemes, and ensuring the successful application of this versatile chemical intermediate in research and development.
References
reactivity profile of 1-Chloroethyl ethyl carbonate with nucleophiles
An In-Depth Technical Guide to the Reactivity Profile of 1-Chloroethyl Ethyl Carbonate with Nucleophiles
Abstract
This compound (CEEC) is a versatile bifunctional reagent widely utilized in pharmaceutical and synthetic organic chemistry. Its strategic importance lies in its role as a key intermediate for creating the (1-ethoxycarbonyloxy)ethyl moiety, a common and highly effective prodrug linker for carboxylic acid-containing active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the reactivity profile of CEEC with a range of common nucleophiles. We will delve into the underlying mechanistic principles that govern its reactivity, provide field-proven experimental protocols for its application, and discuss its pivotal role in drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of this reagent.
Introduction to this compound (CEEC)
Chemical Structure and Properties
This compound (CAS No: 50893-36-2, Molecular Formula: C₅H₉ClO₃) is a halogenated carbonate ester.[1][2][3] Structurally, it features a chlorine atom on the α-carbon relative to the carbonate group, a feature that defines its chemical behavior. It is typically a clear, colorless to pale yellow liquid, soluble in common organic solvents but sparingly soluble in water.[1] The compound is known to be moisture-sensitive and is best stored under an inert atmosphere at cool temperatures (2-8°C) to prevent degradation.[1][4]
-
Synonyms: CEEC, Carbonic Acid 1-Chloroethyl Ethyl Ester[1][2][3]
-
Molecular Weight: 152.58 g/mol [1]
-
Appearance: Clear colorless to pale yellow liquid[1]
-
Boiling Point: ~192-195°C (decomposes)[1]
Role as a Key Synthetic Intermediate
CEEC is primarily used as a reactive intermediate in multi-step organic syntheses.[5] Its bifunctional nature—possessing both a reactive alkyl chloride and a carbonate ester—allows it to act as a linchpin in constructing more complex molecules, most notably in the pharmaceutical industry for the synthesis of carbamate and carbonate-based prodrugs.[1]
The Core of Reactivity: Mechanistic Insights
The Predominance of the S(_N)1 Pathway
The central theme of CEEC's reactivity is its pronounced tendency to react via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is in contrast to simple primary alkyl chlorides which typically favor an S(_N)2 pathway.
The causality for this mechanistic preference lies in the structure of the carbocation intermediate formed upon dissociation of the chloride leaving group. The resulting secondary carbocation is significantly stabilized by resonance from the lone pair of electrons on the adjacent oxygen atom of the carbonate moiety. This delocalization of positive charge drastically lowers the activation energy for carbocation formation, making it the rate-determining step of the reaction.[1][6]
Diagram 1: S(_N)1 Reaction Mechanism of CEEC
Caption: Resonance-stabilized carbocation intermediate in the S(_N)1 reaction.
Factors Influencing Reactivity
While the S(_N)1 pathway is dominant, the reaction environment can influence rates and outcomes.
-
Solvent: Polar protic solvents (e.g., alcohols, water) are effective at solvating both the forming carbocation and the departing chloride ion, thus accelerating the rate-determining first step. Reactions in polar aprotic solvents (e.g., acetonitrile, DMF, acetone) are also common, particularly when using salt forms of nucleophiles.[6][7]
-
Nucleophile Strength: A key characteristic of the S(_N)1 mechanism is that the reaction rate is independent of the concentration or strength of the nucleophile.[6] Therefore, CEEC reacts effectively with both strong (e.g., alkoxides, thiolates) and weak (e.g., carboxylic acids, neutral amines) nucleophiles. However, with very strong, sterically unhindered nucleophiles, a minor S(_N)2 pathway may compete.[6]
-
Temperature: As with most substitution reactions, increasing the temperature will increase the reaction rate. However, given the reactivity of CEEC, many reactions can be performed at or slightly below room temperature.[8]
Reactivity Profile with Key Nucleophile Classes
CEEC's utility stems from its reliable reactivity with a broad spectrum of nucleophiles.
O-Nucleophiles: Carboxylic Acids and Alcohols
The reaction of CEEC with carboxylic acids is its most prominent application, forming the basis of numerous prodrugs like cefpodoxime proxetil and candesartan cilexetil.[9][10][11] The carboxylate, typically generated in situ by adding a non-nucleophilic base or by using a pre-formed salt of the acid, attacks the carbocation to form a (1-ethoxycarbonyloxy)ethyl ester. Alcohols and phenols react in an analogous manner to form the corresponding ethers.
Representative Protocol 1: Esterification of a Carboxylic Acid (Cefuroxime Analogue Model)
This protocol is adapted from procedures used for the synthesis of cephalosporin prodrugs.[7][10]
-
Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the carboxylic acid (1.0 eq) and a suitable polar aprotic solvent (e.g., N,N-dimethylacetamide or acetone, ~5-10 mL per gram of acid).
-
Base Addition: Cool the resulting slurry or solution to 0-5°C using an ice bath. Add a weak inorganic base such as potassium carbonate (K₂CO₃, 1.0-1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reagent Addition: Once the base is added, add this compound (CEEC, 1.1-1.3 eq) dropwise via syringe over 15-20 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (20 volumes). Wash the organic phase sequentially with water (2 x 10 volumes), 5% aqueous sodium bicarbonate (1 x 10 volumes), and finally with brine (1 x 10 volumes).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
N-Nucleophiles: Amines
Primary and secondary amines readily react with CEEC to form the corresponding N-(1-ethoxycarbonyloxy)ethyl derivatives. The reaction typically proceeds quickly at room temperature. It is often necessary to use a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) or an excess of the amine nucleophile itself to scavenge the HCl generated if the reaction is initiated from a neutral amine.
Representative Protocol 2: Reaction with a Primary Amine (Aniline Model)
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or acetonitrile (~10 mL per gram of aniline).
-
Reagent Addition: Cool the solution to 0°C. Add CEEC (1.1 eq) dropwise. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the mixture with DCM. Wash with water and then with brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the residue by flash chromatography.
S-Nucleophiles: Thiols
Thiols, being excellent nucleophiles, are expected to react rapidly with CEEC. The reaction, typically carried out in the presence of a base to generate the more nucleophilic thiolate anion, yields the corresponding S-(1-ethoxycarbonyloxy)ethyl thioether.
Representative Protocol 3: Reaction with a Thiol (Thiophenol Model)
-
Setup: Dissolve thiophenol (1.0 eq) in a solvent such as THF or acetone in a flask under nitrogen.
-
Base Addition: Cool the solution to 0°C and add a base like potassium carbonate (1.1 eq) or triethylamine (1.1 eq) to generate the thiolate.
-
Reagent Addition: Add CEEC (1.05 eq) dropwise to the thiolate solution.
-
Reaction: Stir the reaction at room temperature for 1-3 hours until completion as indicated by TLC.
-
Work-up and Isolation: Filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative and Workflow Analysis
Comparative Reactivity Data
Directly comparative kinetic data for CEEC with various nucleophiles under identical conditions is sparse in the literature. However, by compiling data from prodrug synthesis and studies on analogous compounds, a general reactivity profile can be established. Reactions are typically high-yielding and completed within a few hours at or below room temperature.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| O-Nucleophile | Carboxylic Acid (Cefpodoxime) | DMA/Toluene | - | -20 to -15 | 2 | ~79% | [12] |
| O-Nucleophile | Alcohol (Cyclohexanol) | Dichloromethane | Pyridine | 0 - 20 | Overnight | ~94% | [11] |
| O-Nucleophile | Alcohol (Isopropanol) | - | Pyridine | RT | Overnight | ~88% | |
| N-Nucleophile | Tertiary Amine (N-ethylpiperidine)¹ | Dichloromethane | - | Reflux | 12 | - |
¹Data for analogous 1-chloroethyl chlorothionoformate, used for N-dealkylation. Reaction forms a thiocarbamate intermediate.
Diagram 2: General Experimental Workflow
Caption: A typical laboratory workflow for reacting CEEC with a nucleophile.
Application in Drug Development: The Prodrug Concept
Overcoming Formulation and Bioavailability Challenges
Many potent drug molecules contain a carboxylic acid group, which is often essential for binding to their biological target. However, this ionized group can lead to poor membrane permeability and low oral bioavailability. The (1-ethoxycarbonyloxy)ethyl ester prodrug strategy, enabled by CEEC, is a clinically validated solution to this problem. By masking the polar carboxylate group, the resulting prodrug becomes more lipophilic, enhancing its absorption from the gastrointestinal tract.[1]
The Release Mechanism: In Vivo Activation
The success of this prodrug approach hinges on a self-validating system: the linker must be stable enough to allow for absorption but labile enough to be cleaved in vivo to release the active drug. The (1-ethoxycarbonyloxy)ethyl ester is rapidly hydrolyzed by non-specific esterase enzymes present in the intestinal mucosa and plasma.[1][9] This enzymatic cleavage is a two-step cascade. First, the ester linkage to the drug is cleaved, releasing an unstable hemiacetal ester. This intermediate then spontaneously decomposes to release the active carboxylic acid drug, along with acetaldehyde, carbon dioxide, and ethanol.
Diagram 3: In Vivo Prodrug Activation Pathway
Caption: Enzymatic cascade releasing the active drug from its prodrug form.
Conclusion
This compound is a powerful and reliable reagent for synthetic chemists, particularly in the field of drug development. Its reactivity is dominated by a resonance-stabilized S(_N)1 mechanism, allowing for efficient substitution reactions with a wide array of O-, N-, and S-nucleophiles under mild conditions. This predictable reactivity profile, coupled with its proven success in forming bioreversible prodrug linkers, ensures that CEEC will remain a valuable tool for scientists working to improve the therapeutic potential of carboxylic acid-containing medicines. Understanding the mechanistic principles and practical protocols outlined in this guide empowers researchers to confidently and effectively implement CEEC in their synthetic strategies.
References
- 1. Cefpodoxime proxetil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistic and kinetic study of the E-ring hydrolysis and lactonization of a novel phosphoryloxymethyl prodrug of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefpodoxime Proxetil? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis in drug and prodrug metabolism : chemistry, biochemistry, and enzymology | Semantic Scholar [semanticscholar.org]
- 7. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 8. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. environmentclearance.nic.in [environmentclearance.nic.in]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to N-Dealkylation using 1-Chloroethyl ethyl carbonate (EOCE-Cl)
Abstract
N-dealkylation is a pivotal chemical transformation in modern drug development and synthetic organic chemistry, enabling the modification of complex amines and the synthesis of critical drug metabolites.[1][2] Traditional methods often require harsh reagents and strenuous conditions, limiting their applicability. This guide provides a comprehensive overview and detailed protocol for the use of 1-Chloroethyl ethyl carbonate (EOCE-Cl), a reagent that leverages a mild, two-step mechanism for the efficient N-dealkylation of tertiary amines. We will delve into the mechanistic rationale behind its efficacy, provide a robust experimental protocol, and offer expert insights to ensure successful implementation in the laboratory.
Introduction: The Challenge of C-N Bond Cleavage
The cleavage of the carbon-nitrogen bond in tertiary amines is a synthetically challenging yet crucial process.[3] It is a cornerstone reaction in the semi-synthesis of a vast array of pharmaceuticals, particularly in modifying naturally occurring alkaloids to produce potent medicines.[1][4] Historically, reagents like cyanogen bromide (in the von Braun reaction) and simple alkyl chloroformates were employed.[3][5] However, these methods are often hampered by high toxicity and the need for aggressive, high-temperature hydrolysis to cleave the stable carbamate intermediates formed, which is incompatible with sensitive functional groups.[1][3]
The development of α-chloroalkyl reagents, such as 1-chloroethyl chloroformate (ACE-Cl), represented a significant breakthrough by enabling a mild, thermal cleavage of the carbamate intermediate.[3][6][7] this compound (EOCE-Cl) operates on a similar principle, offering a valuable tool for chemists to perform N-dealkylation under significantly gentler conditions.
The Mechanistic Advantage of EOCE-Cl
The effectiveness of EOCE-Cl lies in a logically sequential, two-stage reaction mechanism. The unique structure of the reagent facilitates the formation of an intermediate that is primed for facile decomposition under mild solvolytic conditions.
Stage 1: Carbamate Formation
The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of EOCE-Cl. This forms a transient quaternary ammonium salt. This unstable intermediate rapidly collapses via an internal substitution (SNi-like) mechanism, where the chloride ion attacks one of the N-alkyl groups. The most labile or sterically accessible alkyl group is typically eliminated as an alkyl chloride, resulting in the formation of a stable N-(1-ethoxycarbonyloxy)ethyl carbamate intermediate.
Stage 2: Spontaneous Carbamate Solvolysis
This stage is the cornerstone of the reagent's utility. The α-chloro substituent in the original reagent (now part of the carbamate) renders the intermediate susceptible to cleavage under mild thermal conditions in a protic solvent like methanol. Heating the carbamate in methanol initiates solvolysis. The carbamate decomposes into the desired secondary amine (often isolated as its hydrochloride salt), along with simple, volatile byproducts: methyl chloride and carbon dioxide. This circumvents the need for harsh acidic or basic hydrolysis.[3][6]
Mechanistic Diagram
Caption: The two-stage mechanism of N-dealkylation using EOCE-Cl.
Safety and Handling
Proper safety precautions are mandatory when handling this compound and its reaction components.
-
Engineering Controls : Always handle EOCE-Cl in a well-ventilated chemical fume hood.[8][9] Facilities should be equipped with an eyewash station and a safety shower.[9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting chemical safety goggles and a face shield.[10]
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat to prevent skin contact.[8][11]
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[9]
-
-
Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[9] Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[8][9] Recommended long-term storage is at 2-8°C.[8]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8][9]
Detailed Experimental Protocol
This protocol provides a general procedure for the N-dealkylation of a tertiary amine using EOCE-Cl. Optimal conditions may vary depending on the specific substrate and should be determined empirically.
Materials and Reagents
-
Tertiary amine substrate
-
This compound (EOCE-Cl)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE), toluene, tetrahydrofuran (THF))
-
Anhydrous methanol (MeOH)
-
Optional: Proton scavenger (e.g., 1,2,2,6,6-pentamethylpiperidine (pempidine) or Proton-Sponge®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Experimental Workflow Diagram
Caption: Step-by-step workflow for EOCE-Cl mediated N-dealkylation.
Step-by-Step Procedure
Stage 1: Carbamate Formation
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine substrate (1.0 eq).
-
Dissolve the substrate in an anhydrous aprotic solvent (e.g., DCE) to a concentration of approximately 0.1-0.5 M.
-
Optional: If the substrate is an acid salt or prone to side reactions with generated HCl, add a non-nucleophilic proton scavenger (1.1 eq).[12]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add EOCE-Cl (1.1-1.5 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 80-90°C for DCE).[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This may take several hours to overnight.
Stage 2: Carbamate Cleavage (Solvolysis)
-
Once the formation of the carbamate is complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add anhydrous methanol to the resulting residue.
-
Heat the methanolic solution to reflux (approx. 65°C).[12]
-
Monitor the cleavage of the carbamate intermediate by TLC or LC-MS. This step typically requires 1-6 hours.[12]
Stage 3: Work-up and Purification
-
After complete solvolysis, cool the solution and remove the methanol under reduced pressure.
-
Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic solution with saturated aqueous NaHCO₃ (to neutralize the amine hydrochloride salt) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude secondary amine product by flash column chromatography, crystallization, or distillation to yield the final product.
Substrate Scope and Reaction Parameters
The EOCE-Cl N-dealkylation protocol is applicable to a wide range of tertiary amines, including complex alkaloids. The following table provides representative conditions and yields for the analogous and well-documented reagent, 1-chloroethyl chloroformate (ACE-Cl), which serve as an excellent starting point for optimization with EOCE-Cl.
| Substrate Example | Solvent (Stage 1) | Reagent Equiv. | Stage 1 Cond. | Stage 2 Cond. | Product | Approx. Yield (%) |
| N-Ethylpiperidine | 1,2-Dichloroethane | 1.2 | 85°C, 1 h | MeOH, 65°C, 1 h | Piperidine | ~85% |
| Dextromethorphan | 1,2-Dichloroethane | 1.5 | 85°C, 18 h | MeOH, 65°C, 2 h | Nor-dextromethorphan | ~80-90% |
| Codeine | Toluene | 2.0 | 110°C, 4 h | MeOH, 65°C, 3 h | Nor-codeine | ~70-80% |
| N-Methylmorpholine | 1,2-Dichloroethane | 1.1 | 85°C, 2 h | MeOH, 65°C, 1 h | Morpholine | ~96%[13] |
Note: Data is representative of α-chloroethyl chloroformate reactions and should be adapted for EOCE-Cl.
Troubleshooting and Field-Proven Insights
-
Stalled Carbamate Formation : If the first stage does not proceed to completion, consider increasing the equivalents of EOCE-Cl to 1.5-2.0 or extending the reflux time. For substrates that are basic but may form salts with trace acid, the addition of a non-nucleophilic base like pempidine can be beneficial by scavenging protons without consuming the reagent.[12]
-
Incomplete Solvolysis : The cleavage in methanol is generally robust. If the carbamate intermediate persists, ensure the methanol is anhydrous and extend the reflux period.
-
Substrate Selectivity : This method shows useful selectivity. N-benzyl and N-allyl groups are generally more labile and can be cleaved in preference to N-methyl or other N-alkyl groups.[14] This can be a strategic advantage in complex syntheses.
-
Reactive Functional Groups : Substrates containing other nucleophilic groups (e.g., unprotected phenols or alcohols) may react with EOCE-Cl.[5] This can lead to the formation of carbonate esters. While sometimes useful as a protecting group strategy, it can also be an undesired side reaction. If this occurs, consider protecting the competing nucleophile before proceeding with N-dealkylation.
Conclusion
This compound provides a mild, efficient, and reliable method for the N-dealkylation of tertiary amines. By leveraging a mechanism that concludes with a gentle, thermal solvolysis, it avoids the harsh reagents and conditions that have long complicated this critical transformation. This protocol offers a robust framework for researchers and drug development professionals to access valuable secondary amine building blocks, facilitating the synthesis of novel compounds and essential drug metabolites with greater efficiency and substrate compatibility.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 7. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide for the Protection of Primary Amines with 1-Chloroethyl Ethyl Carbonate
Introduction: The Imperative of Amine Protection in Complex Synthesis
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the amine functional group is a cornerstone of molecular architecture. However, its inherent nucleophilicity and basicity present a significant challenge, often leading to undesirable side reactions.[1] To orchestrate complex molecular transformations with precision, the temporary masking of the amine's reactivity is essential. This is achieved through the use of "protecting groups," which reversibly convert the amine into a less reactive derivative, such as a carbamate.[1][2]
The 1-ethoxycarbonyloxyethyl (Eoc) group, introduced via the reagent 1-chloroethyl ethyl carbonate (Eoc-Cl or CEEC), has emerged as a valuable tool for this purpose. Carbamates are among the most reliable and widely used protecting groups for amines because they are straightforward to install, inert to a broad range of reaction conditions, and can be removed cleanly when their job is done.[2] This guide provides a comprehensive overview of the mechanism, experimental rationale, and a detailed protocol for the protection of primary amines using this compound, designed for researchers and drug development professionals seeking a robust and efficient protection strategy.
The Chemistry of Eoc Protection: Mechanism and Rationale
The protection of a primary amine with this compound is a nucleophilic acyl substitution reaction. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Mechanism of Protection:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of this compound.
-
Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Expulsion of Leaving Group & Deprotonation: The intermediate collapses, expelling the chloride ion as a leaving group. A base present in the reaction mixture then abstracts a proton from the positively charged nitrogen atom to yield the final, neutral Eoc-protected amine and the hydrochloride salt of the base.
This transformation effectively converts the nucleophilic primary amine into a significantly less reactive carbamate, shielding it from subsequent electrophilic or oxidative reagents.[1]
Diagram: Mechanism of Eoc Protection
Caption: Nucleophilic attack of the primary amine on Eoc-Cl, forming a tetrahedral intermediate which collapses to the protected product.
Core Directive: Experimental Design & Rationale
A successful protection reaction hinges on the careful selection of reagents and conditions. Each component plays a critical role in maximizing yield and purity.
-
Reagent (this compound): This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3] Its high reactivity is key to the efficient formation of the carbamate intermediate.[4]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred. These solvents will not react with the electrophilic Eoc-Cl and effectively solubilize both the amine substrate and the reagent.
-
The Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base is essential.
-
Common Choices: Diisopropylethylamine (DIPEA) or triethylamine (TEA) are frequently used. For particularly sensitive substrates or sluggish reactions, a stronger, non-nucleophilic base like Proton Sponge may be employed.[5]
-
Stoichiometry: At least one equivalent of the base is required, though a slight excess (1.1-1.5 equivalents) is often used to ensure the complete neutralization of HCl.
-
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon addition of the reactive Eoc-Cl. The reaction is then allowed to warm to room temperature or gently heated to reflux to drive it to completion.[5] This staged approach balances reaction rate with the prevention of side-product formation.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting amine.
Data Presentation: Typical Reaction Parameters
The versatility of the Eoc-Cl protection method allows for its application across a range of amine substrates. The following table summarizes typical conditions, which should be optimized for each specific substrate.
| Substrate Type | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Aliphatic Primary Amine | Eoc-Cl (1.1) | DIPEA (1.2) | DCM | 0 °C to RT | 2 - 6 | 85 - 95 |
| Anilines (Electron-rich) | Eoc-Cl (1.2) | TEA (1.5) | THF | RT | 8 - 16 | 70 - 85 |
| Anilines (Electron-poor) | Eoc-Cl (1.5) | Proton Sponge (1.2) | DCE | RT to 60 °C | 12 - 24 | 60 - 80 |
| Amino Acid Esters | Eoc-Cl (1.1) | NaHCO₃ (2.0) | DCM/H₂O | 0 °C to RT | 4 - 8 | 80 - 90 |
Note: These are generalized conditions and may require optimization.
Detailed Experimental Protocol
This protocol provides a generalized, step-by-step method for the protection of a primary amine using this compound.
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon line with a manifold
-
Septa and needles
-
Ice-water bath
-
Primary amine substrate
-
This compound (CAS 50893-36-2)[3]
-
Anhydrous dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA), distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and appropriate eluent (e.g., ethyl acetate/hexanes)
Diagram: Experimental Workflow
Caption: Standard workflow for the Eoc-protection of a primary amine from setup to final product characterization.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the primary amine substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration). Add diisopropylethylamine (DIPEA, 1.2 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution dropwise via a syringe over 5-10 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the consumption of the starting amine by TLC.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Eoc-protected amine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Deprotection Strategy
A key advantage of the Eoc group, similar to related carbamates, is the mild conditions required for its removal. The deprotection is typically achieved via methanolysis.[5][6] Gentle heating in methanol is often sufficient to cleave the carbamate and liberate the free amine, making this protecting group orthogonal to many acid- and base-labile groups.[1]
Conclusion
The use of this compound provides a highly efficient and reliable method for the protection of primary amines. The resulting Eoc-carbamates exhibit good stability, and the mild protection and deprotection conditions make this strategy highly valuable for multi-step syntheses of complex molecules. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively utilize this tool to advance their synthetic objectives.
References
experimental conditions for the cleavage of tertiary amines using 1-Chloroethyl ethyl carbonate
Application Note: N-Dealkylation of Tertiary Amines Using 1-Chloroethyl Chloroformate (ACE-Cl)
A Note on Reagent Terminology: This guide focuses on the application of 1-chloroethyl chloroformate (ACE-Cl) for the N-dealkylation of tertiary amines. While the user specified "1-Chloroethyl ethyl carbonate," the vast body of scientific literature identifies ACE-Cl as the premier reagent for this specific transformation. This compound (CAS 50893-36-2) is a distinct chemical entity primarily used as a synthetic intermediate in other contexts[1][2][3]. Therefore, this document will detail the established, field-proven protocols involving 1-chloroethyl chloroformate (CAS 50893-53-3) to ensure technical accuracy and practical utility for researchers.
Executive Summary
The N-dealkylation of tertiary amines is a pivotal transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, where it is often a necessary step for derivatization or the preparation of key metabolites. The classical von Braun reaction, utilizing the highly toxic cyanogen bromide, has been largely superseded by milder and more efficient methods[4][5][6]. Among these, the use of 1-chloroethyl chloroformate (ACE-Cl) has emerged as a superior strategy, offering high yields, operational simplicity, and mild reaction conditions for converting tertiary amines into their corresponding secondary amines[7][8].
This application note provides an in-depth examination of the ACE-Cl mediated N-dealkylation reaction. We will explore the underlying reaction mechanism, present detailed and validated experimental protocols, and offer expert insights to navigate potential challenges, ensuring reproducible and successful outcomes in your laboratory.
The ACE-Cl Reaction: Mechanism and Selectivity
The ACE-Cl reaction is a two-step process that proceeds through a carbamate intermediate, which is then readily cleaved to afford the desired secondary amine[7][8]. This method's elegance lies in the facile decomposition of this intermediate under mild solvolytic conditions.
Step 1: Carbamate Formation The reaction is initiated by the nucleophilic attack of the tertiary amine on the highly electrophilic carbonyl carbon of ACE-Cl. This forms an unstable quaternary ammonium salt. The chloride ion then attacks the most electrophilic or sterically accessible N-alkyl group, leading to the formation of a stable 1-chloroethyl carbamate and an alkyl chloride.
Step 2: Carbamate Decomposition (Solvolysis) The key advantage of the ACE-Cl reagent is the lability of the resulting carbamate intermediate[7][9]. Upon warming in a protic solvent, such as methanol, the carbamate undergoes rapid decomposition. This solvolysis step yields the hydrochloride salt of the secondary amine, carbon dioxide, and acetaldehyde, which are easily removed.
Causality of Alkyl Group Cleavage Selectivity
The regioselectivity of the N-dealkylation is a critical aspect of this reaction. The cleavage preference is dictated by the stability of the departing alkyl chloride. The general trend for cleavage is as follows:
Benzyl > Allyl > Methyl > Other Primary Alkyl > Secondary Alkyl [9][10]
-
N-Benzyl and N-Allyl groups are cleaved with high preference due to the stability of the resulting benzyl and allyl chlorides. This makes ACE-Cl an excellent reagent for debenzylation reactions[11].
-
N-Methyl groups are readily cleaved, making ACE-Cl a reagent of choice for N-demethylation, a common requirement in alkaloid and drug analog synthesis[4][11].
-
Tertiary alkyl groups , such as t-butyl, are also cleaved selectively over smaller primary alkyl groups[9].
This predictable selectivity allows for precise synthetic planning when working with complex poly-alkylated amines.
Visualizing the Reaction Pathway
To better illustrate the process, the following diagrams outline the overall workflow and the detailed chemical mechanism.
Figure 1. High-level workflow for ACE-Cl mediated N-dealkylation.
Figure 2. Detailed reaction mechanism of tertiary amine cleavage.
Detailed Experimental Protocols
This section provides a general, robust protocol for the N-demethylation of a tertiary amine. Reagent stoichiometry and reaction times should be optimized for specific substrates.
Materials and Reagents
-
Substrate (N-methyl tertiary amine)
-
1-Chloroethyl chloroformate (ACE-Cl), ≥97%
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Safety Precaution: 1-Chloroethyl chloroformate is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). All glassware must be oven- or flame-dried prior to use.
Protocol: N-Demethylation of N,N-Dimethylbenzylamine
Step 1: Formation of the Carbamate Intermediate
-
Set up a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolve N,N-dimethylbenzylamine (e.g., 1.35 g, 10.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 40 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add 1-chloroethyl chloroformate (1.57 g, 11.0 mmol, 1.1 equiv) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux (approx. 83 °C for DCE) and maintain for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.
Step 2: Solvolysis of the Carbamate Intermediate
-
Cool the reaction mixture to room temperature.
-
Carefully remove the solvent (DCE) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous methanol (40 mL).
-
Heat the methanolic solution to reflux (approx. 65 °C) and maintain for 1 hour. During this time, the carbamate decomposes, which can be observed by gas evolution (CO₂).[11]
-
After the solvolysis is complete (confirm by TLC or LC-MS), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure. The crude product, N-methylbenzylamine hydrochloride, will remain as a solid or oil.
Step 3: Work-up and Isolation
-
The resulting hydrochloride salt is often pure enough for subsequent steps. If necessary, it can be purified by trituration or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).
-
To obtain the free base, dissolve the crude salt in water, basify with a suitable base (e.g., 2M NaOH) to pH >12, and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free secondary amine.
Performance Data: Substrate Scope and Yields
The ACE-Cl method is applicable to a wide range of tertiary amine substrates. The following table summarizes representative examples from the literature.
| Substrate | Solvent (Step 1) | Conditions (Step 1 -> Step 2) | Product | Yield (%) | Reference |
| N-Ethylpiperidine | 1,2-Dichloroethane | Reflux, 1h -> MeOH, 50°C | Piperidine HCl | 98 | [8][12] |
| N,N-Dimethylaniline | 1,2-Dichloroethane | -5 to 0°C, 15min -> MeOH, 35-40°C | N-Methylaniline HCl | 78 | [12] |
| Tropine Acetate | Dichloromethane | Reflux, 15h -> THF/H₂O | O-Acetylnortropine | 80 | [9] |
| (-)-α-Narcotine | Dichloromethane | 20°C, 1h -> THF/H₂O | Nornarcotine derivative | High | [9] |
| N,N-Dimethylbenzylamine | 1,2-Dichloroethane | Reflux, 1h -> MeOH, 35-40°C | N-Methylbenzylamine HCl | 95 | [12] |
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent. 2. Low reaction temperature or insufficient time. 3. Deactivated substrate (e.g., sterically hindered or electron-deficient amine). | 1. Use a slight excess of ACE-Cl (1.1-1.2 equivalents). 2. Increase reaction time or temperature (within stable limits of the substrate). 3. For difficult substrates, consider a higher boiling solvent like toluene or extend reflux time. |
| Low Yield of Secondary Amine | 1. Incomplete solvolysis of the carbamate intermediate. 2. Moisture in the reaction leading to ACE-Cl decomposition. 3. Losses during work-up, especially if the product is water-soluble. | 1. Ensure complete removal of the initial solvent (e.g., DCE) before adding methanol. Ensure the methanolysis step is run to completion (reflux for at least 1 hour). 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. If the HCl salt is water-soluble, avoid aqueous washes. If converting to the free base, perform multiple extractions. |
| Formation of Side Products | 1. Substrate contains other nucleophilic groups (e.g., unprotected alcohols, phenols). 2. Elimination reaction for substrates like N,N-dimethylcyclohexylamine. | 1. Protect other sensitive functional groups prior to the ACE-Cl reaction. 2. For substrates prone to elimination, alternative dealkylation methods may be necessary. The ACE-Cl method is generally robust against this side reaction compared to other chloroformates[9]. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. von Braun Reaction [drugfuture.com]
- 7. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. On the cleavage of tertiary amines with ethyl chloroformate. | CiNii Research [cir.nii.ac.jp]
- 11. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]
- 12. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 1-Chloroethyl Ethyl Carbonate in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Key Reagent
1-Chloroethyl ethyl carbonate (CEEC) is a halogenated organic compound, specifically a derivative of carbonic acid, that has emerged as a critical reagent in modern pharmaceutical development.[1] At room temperature, it is a colorless to pale yellow liquid with a characteristic ester-like odor.[1][2] While stable under normal conditions, its true value lies in its designed reactivity. The presence of both a carbonate ester and a chlorinated alkyl group makes it a versatile electrophile, susceptible to reaction with various nucleophiles.[1]
In the synthesis of pharmaceutical intermediates, CEEC is primarily leveraged for two strategic purposes:
-
Prodrug Synthesis: It serves as a key building block for creating carbonate-based prodrugs. This strategy involves masking a polar functional group (like a carboxylic acid or a tetrazole) on an active pharmaceutical ingredient (API) to enhance its pharmacokinetic properties, such as oral bioavailability. Upon absorption, the prodrug is metabolized, releasing the active drug.
-
Protecting Group Chemistry: The 1-(ethoxycarbonyloxy)ethyl group, installed via CEEC, can function as a protecting group for sensitive functionalities like alcohols and amines during multi-step syntheses.
This document provides an in-depth guide for researchers and drug development professionals on the practical applications, underlying mechanisms, and detailed protocols for utilizing this compound effectively and safely.
Physicochemical Properties & Safe Handling
Understanding the fundamental properties and safety requirements of CEEC is paramount for its successful and safe implementation in the laboratory.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50893-36-2 | [2][3] |
| Molecular Formula | C₅H₉ClO₃ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 159-161 °C (decomposes) | [2][3] |
| Density | ~1.136 g/cm³ at 20°C | [3] |
| Flash Point | 65 °C (149 °F) | [4] |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); sparingly soluble in water.[1][5] | |
| Stability | Generally stable, but moisture-sensitive.[1][2] Reacts with strong bases and nucleophiles.[1] |
Safety, Handling, and Storage
CEEC is a reactive chemical intermediate that requires careful handling to prevent exposure and ensure stability.
-
Hazards: The compound is an irritant to the skin, eyes, and respiratory tract.[1][3][4] Inhalation or ingestion may be harmful.[4]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated area or a chemical fume hood.[4][6] Wear appropriate PPE, including chemical splash goggles, nitrile or neoprene gloves, and a lab coat.[4][6][7]
-
Handling: Avoid breathing vapors or mist.[4] Prevent contact with skin and eyes.[4] After handling, wash hands and any exposed skin thoroughly.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances like strong bases and moisture.[1][4][6] The container should be tightly sealed, and for long-term storage, a temperature of 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[2][6]
-
Spill & First Aid: In case of a spill, absorb it with an inert material like vermiculite or sand and place it in a suitable container for disposal.[4] For skin contact, wash immediately with plenty of water.[4] For eye contact, flush with water for at least 15 minutes and seek medical attention.[4][6] If inhaled, move to fresh air.[4]
Application I: Synthesis of Carbamate Prodrugs
The most prominent application of CEEC is in the synthesis of prodrugs, particularly for APIs containing acidic protons, such as those in candesartan and cefotiam. The resulting 1-(ethoxycarbonyloxy)ethyl ester masks the polar group, improving lipid solubility and facilitating absorption in the gastrointestinal tract.
General Reaction Mechanism
The core of the reaction is a nucleophilic substitution where a deprotonated functional group on the parent drug molecule attacks the electrophilic carbon of CEEC, displacing the chloride leaving group. This is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.
Caption: General mechanism for prodrug synthesis using CEEC.
Protocol: Synthesis of a Candesartan Cilexetil Intermediate Precursor
Candesartan Cilexetil is an angiotensin II receptor antagonist used to treat hypertension.[8] Its synthesis involves creating an ester prodrug form. While the full drug molecule is complex, the following protocol, adapted from the synthesis of similar carbonate esters, illustrates the key transformation.[8][9]
Objective: To synthesize a 1-(ethoxycarbonyloxy)ethyl ester from a model carboxylic acid (R-COOH) representing an API functional group.
Materials:
-
Model Carboxylic Acid (e.g., Benzoic Acid)
-
This compound (CEEC)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the model carboxylic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Heat the reaction to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure 1-(ethoxycarbonyloxy)ethyl ester.
Application II: Hydroxyl Group Protection
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group, such as an alcohol, to prevent it from interfering with subsequent reactions.[10] The carbonate group installed by CEEC serves as an effective protecting group that is stable to a range of conditions but can be removed when needed.
Experimental Workflow
The process involves two main stages: protection of the hydroxyl group and its subsequent deprotection to regenerate the alcohol.
Caption: Workflow for hydroxyl group protection and deprotection.
Protocol: Protection of a Primary Alcohol
This protocol describes a general method for protecting a primary alcohol using CEEC, based on standard procedures for forming carbonate esters.[11]
Objective: To protect a primary alcohol (e.g., Benzyl Alcohol) as its 1-(ethoxycarbonyloxy)ethyl carbonate derivative.
Materials:
-
Benzyl Alcohol
-
This compound (CEEC)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (1.2 eq) dropwise while stirring.
-
Reagent Addition: Slowly add this compound (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding 1M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to obtain the protected alcohol.
Conclusion
This compound is a high-value reagent for medicinal chemists and process developers. Its primary role in forming carbonate prodrugs is a well-established strategy for enhancing the therapeutic potential of APIs. Furthermore, its application in protecting group chemistry adds to its utility in complex synthetic routes. By understanding the reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in these notes, researchers can effectively harness the capabilities of CEEC to advance their drug discovery and development programs.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. framochem.com [framochem.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 9. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 10. Functional Group Protection [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
Application Notes & Protocols: A Guide to the Selective N-Demethylation of Alkaloids
Introduction: The Strategic Importance of N-Demethylation
The N-methyl group is a ubiquitous structural motif in a vast array of alkaloids, conferring specific pharmacological and physiological properties. However, the selective removal of this single methyl group—a process known as N-demethylation—is a critical and often challenging transformation in medicinal chemistry and drug development.[1][2] This conversion is paramount for several reasons:
-
Synthesis of Semisynthetic Opioids: N-demethylation is an indispensable step in the production of a wide range of opioid medicines.[3][4] Natural opiates like morphine and thebaine are N-demethylated to produce "nor" intermediates, which are then re-alkylated to synthesize potent antagonists like naloxone and naltrexone, or mixed agonist-antagonists like buprenorphine.[1][5]
-
Metabolite Synthesis and Drug Discovery: The N-demethylated versions of many drugs are their primary metabolites.[3] Synthesizing these metabolites is essential for pharmacological, toxicological, and metabolic studies during the drug discovery process.[1]
-
Modulation of Pharmacological Activity: Removing the N-methyl group can dramatically alter a molecule's interaction with its biological target, for instance, by converting an opioid agonist into an antagonist.[1]
Despite its importance, the high dissociation energy of the C-N bond makes its selective cleavage a significant synthetic hurdle.[3] This guide provides a comprehensive overview of prevalent methodologies, detailing the underlying mechanisms and offering field-proven protocols for researchers.
I. Chemical N-Demethylation Methodologies
Chemical methods are the most established for the N-demethylation of alkaloids, offering a range of reagents and reaction conditions. The choice of method is often a trade-off between efficiency, substrate scope, and the toxicity or harshness of the reagents.
A. Classical Reagents: Foundational but Flawed
One of the oldest methods still in use is the von Braun reaction, which traditionally employs the highly toxic cyanogen bromide (BrCN).[3][6][7] The reaction proceeds via a two-step nucleophilic substitution.[6] The tertiary amine attacks BrCN, forming a quaternary cyanoammonium intermediate. The displaced bromide ion then attacks one of the N-alkyl groups, yielding an N-cyanamide and an alkyl bromide.[3][6] Subsequent hydrolysis or reduction of the cyanamide furnishes the desired secondary amine.[3]
-
Causality: The selectivity for demethylation over the cleavage of larger alkyl groups or ring-opening in cyclic amines is generally favored, but not always guaranteed.[3][7] The presence of other nucleophilic groups in the alkaloid, such as phenols, often necessitates a protection strategy.[3]
To circumvent the toxicity of cyanogen bromide, various chloroformate esters have been developed as alternative reagents.[8][9] Phenyl, ethyl, and vinyl chloroformates have been used, but α-chloroethyl chloroformate (ACE-Cl) is often preferred due to its efficiency and milder conditions for the subsequent carbamate cleavage.[3][6] The mechanism involves the formation of a carbamate intermediate, which is then solvolyzed (typically with methanol) to yield the secondary amine hydrochloride.[3]
-
Expertise & Experience: The ACE-Cl method is advantageous as the carbamate hydrolysis often proceeds smoothly without requiring harsh acidic or basic conditions, preserving sensitive functional groups elsewhere in the molecule.[3] However, like the von Braun reaction, these methods often require chlorinated solvents and can be incompatible with certain functional groups.[10]
B. The Polonovski Reaction and its Modern Variants
The Polonovski reaction and its iron-mediated modifications represent a significant advancement, offering milder conditions and improved environmental profiles.[1][11][12] This approach has become a cornerstone for the N-demethylation of opiate alkaloids.[13]
The methodology is a two-step process:
-
N-Oxidation: The parent tertiary N-methyl alkaloid is first oxidized to its corresponding N-oxide using an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[13][14][15]
-
Iron-Mediated Demethylation: The N-oxide is then treated with an iron(II) salt, such as FeSO₄·7H₂O or an iron-porphyrin complex.[11][13][16][17]
-
Mechanism & Trustworthiness: The mechanism is believed to involve a single-electron transfer (SET) from Fe(II) to the N-oxide.[13][18] This cleaves the N-O bond to form an aminium radical cation. A second SET and deprotonation of the N-methyl group leads to the formation of an iminium ion intermediate, which is readily hydrolyzed to the secondary amine and formaldehyde.[13] Isolating the N-oxide as its hydrochloride salt prior to the iron-mediated step has been shown to improve reaction reliability and yields.[4][13]
This iron-catalyzed approach is significantly more environmentally benign than classical methods, avoiding toxic reagents and chlorinated solvents.[12]
Comparative Summary of Chemical Methods
| Method | Key Reagent(s) | Typical Solvents | Advantages | Disadvantages | Representative Yield (Norcodeine) |
| von Braun | Cyanogen Bromide (BrCN) | Chloroform, Ether | Well-established | Highly toxic reagent, harsh hydrolysis step, requires protection of phenols. | Moderate |
| Chloroformate | α-Chloroethyl chloroformate (ACE-Cl) | 1,2-Dichloroethane | Milder than BrCN, facile carbamate cleavage.[3] | Uses chlorinated solvents, potential for side reactions. | Good to Excellent |
| Iron-Polonovski | H₂O₂, FeSO₄·7H₂O | Methanol, Water | Environmentally benign, mild conditions, high yields.[12][13] | Two-step process, iron removal can be challenging.[13] | ~63%[13] |
| Iron-Porphyrin | H₂O₂, Fe(II)TPPS | Aqueous-alcoholic | Catalytic, catalyst is recyclable, high yields.[16] | Catalyst synthesis required. | 91% (Norcodeine Methyl Ether)[16] |
II. Photochemical N-Demethylation
Photochemical methods offer a distinct approach, utilizing light energy to drive the N-demethylation process.[1][19] The reaction typically involves a photosensitizer, such as tetraphenylporphyrin, molecular oxygen, and a light source.[13][19]
-
Mechanism: Upon irradiation, the sensitizer transfers energy to oxygen, generating highly reactive singlet oxygen. Singlet oxygen is thought to react with the tertiary amine to ultimately form an iminium ion intermediate, which is then hydrolyzed to the N-demethylated product.
-
Application & Limitations: This method has been successfully applied to the clean N-demethylation of tropane alkaloids like tropine and atropine.[19][20] However, its application to more complex structures like opiate alkaloids can be less successful, leading to the formation of by-products and limiting yields.[20][21]
III. Enzymatic N-Demethylation
Nature accomplishes N-demethylation with remarkable elegance and specificity using enzymes, primarily from the Cytochrome P450 (CYP) superfamily.[8][22] In humans, CYP enzymes are central to the metabolism of most drugs and xenobiotics.[3]
-
Mechanism: CYP enzymes are monooxygenases that catalyze the oxidation of substrates.[23] For N-demethylation, the reaction is believed to proceed via a hydrogen atom transfer from the N-methyl group to an activated iron-oxo species in the enzyme's active site, leading to the formation of an unstable N-hydroxymethyl intermediate.[24][25] This intermediate then spontaneously decomposes to the secondary amine and formaldehyde.[8]
-
Application: While primarily studied in the context of drug metabolism, the use of isolated enzymes or whole-cell biocatalysts for preparative N-demethylation is an area of growing interest, offering the potential for unparalleled selectivity under green conditions.[26] For example, human P450s 3A4 and 3A5 have been shown to catalyze the demethylation of thebaine.[23]
IV. Experimental Protocols
The following protocols are provided as a starting point. Researchers must optimize conditions for their specific alkaloid substrate and scale. Standard laboratory safety precautions must be followed at all times.
Protocol 1: Iron-Mediated N-Demethylation of an Opiate Alkaloid (e.g., Codeine Methyl Ether)
This protocol is based on the efficient, nonclassical Polonovski reaction.[13]
PART A: N-Oxide Formation
-
Materials:
-
Opiate alkaloid (1.0 eq)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂, up to 11 eq)
-
6 M Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
-
Procedure: a. Dissolve the alkaloid in methanol in a round-bottom flask. b. Cool the solution in an ice bath. c. Add 30% H₂O₂ dropwise. The amount required should be determined by TLC monitoring. d. Allow the reaction to stir at room temperature until TLC analysis shows complete consumption of the starting material. e. Once complete, add 6 M HCl to form the hydrochloride salt of the N-oxide. f. Extract the aqueous layer with chloroform to isolate the N-oxide hydrochloride salt. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide hydrochloride, which can be used in the next step without further purification.
PART B: N-Demethylation
-
Materials:
-
Opiate N-oxide hydrochloride (from Part A, 1.0 eq)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 2.0 eq)
-
Methanol (MeOH)
-
0.1 M EDTA solution (for workup)
-
Ammonium hydroxide (for pH adjustment)
-
Chloroform (CHCl₃)
-
-
Procedure: a. Dissolve the N-oxide hydrochloride in methanol in a round-bottom flask. b. Add FeSO₄·7H₂O to the solution. c. Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC-MS. d. Upon completion, remove the methanol under reduced pressure. e. Workup: To address the challenge of removing iron salts, dissolve the crude residue in a 0.1 M EDTA solution and basify to pH 10 with ammonium hydroxide.[13] f. Extract the aqueous solution multiple times with chloroform. g. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. h. Purification: Purify the crude N-demethylated product by column chromatography on silica gel.
Protocol 2: N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)
This protocol is an alternative to the von Braun reaction, avoiding the use of BrCN.[3]
-
Materials:
-
Tertiary N-methyl alkaloid (1.0 eq)
-
α-Chloroethyl chloroformate (ACE-Cl, ~1.2 eq)
-
1,2-Dichloroethane (DCE) or another suitable inert solvent
-
Methanol (MeOH)
-
-
Procedure: a. Dissolve the alkaloid in DCE under an inert atmosphere (e.g., nitrogen or argon). b. Add ACE-Cl to the solution, typically at 0 °C, then allow to warm to room temperature or reflux as needed. Monitor the formation of the carbamate intermediate by TLC. c. Once the starting material is consumed, remove the solvent and excess ACE-Cl under reduced pressure. Caution: ACE-Cl is corrosive and moisture-sensitive. d. Dissolve the resulting crude carbamate in methanol. e. Heat the methanol solution (e.g., 50 °C or reflux) to effect the cleavage of the carbamate.[3] Monitor the formation of the secondary amine by TLC. f. Upon completion, remove the methanol under reduced pressure. The product is often obtained as the hydrochloride salt. g. The crude product can be purified by recrystallization or column chromatography after neutralization.
V. Analytical Validation and Reaction Monitoring
A robust analytical workflow is critical to ensure the success and reproducibility of any N-demethylation protocol.
-
Reaction Monitoring:
-
TLC: An indispensable tool for rapid, qualitative tracking of the disappearance of starting material and the appearance of the product.
-
HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), provides quantitative data on reaction conversion and can identify intermediates and by-products.[27][28][29][30] It is the gold standard for accurate monitoring.
-
-
Product Characterization:
-
Mass Spectrometry (MS): Confirms the molecular weight of the N-demethylated product, which will be 14 Da less than the starting material (loss of CH₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation. The disappearance of the N-methyl signal (typically a singlet integrating to 3H in the ¹H NMR spectrum) is a key diagnostic indicator of a successful reaction.
-
VI. Conclusion
The selective N-demethylation of alkaloids remains a vital transformation in modern chemistry. While classical methods like the von Braun and chloroformate reactions are still employed, the development of milder and more environmentally friendly procedures, particularly the iron-mediated Polonovski reaction, has provided researchers with powerful new tools.[12][13] The choice of methodology must be carefully considered based on the specific alkaloid substrate, its functional group tolerance, and the desired scale of the reaction. By integrating robust synthetic protocols with rigorous analytical validation, researchers can confidently and efficiently access the valuable "nor" alkaloid scaffolds essential for advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]
- 10. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 11. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Two-step iron(0)-mediated N-demethylation of N-methyl alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Methodology for the N-Demethylation of Opiate Alkaloids [organic-chemistry.org]
- 17. research.monash.edu [research.monash.edu]
- 18. chemistry-reaction.com [chemistry-reaction.com]
- 19. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytochrome P450 3A Enzymes Catalyze the O6-Demethylation of Thebaine, a Key Step in Endogenous Mammalian Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Elucidation of the mechanism of N-demethylation catalyzed by cytochrome P450 monooxygenase is facilitated by exploiting nitrogen-15 heavy isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
The Versatility of 1-Chloroethyl Ethyl Carbonate in Advanced Polymer Synthesis: A Guide for Researchers
For researchers and professionals in polymer chemistry and drug development, the quest for versatile and efficient reagents is perpetual. 1-Chloroethyl ethyl carbonate (CEEC) has emerged as a compound of significant interest, offering unique reactivity that can be harnessed for the synthesis of well-defined polymers. This guide provides an in-depth exploration of the practical applications of CEEC in polymer synthesis, with a focus on its role as an initiator for cationic polymerization. We will delve into the mechanistic underpinnings of its function and provide detailed protocols to empower researchers in their laboratory endeavors.
Understanding this compound
This compound, with the chemical formula C₅H₉ClO₃ and CAS number 50893-36-2, is a clear, colorless to pale yellow liquid.[1][2] It is characterized by its moisture sensitivity and miscibility with common organic solvents.[1] While it has established applications as a pharmaceutical intermediate, its potential in polymer science, particularly as a precursor to initiating species in cationic polymerization, is a compelling area of exploration.[1][3]
| Property | Value |
| Molecular Formula | C₅H₉ClO₃ |
| Molecular Weight | 152.58 g/mol |
| CAS Number | 50893-36-2 |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 192-195°C (decomposes) |
| Solubility | Miscible with common organic solvents, insoluble in water |
| Storage | 2-8°C under an inert atmosphere |
Application in Cationic Polymerization of Vinyl Ethers
The primary application of this compound in polymer synthesis is as a highly effective initiator for the cationic polymerization of electron-rich monomers, such as vinyl ethers.[4][5] Cationic polymerization is a chain-growth polymerization technique that proceeds via a carbocationic active center.[4][5] The choice and design of the initiator are critical for achieving control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[4][6]
The Initiating System: A Synergistic Duo
CEEC itself is not the direct initiator but rather a precursor, or "proinitiator." It requires activation by a Lewis acid, such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or a titanium-based Lewis acid, to generate the true initiating species.[4][5] This initiator/co-initiator system allows for the controlled generation of carbocations, a hallmark of living or controlled polymerization.[4][6]
The mechanism involves the abstraction of the chloride from CEEC by the Lewis acid, which generates a stabilized carbocation. This carbocation then adds to the first monomer molecule, initiating the polymer chain growth. The counter-ion, derived from the Lewis acid, is designed to be non-nucleophilic to prevent premature termination of the growing polymer chain.
Caption: Workflow for CEEC-initiated cationic polymerization.
Experimental Protocol: Synthesis of Poly(isobutyl vinyl ether)
This protocol describes a representative procedure for the living cationic polymerization of isobutyl vinyl ether (IBVE) initiated by the this compound/ZnCl₂ system.
Materials and Reagents
-
This compound (CEEC) (Purity ≥99.0%)
-
Zinc chloride (ZnCl₂) (Anhydrous, ≥98%)
-
Isobutyl vinyl ether (IBVE) (Inhibitor-free, freshly distilled)
-
Dichloromethane (CH₂Cl₂) (Anhydrous, <50 ppm water)
-
Methanol (Anhydrous)
-
Argon or Nitrogen gas (High purity)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles for transfer of anhydrous liquids
-
Low-temperature bath (e.g., cryocooler or dry ice/acetone)
Pre-reaction Preparations
-
Purification of Monomer and Solvent: Isobutyl vinyl ether should be washed with an aqueous NaOH solution to remove any acidic impurities, followed by washing with deionized water until neutral. It is then dried over anhydrous calcium chloride and distilled under reduced pressure. Anhydrous dichloromethane is typically obtained by passing it through a column of activated alumina or by distillation from calcium hydride.
-
Preparation of Initiator and Co-initiator Solutions: Prepare stock solutions of CEEC and ZnCl₂ in anhydrous dichloromethane under an inert atmosphere. For example, a 0.1 M solution of CEEC and a 0.02 M solution of ZnCl₂.
Polymerization Procedure
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. The reaction should be carried out under a positive pressure of inert gas.
-
Charging the Reactor: Add the desired amount of anhydrous dichloromethane to the flask via syringe. Cool the flask to the desired reaction temperature (e.g., -40 °C) using a low-temperature bath.
-
Addition of Monomer and Initiator: Add the purified isobutyl vinyl ether to the cooled solvent. Subsequently, add the CEEC stock solution via syringe.
-
Initiation of Polymerization: Start the polymerization by the dropwise addition of the ZnCl₂ stock solution to the stirred monomer/initiator mixture. The reaction is typically rapid.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol. This will quench the active carbocationic chain ends.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol. The precipitated polymer can then be collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
Characterization
The resulting poly(isobutyl vinyl ether) should be characterized to determine its molecular weight (Mₙ), polydispersity index (PDI), and structure.
-
Gel Permeation Chromatography (GPC): To determine Mₙ and PDI. For a living polymerization, the PDI should be low (typically < 1.2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.
| Parameter | Typical Range |
| Reaction Temperature | -78 to 0 °C |
| [Monomer]₀/[Initiator]₀ | 10 - 1000 |
| [Co-initiator]/[Initiator] | 0.1 - 1 |
| Solvent | Dichloromethane, Toluene |
| Expected PDI | < 1.2 |
Causality Behind Experimental Choices
-
Low Temperature: Cationic polymerizations are often conducted at low temperatures to suppress side reactions such as chain transfer and termination, which become more prominent at higher temperatures. This allows for better control over the polymerization and results in a more well-defined polymer.
-
Anhydrous Conditions: The carbocationic propagating species are highly reactive and can be readily terminated by nucleophilic impurities such as water. Therefore, stringent anhydrous conditions are crucial for a successful living cationic polymerization.
-
Choice of Lewis Acid: The strength of the Lewis acid influences the rate of initiation and the stability of the growing polymer chain. A moderately strong Lewis acid is often chosen to achieve a balance between a sufficiently fast initiation and a stable propagating species.
Conclusion
This compound, in conjunction with a suitable Lewis acid, serves as a potent initiating system for the controlled cationic polymerization of vinyl ethers. This methodology provides a pathway to synthesize well-defined polymers with predictable molecular weights and low polydispersity. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for exploring the utility of CEEC in their own polymer synthesis endeavors, paving the way for the development of novel materials with tailored properties for a wide range of applications.
References
Application Note & Protocols: Laboratory-Scale Synthesis of Carbamates Using 1-Chloroethyl Carbonate Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of carbamates using 1-chloroethyl-based reagents. It details two primary synthetic strategies: the direct carbamoylation of primary and secondary amines using 1-chloroethyl ethyl carbonate and the formation of carbamates as key intermediates in the N-dealkylation of tertiary amines using the more reactive 1-chloroethyl chloroformate. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into reaction optimization and product characterization, ensuring both scientific rigor and practical applicability.
Introduction: The Strategic Importance of Carbamates and Reagent Selection
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug design.[1] Its unique structure, an amide-ester hybrid, imparts excellent chemical stability and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Carbamates are integral to numerous approved therapeutic agents and are widely used as protecting groups in complex organic synthesis.
A key class of reagents for carbamate synthesis involves α-chloroethyl derivatives. While the user has specified This compound (CEEC) , it is critical from an application science perspective to also discuss the closely related and more widely utilized reagent, 1-Chloroethyl Chloroformate (ACE-Cl) .[2][3]
-
This compound (CEEC) is suitable for the direct carbamoylation of primary and secondary amines. Its reactivity is moderate, making it a selective reagent for this purpose.
-
1-Chloroethyl Chloroformate (ACE-Cl) is a significantly more reactive acylating agent due to the presence of the chloroformate group.[4] Its primary and most celebrated use, pioneered by Olofson, is in the N-dealkylation of tertiary amines, a process that proceeds through a stable and often isolable carbamate intermediate.[5][6]
This guide will cover protocols for both approaches, providing clarity on when and why each reagent is the superior experimental choice.
Critical Safety Protocols: Handling α-Chloroethyl Reagents
Trustworthiness Pillar: A successful protocol is a safe protocol. Both CEEC and ACE-Cl are hazardous chemicals that demand strict adherence to safety procedures.
General Precautions:
-
Ventilation: Always handle these reagents in a certified chemical fume hood to avoid inhalation of vapors.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, impervious gloves (e.g., nitrile), and a lab coat.[9][10]
-
Moisture Sensitivity: These reagents react with water. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and ensure reproducibility.
-
Storage: Store reagents in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[8][11]
-
Emergency Measures: An eyewash station and safety shower must be readily accessible.[7] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
| Hazard Statement | Precautionary Action | Source |
| Corrosive | Causes severe skin burns and eye damage. | [3] |
| Toxic/Harmful | Harmful if swallowed and toxic if inhaled. | [3][4] |
| Flammable | Flammable liquid and vapor (for ACE-Cl). | [3] |
| Lachrymator | Vapors are irritating to the eyes. | [3] |
Part A: Direct Carbamoylation of Primary/Secondary Amines with CEEC
Expertise Pillar: This method is a classic nucleophilic acyl substitution. The nitrogen atom of the primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The reaction is typically promoted by a non-nucleophilic base to neutralize the HCl generated in situ if the reaction proceeds via an alternative pathway or to deprotonate the amine, increasing its nucleophilicity.
Reaction Mechanism & Workflow
The workflow involves the straightforward reaction of the amine with the carbonate reagent, followed by an aqueous workup to remove salts and unreacted starting materials, and finally, purification.
Caption: Experimental workflow for direct carbamoylation.
Protocol 1: Synthesis of Ethyl N-benzylcarbamate
This protocol details the reaction of benzylamine (a primary amine) with this compound.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Benzylamine | 107.15 | 1.07 g | 10.0 | 1.0 |
| This compound (CEEC) | 152.57 | 1.68 g | 11.0 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.52 mL | 11.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.07 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) and stir until the amine is fully dissolved.
-
Base Addition: Add triethylamine (1.52 mL, 11.0 mmol) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add this compound (1.68 g, 11.0 mmol) dropwise over 5 minutes. Causality Note: Slow addition at low temperature helps to control any potential exotherm and minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with saturated aqueous sodium bicarbonate (1 x 30 mL) followed by brine (1 x 30 mL). Causality Note: The bicarbonate wash removes any acidic impurities, while the brine wash aids in removing residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure ethyl N-benzylcarbamate.
Part B: Carbamate Synthesis via N-Dealkylation of Tertiary Amines with ACE-Cl
Expertise Pillar: This powerful transformation is not a simple substitution. It leverages the unique reactivity of the α-chloroethyl group. The tertiary amine first attacks the highly electrophilic chloroformate, forming a quaternary ammonium salt. This intermediate is unstable and rapidly rearranges: the chloride ion attacks one of the N-alkyl groups (e.g., methyl), cleaving it as methyl chloride, while the nitrogen electrons collapse to form a stable 1-chloroethyl carbamate.[12] This carbamate can often be isolated or directly solvolyzed with methanol to yield the final secondary amine hydrochloride.[5]
Reaction Mechanism
Caption: Mechanism of N-dealkylation via a carbamate intermediate.
Protocol 2: N-Demethylation of N-Methylpiperidine
This two-part protocol demonstrates the formation of the carbamate intermediate and its subsequent cleavage.
Part 1: Synthesis of 1-Chloroethyl Piperidine-1-carboxylate
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|
| N-Methylpiperidine | 99.17 | 0.99 g | 10.0 | 1.0 |
| 1-Chloroethyl chloroformate (ACE-Cl) | 142.97 | 1.50 g | 10.5 | 1.05 |
| 1,2-Dichloroethane (DCE), anhydrous | - | 40 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 40 mL of anhydrous 1,2-dichloroethane (DCE).
-
Reagent Addition: Add N-methylpiperidine (0.99 g, 10.0 mmol) to the solvent.
-
Reaction Initiation: Slowly add 1-chloroethyl chloroformate (1.50 g, 10.5 mmol) to the stirred solution. Expert Insight: This reaction is often exothermic. While some protocols call for reflux, starting at room temperature or 0 °C may be prudent for uncharacterized substrates.
-
Reaction: Heat the mixture to reflux (approx. 83 °C) and maintain for 1-2 hours. The progress can be monitored by GC-MS or TLC (staining may be required as the carbamate is UV-inactive).
-
Isolation: After cooling to room temperature, carefully remove the solvent under reduced pressure. The resulting residue is the crude 1-chloroethyl piperidine-1-carboxylate, which can be used directly in the next step or purified by chromatography if desired.
Part 2: Cleavage to Piperidine Hydrochloride
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Crude Carbamate (from Part 1) | ~207.68 | ~2.08 g | ~10.0 | 1.0 |
| Methanol | - | 40 mL | - | - |
Step-by-Step Procedure:
-
Setup: To the flask containing the crude carbamate from Part 1, add 40 mL of methanol.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 1-3 hours.[5] Causality Note: The methanolic reflux facilitates the solvolysis of the carbamate, leading to the decarboxylation and formation of the stable secondary amine salt.
-
Isolation: Cool the solution and remove the methanol under reduced pressure. The resulting solid is crude piperidine hydrochloride.
-
Purification: The salt can be purified by trituration or recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.
Analytical Characterization of Carbamate Products
Trustworthiness Pillar: A protocol is validated by rigorous characterization of its product.
| Technique | Expected Observations for an Ethyl Carbamate | Source |
| ¹H NMR | - Broad singlet for N-H (if present, ~5-6 ppm) - Quartet for -O-CH₂ -CH₃ (~4.1 ppm, J≈7 Hz) - Triplet for -O-CH₂-CH₃ (~1.2 ppm, J≈7 Hz) - Signals corresponding to the R-group on the nitrogen. | [13] |
| ¹³C NMR | - Carbonyl carbon (C =O) signal around 155-158 ppm. - Signal for -O-CH₂ -CH₃ around 61 ppm. - Signal for -O-CH₂-CH₃ around 14 ppm. | [14][15] |
| FT-IR | - Strong carbonyl (C=O) stretching band around 1680-1720 cm⁻¹. - N-H stretching band (for primary/secondary carbamates) around 3300 cm⁻¹. | [16] |
| Mass Spec (ESI+) | - [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. | N/A |
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. 1-Chloroethyl chloroformate | C3H4Cl2O2 | CID 521305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. framochem.com [framochem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of N-dealkylation reactions with 1-Chloroethyl ethyl carbonate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-Chloroethyl ethyl carbonate and related reagents, such as 1-chloroethyl chloroformate (ACE-Cl), for the N-dealkylation of tertiary amines. We will delve into the reaction mechanism, troubleshoot common experimental issues, and offer field-proven insights to optimize your reaction yields.
Understanding the Mechanism: The Two-Step N-Dealkylation
The N-dealkylation process using reagents like this compound or 1-chloroethyl chloroformate is a robust, two-step procedure. A clear understanding of this mechanism is fundamental to troubleshooting and optimizing your experiments.[1][2][3]
-
Step 1: Carbamate Formation. The tertiary amine substrate performs a nucleophilic attack on the carbonate/chloroformate reagent. This forms an unstable quaternary ammonium intermediate. This intermediate rapidly decomposes, cleaving an N-alkyl group (as an alkyl chloride) to yield a stable 1-chloroethyl carbamate.
-
Step 2: Carbamate Cleavage (Solvolysis). The resulting carbamate is then cleaved under mild solvolytic conditions, typically by refluxing in methanol. This step is facile due to the unique structure of the 1-chloroethyl group and yields the desired secondary amine, along with carbon dioxide and ethyl chloride as byproducts.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My reaction is sluggish, showing low or no conversion of the tertiary amine starting material. What are the likely causes and solutions?
Answer: Low conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or substrate reactivity.
-
Cause 1: Reagent Purity & Stability: this compound is moisture-sensitive.[4] Exposure to atmospheric moisture can cause it to degrade, reducing its effectiveness.
-
Cause 2: Insufficient Temperature: While the initial carbamate formation can often proceed at room temperature, some less reactive tertiary amines require thermal energy to drive the reaction.
-
Cause 3: Steric Hindrance: Tertiary amines with bulky substituents near the nitrogen atom may react more slowly.
-
Solution: For sterically hindered amines, increasing the amount of this compound (e.g., from 1.5 to 3.0 equivalents) and extending the reaction time can improve conversion. In some challenging cases with valuable substrates, using a more reactive analog like 1-chloroethyl chloroformate (ACE-Cl) may be beneficial.[11]
-
Question: The reaction works, but I get a mixture of products, including partially reacted material and potential side products. How can I improve the selectivity and yield?
Answer: Incomplete reactions or the formation of side products often stem from sub-optimal conditions during either the carbamate formation or the subsequent hydrolysis step.
-
Cause 1: Incomplete Carbamate Cleavage: The second step, the solvolysis of the carbamate intermediate, is absolutely critical for obtaining the final product. Insufficient heating or time during this step will result in isolating the unreacted carbamate.
-
Solution: After the initial reaction with this compound is complete (as monitored by TLC or LCMS), ensure the solvent is thoroughly removed in vacuo. Then, add dry methanol and reflux for a sufficient period, typically 1-6 hours.[1][10] The decomposition of the carbamate is crucial and should be monitored to completion.
-
-
Cause 2: Competing Reactions: If your substrate contains other nucleophilic functional groups (e.g., phenols, secondary amines), they can potentially react with the carbonate reagent.
-
Solution: While this reaction is generally selective for tertiary amines, highly nucleophilic groups may require protection. For instance, a phenolic hydroxyl group can be protected as a silyl ether or an ester before the N-dealkylation step.
-
-
Cause 3: Presence of a Proton Source: The reaction is typically performed in an aprotic solvent. The presence of protic impurities (like water or alcohols) can consume the reagent.
Question: My aqueous work-up is problematic, leading to emulsions and product loss. What is the best practice for isolating the secondary amine?
Answer: Work-up procedures require care to ensure efficient isolation of the final product.
-
Cause: Emulsion Formation: Emulsions are common when partitioning between an organic solvent and an aqueous layer, especially when basic solutions are used to neutralize the amine salt.
-
Solution: To break up emulsions, add a small amount of saturated aqueous sodium chloride solution (brine).[12] This increases the ionic strength of the aqueous phase, forcing a cleaner separation from the organic layer. Gently swirling instead of vigorous shaking can also prevent emulsion formation.[13]
-
-
Procedure: After the methanolysis step is complete, the resulting secondary amine is typically an HCl salt.
-
Remove methanol in vacuo.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).
-
Carefully add a basic aqueous solution (e.g., cold 1N NaOH or saturated NaHCO₃) to neutralize the salt and extract the free secondary amine into the organic layer.[10] Be cautious, as adding bicarbonate to an acidic solution can cause gas evolution (CO₂).[12]
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude secondary amine, which can then be further purified.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents and temperatures for this reaction?
A1: For the initial carbamate formation, aprotic solvents are required.[9] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. The reaction can be run from 0°C to reflux (approx. 84°C for DCE), depending on the substrate's reactivity. For the second step, anhydrous methanol is the standard solvent, and the reaction is typically run at reflux (approx. 65°C).[1][10]
Q2: Is a base or proton scavenger required?
A2: While some protocols for related chloroformates suggest using a non-nucleophilic base or proton scavenger (like sodium bicarbonate or a hindered amine) to neutralize the HCl generated in situ, many procedures with ACE-Cl and its analogs proceed efficiently without an added base, especially when the reaction is heated.[1][9] For sensitive substrates, adding a proton scavenger can sometimes prevent side reactions.
Q3: How does this compound compare to 1-chloroethyl chloroformate (ACE-Cl)?
A3: Both reagents operate via the same fundamental mechanism and are used for the same transformation. 1-chloroethyl chloroformate (ACE-Cl) is generally considered more reactive than this compound due to the better leaving group ability of chloride compared to the ethoxy group in the initial acylation step. However, both form the crucial 1-chloroethyl carbamate intermediate that allows for facile cleavage to the secondary amine. The carbonate may offer advantages in terms of stability or handling for certain applications.
Q4: What is the selectivity for cleaving different N-alkyl groups?
A4: The reaction shows a predictable selectivity for the type of alkyl group that is cleaved. The general order of cleavage is: benzyl ~ allyl > methyl > other primary/secondary alkyl groups .[3][14] This high selectivity is a significant advantage, allowing for the targeted removal of N-benzyl or N-allyl protecting groups in the presence of N-methyl groups, for example.
Q5: What are the key safety precautions for handling this compound?
A5: this compound is an irritant and is moisture-sensitive.[15][16] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Avoid contact with skin and eyes, and prevent inhalation of vapors.[15] Store the reagent in a tightly sealed container under an inert atmosphere and away from sources of ignition.[16][17]
Data & Protocols
Table 1: Recommended Reaction Conditions & Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Reagent Equiv. | 1.2 – 3.0 eq. | Use a slight excess for reactive amines; increase for hindered or less reactive substrates. |
| Solvent (Step 1) | 1,2-Dichloroethane (DCE) or CH₂Cl₂ | Must be anhydrous and aprotic. DCE is preferred for higher temperatures.[9] |
| Temperature (Step 1) | 25°C – 85°C (Reflux) | Start at room temperature. Increase heat if the reaction is slow.[10] |
| Reaction Time (Step 1) | 1 – 24 hours | Monitor by TLC or LCMS until starting material is consumed. |
| Solvent (Step 2) | Anhydrous Methanol | Essential for the solvolysis of the carbamate intermediate.[1] |
| Temperature (Step 2) | Reflux (~65°C) | Provides the thermal energy needed for efficient carbamate cleavage. |
| Reaction Time (Step 2) | 1 – 6 hours | Monitor by TLC or LCMS until the carbamate intermediate is consumed. |
General Experimental Protocol
Step 1: Carbamate Formation
-
To a solution of the tertiary amine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1-0.5 M) under an argon or nitrogen atmosphere, add this compound (1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) until analysis by TLC or LCMS indicates complete consumption of the starting amine.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent completely.
Step 2: Carbamate Cleavage & Work-up
-
To the crude residue from Step 1, add anhydrous methanol (~0.1-0.5 M).
-
Heat the solution to reflux and stir for 1-6 hours, monitoring the disappearance of the carbamate intermediate by TLC or LCMS.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Dissolve the resulting solid/oil in ethyl acetate and wash with a cold, saturated solution of sodium bicarbonate.
-
Separate the layers. If an emulsion forms, add a small amount of brine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude secondary amine.
-
Purify the product as necessary, typically by column chromatography or crystallization.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 50893-36-2 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. framochem.com [framochem.com]
- 8. framochem.com [framochem.com]
- 9. GB2438400A - N-Demethylation of 14-hydroxy morphinans with alpha-chloroethyl chloroformate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Page loading... [guidechem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of Reaction Temperature for 1-Chloroethyl Ethyl Carbonate Synthesis
Welcome to the technical support center for the synthesis of 1-Chloroethyl ethyl carbonate (CEEC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature during the synthesis of CEEC. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you achieve high-yield, high-purity synthesis of this critical pharmaceutical intermediate.[1][2]
Understanding the Critical Role of Temperature in CEEC Synthesis
The synthesis of this compound, a vital building block in the production of various pharmaceuticals, is highly sensitive to reaction temperature.[1] Precise temperature control is paramount to not only achieving a high yield but also to minimizing the formation of impurities that can complicate purification and compromise the quality of the final product. The reaction is typically exothermic, and improper temperature management can lead to a cascade of undesirable side reactions.
This guide will walk you through the nuances of temperature optimization in a question-and-answer format, addressing common challenges and providing practical, actionable solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the recommended temperature range for the synthesis of this compound?
A1: Based on synthetic procedures for analogous compounds and general principles of esterification with reactive acyl chlorides, the recommended temperature for the synthesis of this compound is in the range of 0°C to 25°C .[3]
-
Initial Addition: The addition of the alcohol (ethanol) to 1-chloroethyl chloroformate should ideally be carried out at the lower end of this range, typically between 0°C and 5°C . This is crucial for controlling the initial exothermic reaction and preventing rapid temperature spikes.
-
Reaction Progression: After the initial addition, the reaction mixture can be allowed to slowly warm to room temperature (around 20-25°C) and stirred for several hours to ensure the reaction goes to completion.[3]
Causality: The reaction between an alcohol and an acyl chloride is highly exothermic. Low initial temperatures are essential to dissipate the heat generated, thus preventing side reactions such as the decomposition of the starting materials or the product.
Q2: My reaction yield is consistently low. Could the reaction temperature be the culprit?
A2: Yes, both excessively low and high temperatures can lead to low yields, but for different reasons.
-
If the temperature is too low (sub-zero for an extended period): The reaction rate may be significantly reduced, leading to an incomplete reaction within a practical timeframe. If you observe a large amount of unreacted starting materials (e.g., ethanol or 1-chloroethyl chloroformate) in your crude product analysis, a slightly higher reaction temperature or a longer reaction time may be necessary.
-
If the temperature is too high (above 25-30°C): This is a more common cause of low yields. Elevated temperatures can lead to several undesirable outcomes:
-
Decomposition of the Product: this compound is known to be thermally unstable and can decompose at higher temperatures, especially in the presence of impurities.[4]
-
Increased Side Reactions: Higher temperatures can promote the formation of byproducts, consuming your starting materials in non-productive pathways.
-
Troubleshooting Steps:
-
Monitor the reaction temperature closely: Use a calibrated thermometer and an efficient cooling bath (e.g., an ice-water bath) to maintain the desired temperature range.
-
Slow addition of reagents: Add the alcohol dropwise to the chloroformate solution to control the exotherm.
-
Analyze your crude product: Use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify unreacted starting materials and major impurities. This will help diagnose the specific issue.
Q3: I'm observing a significant amount of impurities in my final product. How does temperature influence impurity formation?
A3: Temperature is a critical factor in controlling the impurity profile of your CEEC synthesis. High temperatures can promote the formation of several byproducts.
Common Temperature-Related Impurities:
| Impurity Name | Formation Mechanism (Temperature Influence) |
| Diethyl Carbonate | Can be formed through the reaction of any residual ethanol with the product or through other side reactions. Higher temperatures can favor this transesterification-like process. |
| 1,1-Dichloroethane | Can arise from the decomposition of the starting material, 1-chloroethyl chloroformate, a process that can be accelerated at higher temperatures. |
| Polymeric materials | Complex side reactions can lead to the formation of oligomeric or polymeric byproducts, often appearing as a viscous, discolored residue. These are more likely to form at elevated temperatures. |
Expert Insight: The purity of your starting 1-chloroethyl chloroformate is also a critical factor. The synthesis of this precursor can itself generate impurities like di-chlorinated species, which can carry over and react to form other impurities in your final product.[5]
Q4: What are the signs that my reaction is overheating, and what should I do?
A4: Recognizing and responding to an overheating reaction is crucial for both safety and product quality.
Signs of an Overheating Reaction:
-
Rapid temperature increase: A sudden spike in temperature that is difficult to control with your cooling bath.
-
Gas evolution: The formation of bubbles or fumes from the reaction mixture. This could indicate the decomposition of reagents or the product, potentially releasing hazardous gases like HCl.
-
Color change: A sudden darkening of the reaction mixture (e.g., turning yellow or brown) can be a sign of decomposition and byproduct formation.
Immediate Actions:
-
Enhance cooling: Add more ice to your cooling bath or switch to a more efficient cooling system if available (e.g., a cryocooler).
-
Stop reagent addition: If you are still adding one of the reagents, stop the addition immediately.
-
Increase stirring: Vigorous stirring can help to dissipate heat more evenly throughout the reaction mixture.
-
Prepare for quenching (if necessary): In extreme cases, you may need to quench the reaction by adding a cold, inert solvent. However, this should be done with caution and as a last resort.
Experimental Protocol: Temperature Optimization Study for CEEC Synthesis
This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of this compound.
Objective: To determine the optimal reaction temperature that maximizes the yield and purity of this compound.
Materials:
-
1-Chloroethyl chloroformate (high purity)
-
Ethanol (anhydrous)
-
Pyridine (or another suitable base, anhydrous)
-
Dichloromethane (or another suitable inert solvent, anhydrous)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Round-bottom flasks
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
-
Analytical equipment (GC or NMR)
Procedure:
-
Set up parallel reactions: Prepare three identical reaction setups, each in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Charge the flasks: To each flask, add 1-chloroethyl chloroformate and anhydrous dichloromethane.
-
Establish temperature control:
-
Reaction A: Cool the flask to 0-5°C using an ice-water bath.
-
Reaction B: Maintain the flask at room temperature (20-25°C).
-
Reaction C: Gently heat the flask to 35-40°C (use a water bath for stable heating).
-
-
Prepare the addition solution: In a separate flask, prepare a solution of ethanol and pyridine in anhydrous dichloromethane.
-
Slow addition of ethanol/pyridine: Slowly add the ethanol/pyridine solution to each of the three reaction flasks via the addition funnel over a period of 30-60 minutes. Carefully monitor the internal temperature of each reaction.
-
Reaction monitoring: After the addition is complete, allow the reactions to stir for a set period (e.g., 4 hours).
-
Work-up: Quench each reaction with water and perform a standard liquid-liquid extraction. Dry the organic layers and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by GC or NMR to determine the yield of this compound and the relative amounts of major impurities.
Data Presentation:
| Reaction | Temperature (°C) | Crude Yield (%) | Purity by GC (%) | Key Impurities Observed |
| A | 0-5 | |||
| B | 20-25 | |||
| C | 35-40 |
This table should be filled in with your experimental data.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the temperature optimization study.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. US5298646A - Synthesis of monochloroethyl chloroformates by free radical initiated chlorination of ethyl chloroformate - Google Patents [patents.google.com]
how to minimize the formation of byproducts in 1-Chloroethyl ethyl carbonate reactions
Welcome to the Technical Support Center for 1-Chloroethyl ethyl carbonate (CEEC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of CEEC in chemical synthesis. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to this compound (CEEC) Reactions
This compound is a versatile reagent, primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the presence of a chlorinated alkyl group and a carbonate ester functionality, making it susceptible to nucleophilic attack.[1] However, this reactivity also makes it prone to various side reactions if conditions are not carefully controlled. This guide will walk you through the most common challenges and their solutions.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during your experiments with CEEC, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product and Presence of Multiple Unidentified Spots on TLC/LC-MS
Potential Cause A: Degradation of this compound
CEEC is sensitive to moisture and can degrade, especially under prolonged storage or exposure to atmospheric humidity.[2] It is also thermally sensitive and can decompose near its boiling point.[2]
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Before use, it is advisable to check the purity of your CEEC, for instance by GC analysis. If the purity is below 98%, consider purification by vacuum distillation or using a fresh batch.
-
Control Reaction Temperature: Maintain the recommended temperature for your specific reaction. Avoid excessive heating, as this can accelerate decomposition. For many nucleophilic substitution reactions with CEEC, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is a good practice.
Potential Cause B: Hydrolysis of CEEC
The presence of water in the reaction mixture can lead to the hydrolysis of CEEC, forming byproducts such as acetaldehyde, ethanol, carbon dioxide, and hydrochloric acid.
Solutions:
-
Strict Moisture Control: As mentioned above, ensure all reagents, solvents, and equipment are scrupulously dry. The use of molecular sieves can help to remove trace amounts of water from the reaction mixture.[3]
-
Use of a Scavenger for HCl: The hydrochloric acid generated during the reaction (or from hydrolysis) can catalyze other side reactions. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl as it is formed.
Issue 2: Formation of Diethyl Carbonate as a Significant Byproduct
Probable Cause: Transesterification or Reaction with Ethanol
The presence of ethanol or ethoxide ions in the reaction mixture can lead to the formation of diethyl carbonate (DEC). Ethanol can be present as an impurity in the starting materials or be formed from the hydrolysis of CEEC.
Mechanism: The ethoxide ion, a potent nucleophile, can attack the carbonyl carbon of CEEC, leading to the displacement of the 1-chloroethoxy group and the formation of diethyl carbonate.
Solutions:
-
Use High-Purity Reagents: Ensure that your starting materials and solvents are free from ethanol contamination.
-
Avoid Strong Alkoxide Bases: If a base is required, opt for non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases like potassium carbonate, rather than sodium ethoxide or other alkoxides.
-
Temperature Control: Lower reaction temperatures will disfavor this and other side reactions.
Issue 3: Presence of an Impurity with a Mass Corresponding to Ethyl Vinyl Carbonate
Probable Cause: Elimination of HCl
In the presence of a base, CEEC can undergo an elimination reaction to form ethyl vinyl carbonate and the corresponding hydrochloride salt of the base. This is more likely to occur at elevated temperatures.
Solutions:
-
Choice of Base: While a base is often necessary to scavenge HCl, a bulky, non-nucleophilic base may favor the desired substitution over elimination.
-
Temperature Management: Keep the reaction temperature as low as possible to suppress the elimination pathway. Often, the substitution reaction can proceed at a reasonable rate at room temperature or below, while elimination reactions typically require more thermal energy.
-
Controlled Addition of Base: Adding the base slowly to the reaction mixture can help to keep the instantaneous concentration of the base low, which can disfavor the E2 elimination mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the reaction of CEEC with primary or secondary amines?
A1: While the specific byproducts can depend on the amine and reaction conditions, the most common side products are typically:
-
Over-alkylation products: If the amine has more than one reactive N-H bond, or if the product of the initial reaction is still nucleophilic, it can react with another molecule of CEEC.
-
Hydrolysis products: As discussed in the troubleshooting guide, these include acetaldehyde and ethanol.
-
Elimination product: Ethyl vinyl carbonate can be formed, especially in the presence of a base and at higher temperatures.
-
Diethyl carbonate: This can form if ethanol or ethoxide is present in the reaction mixture.
Q2: How can I best monitor the progress of my reaction with CEEC?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction.[4]
-
TLC: Allows for a quick and easy way to visualize the consumption of the starting materials and the formation of the product.
-
LC-MS: Provides more detailed information, including the mass of the product and any major byproducts, which can be invaluable for troubleshooting.
Q3: What is the best type of base to use in reactions with CEEC?
A3: A non-nucleophilic base is highly recommended to avoid it competing with your desired nucleophile.[5] Good choices include:
-
Tertiary amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
-
Inorganic bases: Anhydrous potassium carbonate or cesium carbonate.[3]
Q4: My reaction is very slow. Can I heat it to speed it up?
A4: While heating can increase the reaction rate, it can also promote the formation of byproducts through decomposition and elimination reactions.[2] It is generally advisable to first try other strategies to accelerate the reaction, such as:
-
Using a more polar aprotic solvent (e.g., DMF or acetonitrile).
-
Adding a catalytic amount of an iodide salt (e.g., NaI or KI) to promote an in-situ Finkelstein reaction, converting the chloroalkane to the more reactive iodoalkane.
-
If heating is necessary, do so cautiously and monitor the reaction closely for the appearance of byproducts. A modest increase in temperature (e.g., to 40-50 °C) is often sufficient.
Experimental Protocols
General Protocol for the Reaction of CEEC with a Primary or Secondary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base (1.2-1.5 equivalents, e.g., triethylamine or anhydrous K2CO3).
-
Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic (e.g., THF, CH3CN, DMF) | Prevents hydrolysis of CEEC. |
| Temperature | 0 °C to room temperature | Minimizes thermal decomposition and elimination byproducts. |
| Base | Non-nucleophilic (e.g., TEA, DIPEA, K2CO3) | Scavenges HCl without competing with the primary nucleophile. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Monitoring | TLC, LC-MS | To determine reaction completion and identify byproducts. |
Visualizations
Reaction Pathways of this compound
Caption: Desired vs. undesired reaction pathways of CEEC.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Managing the Instability of 1-Chloroethyl ethyl carbonate
Welcome to the technical support guide for 1-Chloroethyl ethyl carbonate (CEEC). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.
Introduction: Understanding the Inherent Instability of this compound
This compound (CAS 50893-36-2), is a vital reagent in organic synthesis, particularly in the pharmaceutical industry for creating carbamate prodrugs.[1][2] However, its utility is matched by its inherent instability. The presence of both a reactive chlorine atom and a carbonate ester functional group makes it susceptible to degradation via several pathways, primarily hydrolysis and thermal decomposition.[1][3] Understanding and mitigating these degradation processes are critical for maintaining the compound's purity and reactivity.
This guide will walk you through the common challenges, troubleshooting steps, and best practices for managing CEEC in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: CEEC is sensitive to moisture.[3] Water can attack the electrophilic carbonyl carbon of the carbonate and the carbon atom bonded to the chlorine. This reaction can lead to the formation of ethanol, acetaldehyde, carbon dioxide, and hydrochloric acid (HCl), which can further catalyze decomposition.[4]
-
Thermal Decomposition: When heated, CEEC can break down. Carbonate compounds, in general, can decompose to form a metal oxide (if a cation is present) and carbon dioxide.[5][6] For an organic carbonate like CEEC, heating can lead to the elimination of HCl and the formation of vinyl ethyl carbonate, or further breakdown into smaller molecules. The boiling point is noted to be between 192-195°C with decomposition.[2]
Q2: What are the visible signs of CEEC degradation?
A2: Visual inspection can often provide the first clues of degradation. Key signs include:
-
Color Change: Pure CEEC is a colorless to light yellow liquid.[1] A significant change to a darker yellow or brown color suggests the presence of degradation products.
-
Precipitate Formation: The formation of solid precipitates can indicate the polymerization of degradation byproducts or reaction with container materials.[4]
-
Gas Evolution/Pressure Buildup: Decomposition can release gases like carbon dioxide (CO2) and hydrogen chloride (HCl).[4] This may cause a noticeable pressure increase in a sealed container.
Q3: My bottle of CEEC has developed a yellow tint. Is it still usable?
A3: A slight yellowing may not render the product completely unusable, but it is a clear indicator of degradation.[1] The yellow color is likely due to the formation of conjugated organic impurities. Before use, it is crucial to re-analyze the purity of the material, for instance by Gas Chromatography (GC), to determine if it still meets the specifications for your experiment. For high-purity applications, using discolored CEEC without re-analysis is not recommended.
Q4: I've noticed a pungent, acidic smell from my CEEC container. What does this indicate?
A4: A sharp, acidic odor is a strong indicator of decomposition, specifically the formation of hydrogen chloride (HCl) gas through hydrolysis.[7] This signifies that the material has been exposed to moisture. Handling such a container should be done with caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[8][9]
Q5: What are the primary impurities I should expect in a degraded sample of CEEC?
A5: The expected impurities depend on the degradation pathway.
| Impurity | Formation Pathway | Potential Impact |
| Ethanol | Hydrolysis | Can act as a nucleophile in subsequent reactions. |
| Acetaldehyde | Hydrolysis | Highly reactive, can polymerize or undergo side reactions. |
| Hydrogen Chloride (HCl) | Hydrolysis | Corrosive and can catalyze further degradation.[7] |
| Diethyl Carbonate | Disproportionation/Side Reaction | May compete in reactions, affecting yield and purity. |
| Vinyl Ethyl Carbonate | Thermal Elimination | Introduces an unsaturated moiety that can lead to undesired reactivity. |
Troubleshooting Guide
Problem 1: Rapid degradation observed even when stored in the refrigerator at 2-8°C.
-
Root Cause Analysis: While low temperature storage (2-8°C is recommended) slows down reaction kinetics, it does not prevent degradation if other factors are present.[1][3] The most common culprit is moisture contamination. Each time the container is opened, atmospheric moisture can be introduced, which then reacts with the CEEC, even at low temperatures.
-
Causality Explained: Hydrolysis is often catalyzed by the very products of the reaction (autocatalysis by HCl). A small initial amount of moisture can initiate a cascade of degradation.
-
Solution Protocol:
-
Work under Inert Atmosphere: Whenever possible, handle CEEC in a glovebox or under a blanket of dry inert gas (Nitrogen or Argon).
-
Use a Dry Syringe Technique: For liquid transfer, use a syringe that has been oven-dried or purged with inert gas.
-
Aliquot the Material: Upon receiving a new bottle, it is best practice to aliquot it into smaller, appropriately sized containers for single or short-term use. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Seal Properly: Ensure container caps have tight-fitting septa or liners that are in good condition. Use paraffin film for an extra layer of protection on threads for long-term storage.
-
Problem 2: Inconsistent reaction outcomes when using CEEC from the same bottle over time.
-
Root Cause Analysis: This issue often points to progressive and potentially non-uniform degradation within the container. The material at the top (headspace) might be more degraded due to repeated exposure to air and moisture upon opening.
-
Causality Explained: As you use the material, the headspace in the bottle increases, allowing more atmospheric moisture to enter with each opening. This creates a gradient of degradation in the liquid.
-
Solution Protocol:
-
Implement Aliquoting: As mentioned above, aliquoting is the most effective preventative measure.
-
Re-qualification Before Use: If the material has been stored for an extended period or opened multiple times, it is essential to re-test its purity (e.g., via GC) before a critical reaction.
-
Homogenize (with caution): If you must use a partially degraded bottle, gently swirl the container (in a fume hood) to ensure homogeneity before taking a sample. Be aware this mixes degraded material with the bulk.
-
Problem 3: Noticeable pressure buildup inside the storage container.
-
Root Cause Analysis: Pressure buildup is a direct result of the formation of gaseous byproducts, primarily carbon dioxide (CO2) and hydrogen chloride (HCl), during decomposition.[4]
-
Causality Explained: The decomposition of the carbonate moiety releases CO2. Hydrolysis involving the chloroethyl group releases HCl. Both have significant vapor pressures and will pressurize a sealed container.
-
Solution Protocol:
-
Handle with Extreme Caution: Do not attempt to open a visibly swollen or pressurized container directly.
-
Cool the Container: Place the container in a secondary container and cool it in an ice bath or refrigerator to reduce the internal pressure.
-
Vent Slowly in a Fume Hood: While wearing appropriate PPE (safety goggles, face shield, acid-resistant gloves), slowly and carefully unscrew the cap behind a blast shield in a certified chemical fume hood to allow the gas to vent safely.
-
Assess and Dispose: Once vented, assess the material's condition. If significant degradation has occurred, it should be quenched and disposed of according to your institution's hazardous waste procedures.
-
Visualization of Degradation Pathways & Workflows
Hydrolysis Decomposition Pathway
This diagram illustrates the primary pathway for the degradation of this compound in the presence of water.
Caption: Hydrolysis of this compound.
Recommended Workflow for Handling a New Shipment
This workflow outlines the critical steps from receiving a new bottle of CEEC to its proper storage and use.
Caption: Workflow for handling new CEEC shipments.
Recommended Storage and Analytical Protocols
Protocol 5.1: Optimal Long-Term Storage
This protocol is designed to maximize the shelf-life of CEEC.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[1][3] | Reduces the rate of thermal decomposition and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Amber Glass or Stainless Steel[2] | Protects from light and is non-reactive. Ensure cap liner is intact and appropriate (e.g., PTFE). |
| Location | Cool, dry, well-ventilated area[9][10] | Ensures safety and stability. Store away from incompatible materials. |
| Incompatible Materials | Strong bases, reducing agents, moisture[1] | These substances can cause rapid and hazardous decomposition. |
Protocol 5.2: Step-by-Step Guide for Aliquoting
-
Preparation: Move the main container of CEEC and smaller, oven-dried glass vials with septa-lined caps into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line setup.
-
Inert Purge: Purge the vials and the headspace of the main CEEC container with dry argon or nitrogen.
-
Transfer: Using a clean, dry glass syringe, carefully draw the desired volume of CEEC from the main container.
-
Dispense: Quickly dispense the liquid into the smaller vials.
-
Seal: Immediately cap and seal the vials. For added protection, wrap the cap and neck with paraffin film.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant tracking information.
-
Storage: Return all vials, including the main container, to refrigerated storage at 2-8°C.
Protocol 5.3: Analytical Methods for Quality Control
If you suspect degradation, the following analytical techniques can confirm the purity and integrity of your CEEC.
-
Gas Chromatography (GC):
-
Purpose: To determine the purity of CEEC and identify volatile degradation products.
-
Methodology: Dilute a small sample in a suitable dry solvent (e.g., dichloromethane, acetonitrile). Inject into a GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Compare the resulting chromatogram to a reference standard or the initial CoA. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
Karl Fischer Titration:
-
Purpose: To quantify the water content.[2]
-
Methodology: This is a standard method for water determination. An increase in water content above the specification (typically ≤0.5%) indicates moisture ingress and a high risk of hydrolysis.
-
-
Acid-Base Titration:
-
Purpose: To quantify the amount of acidic impurity, primarily HCl.
-
Methodology: Dissolve a known weight of CEEC in a suitable solvent and titrate with a standardized solution of a base (e.g., sodium hydroxide) using a pH indicator or potentiometric endpoint detection. This provides a measure of the extent of hydrolysis.
-
By implementing these guidelines, you can significantly improve the management of this compound in your laboratory, ensuring the quality of your starting materials and the success of your research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. framochem.com [framochem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Refining Workup Procedures for 1-Chloroethyl Ethyl Carbonate Reactions
Welcome to the technical support center for 1-Chloroethyl ethyl carbonate (CEEC). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of post-reaction workups involving this versatile reagent. As a moisture-sensitive and highly reactive compound, CEEC requires careful handling during the reaction and, critically, during the purification phase to ensure high yield and purity of the target molecule.[1][2] This document provides field-proven insights in a direct question-and-answer format to troubleshoot common issues and clarify procedural choices.
Troubleshooting Guide
This section addresses specific problems encountered during the workup of CEEC reactions, providing causal analysis and actionable solutions.
Problem 1: Significant Product Loss or Decomposition During Aqueous Workup
Question: I am observing a much lower yield than expected after performing an aqueous wash. TLC/LC-MS analysis of the crude reaction mixture showed good conversion, but the isolated yield is poor. What is happening?
Potential Causes & Solutions:
-
Acid-Catalyzed Degradation: The primary cause of product loss during workup is often acidic conditions. CEEC reactions, particularly the cleavage of the intermediate carbamate, can generate hydrochloric acid (HCl).[3][4] If your target molecule is acid-sensitive, prolonged exposure to an acidic aqueous phase will lead to degradation.
-
Solution: Immediately quench the reaction mixture with a mild base before or during the initial aqueous wash. A saturated solution of sodium bicarbonate (NaHCO₃) is the standard choice. This neutralizes the in-situ generated HCl.
-
Causality: By maintaining a neutral to slightly basic pH (7.0-8.0), you prevent acid-labile functional groups from hydrolyzing or rearranging. The bicarbonate wash converts HCl to NaCl, which is readily removed in the aqueous phase.[5]
-
-
Hydrolysis of the Product: this compound itself is moisture-sensitive and will hydrolyze upon contact with water, a reaction that can be accelerated by acid or base.[1][6] If your desired product also contains a labile carbonate or ester functional group, it may be susceptible to hydrolysis during a lengthy workup.
-
Solution: Perform the workup expeditiously and at reduced temperatures (0-5 °C) using an ice bath. Minimize the contact time between the organic layer and the aqueous wash solutions.
-
Experimental Protocol: Standard Quenching and Neutralization
-
Cool the completed reaction mixture in an ice-water bath.
-
Slowly, and with vigorous stirring, add saturated aqueous NaHCO₃ solution to the reaction vessel. Caution: This will generate CO₂ gas; ensure adequate venting and add the solution portion-wise to control effervescence.[5]
-
Continue addition until the pH of the aqueous layer is confirmed to be between 7.5 and 8.5 using pH paper.
-
Transfer the biphasic mixture to a separatory funnel and proceed with the standard extraction procedure.
Problem 2: Persistent Emulsion Formation During Extraction
Question: When I add water or a basic solution to my reaction mixture (in solvents like DCM or Ethyl Acetate), I get a thick, persistent emulsion that won't separate. How can I break this emulsion and prevent it from forming?
Potential Causes & Solutions:
-
Formation of Amphiphilic Byproducts: The reaction may generate partially soluble salts or other amphiphilic species that stabilize oil-in-water or water-in-oil emulsions. This is common when basic amines are present or generated in the reaction.
-
Solution 1: Addition of Brine: After the initial wash, perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine).
-
Causality: Brine increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and vice-versa.[5] This "salting out" effect helps to destabilize the emulsion by forcing the separation of the two phases.
-
Solution 2: Filtration through Celite®: If brine is ineffective, the emulsion can sometimes be broken by passing the entire mixture through a pad of a filter aid like Celite®.
-
Causality: The fine, porous structure of Celite® can disrupt the microscopic droplets that form the emulsion, facilitating coalescence and phase separation.[2]
-
Workflow for Emulsion Management
Caption: Decision tree for breaking emulsions.
Problem 3: Incomplete Removal of Organic Byproducts
Question: After my workup and solvent removal, my crude product NMR shows significant impurities that appear to be related to the carbonate reagent. What are these, and how can I remove them?
Potential Causes & Solutions:
-
Formation of Diethyl Carbonate or Related Species: In the presence of residual ethanol (a potential hydrolysis product of CEEC) or if the reaction is not completely selective, stable carbonate byproducts like diethyl carbonate can form. These are often organic-soluble and are not removed by simple aqueous washes.
-
Solution: These byproducts must typically be removed by column chromatography on silica gel. Choosing an appropriate solvent system (e.g., hexanes/ethyl acetate) with a gradient elution will usually allow for effective separation of your desired product from these less polar impurities.
-
-
Unreacted CEEC: If an excess of the reagent was used, it may persist through the workup.
-
Solution: Ensure the quenching step is effective. Adding a small amount of a nucleophilic scavenger like methanol or isopropanol at the end of the reaction (before the aqueous quench) can consume excess CEEC, converting it into more easily removable mixed carbonates. Alternatively, unreacted CEEC can be removed under high vacuum, but care must be taken if the desired product is also volatile.
-
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with this compound? A1: this compound is an irritant to the eyes, skin, and respiratory system and is a combustible liquid.[7][8] Always handle this reagent in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile or neoprene gloves, and a flame-resistant lab coat.[7][9] Ensure an eyewash station and safety shower are readily accessible.[7] Store the reagent in a tightly closed container in a cool, dry area away from ignition sources.[8]
Q2: How should I properly quench excess this compound at the end of my reaction? A2: The most robust method is to add a simple alcohol, such as methanol or ethanol, to the reaction mixture after confirming the consumption of your starting material. The alcohol will react with the excess CEEC to form a stable, mixed carbonate. This is generally followed by a standard aqueous workup. Water itself can be used as a quenching agent, but this can be vigorous and may lead to the formation of HCl, requiring a subsequent basic wash.[5][10]
Table 1: Comparison of Common Quenching & Washing Reagents
| Reagent | Purpose in Workup | Key Considerations |
| Methanol/Ethanol | Quenches excess CEEC | Add post-reaction, before aqueous workup. Forms stable byproducts. |
| Water | Quenches reagent, dissolves salts | Can generate HCl from CEEC hydrolysis. Use cautiously as initial quench.[5][10] |
| Sat. aq. NaHCO₃ | Neutralizes HCl, quenches CEEC | Causes CO₂ evolution. Add slowly to a cooled solution.[5] |
| Sat. aq. NH₄Cl | Mildly acidic wash | Used to remove basic impurities (e.g., amines) without using strong acid.[2] |
| Brine (Sat. aq. NaCl) | "Salting out" | Breaks emulsions, reduces solubility of organics in the aqueous layer.[5] |
Q3: My reaction involves the deprotection of a tertiary amine. What is the general mechanism and what should I expect during the workup? A3: CEEC is widely used for the N-dealkylation of tertiary amines.[11] The reaction proceeds through an unstable α-chloroethyl carbamate intermediate. This intermediate is then cleaved, typically by heating in a protic solvent like methanol, to yield the secondary amine, acetaldehyde, and carbon dioxide.
General Deprotection & Workup Workflow
Caption: General workflow for N-dealkylation using CEEC.
During the workup, the product will likely be in its hydrochloride salt form. Therefore, a basic wash (e.g., NaHCO₃ or even a dilute NaOH solution if the product is stable) is essential to liberate the free amine for extraction into an organic solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [guidechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. framochem.com [framochem.com]
- 10. echemi.com [echemi.com]
- 11. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up of Reactions Involving 1-Chloroethyl Ethyl Carbonate (CEEC)
Welcome to the technical support center for 1-Chloroethyl ethyl carbonate (CEEC). This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile but challenging reagent from the bench to pilot or production scale. As a reactive intermediate, particularly in the synthesis of pharmaceutical prodrugs, the successful scale-up of CEEC chemistry is contingent on a deep understanding of its properties, reactivity, and potential hazards.[1][2]
This document moves beyond standard operating procedures to address the "why" behind common challenges. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems encountered in the field.
Section 1: Frequently Asked Questions - Core Concepts of CEEC
This section addresses fundamental questions regarding the handling, stability, and reactivity of this compound. A solid grasp of these principles is the bedrock of a successful scale-up campaign.
Q1: What is this compound (CEEC) and what are its key physical properties?
A1: this compound (CAS No. 50893-36-2) is a halogenated organic compound, appearing as a clear, colorless to pale yellow liquid.[3] It is a derivative of carbonic acid and is primarily used as a reactive intermediate in organic synthesis.[4] Its utility stems from the presence of a reactive chlorine atom, which allows it to act as an alkylating agent. Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₃ | [3] |
| Molecular Weight | 152.58 g/mol | [3] |
| Boiling Point | ~146-161°C (with decomposition) | [5][6] |
| Density | ~1.125 - 1.22 g/cm³ | [3][5] |
| Flash Point | ~65°C (149°F) | [5][6] |
| Solubility | Miscible with common organic solvents; insoluble in water. | [3][7] |
Q2: How stable is CEEC and what are the optimal storage conditions?
A2: CEEC is sensitive to moisture and heat.[3][6] Its stability is a critical parameter for both storage and reaction scale-up.
-
Moisture Sensitivity: In the presence of water, CEEC can hydrolyze, releasing hydrochloric acid (HCl), ethanol, and acetaldehyde. This is not only a purity issue but also a significant safety and material compatibility concern, as the generated HCl is corrosive.
-
Thermal Instability: The compound can decompose near its boiling point.[3] Prolonged exposure to high temperatures can lead to the formation of various byproducts and a potential pressure buildup in a closed system.
Optimal Storage Protocol: To ensure its integrity, CEEC should be stored in a tightly-sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures, typically between 2-8°C.[3][8] The storage area should be dry, well-ventilated, and away from sources of ignition.[5]
Q3: What are the primary hazardous decomposition products of CEEC?
A3: Under thermal stress or in the event of a fire, CEEC will decompose to produce hazardous substances. The primary decomposition products are hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[5][8] The generation of corrosive and toxic HCl gas is a major risk factor that must be managed with appropriate ventilation and emergency scrubbing systems at scale.
Q4: What are the main applications of CEEC that drive its use at scale?
A4: The predominant industrial application of CEEC is as a key intermediate in the pharmaceutical industry.[1] It is widely used in the synthesis of carbamate prodrugs, such as Candesartan Cilexetil and Cefotiam Hexetil.[6][9] The 1-chloroethyl carbonate moiety is used to mask polar functional groups (like carboxylic acids or phenols) on a drug molecule, improving its oral bioavailability. In the body, enzymes cleave the ester, releasing the active drug.
Section 2: Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions involving CEEC often reveals challenges not apparent at the lab scale.[10] This section provides a systematic approach to troubleshooting common issues.
Problem 1: Reaction Yield is Significantly Lower at Scale Compared to Bench Results.
This is one of the most common and frustrating challenges in process scale-up. The root cause can often be traced to issues with reagent stability, mass transfer, or thermal control.
Potential Cause A: Degradation of CEEC Prior to or During Reaction
-
Why it happens: As discussed, CEEC is moisture-sensitive. On a larger scale, longer transfer times, larger vessel surface areas, and minor leaks in equipment can introduce sufficient moisture to degrade a significant portion of the reagent before it can react.
-
Troubleshooting Steps:
-
Verify Purity: Always assay the CEEC via Gas Chromatography (GC) immediately before use to confirm its purity is ≥99.0%.[3]
-
Implement Anhydrous Conditions: Ensure all solvents are dried to a low water content (e.g., <50 ppm, verified by Karl Fischer titration).[3] Purge the reactor vessel thoroughly with an inert gas like nitrogen before charging reagents.
-
Controlled Addition: Add the CEEC subsurface to the reaction mixture to promote immediate reaction over potential degradation from headspace moisture.
-
Potential Cause B: Inefficient Mass and Heat Transfer
-
Why it happens: What appears as instantaneous mixing in a 100 mL flask can be significantly slower in a 1000 L reactor. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition. Similarly, as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[10]
-
Troubleshooting Steps:
-
Agitation Study: Review the reactor's agitation system (impeller type, speed, baffle configuration). A process engineer may need to perform calculations to ensure adequate mixing for the reaction medium's viscosity and density.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) or Differential Scanning Calorimetry (DSC) to understand the reaction's heat flow.[11] This data is crucial for ensuring the plant's cooling system can handle the thermal load.
-
Controlled Reagent Addition: Instead of adding all the CEEC at once, a slow, controlled addition allows the cooling system to keep pace with the heat generated, maintaining the optimal reaction temperature.
-
Caption: Workflow for troubleshooting low reaction yields at scale.
Problem 2: Unexpected Impurities are Detected in the Final Product.
The impurity profile often changes upon scale-up. Identifying these impurities is key to modifying the process to eliminate them.
Potential Impurity A: Di-substituted Carbonates (e.g., Di-ethyl Carbonate)
-
Why it happens: This can arise from side reactions involving residual ethanol in the CEEC or solvent. For instance, the specification for a related compound, 1-chloroethyl isopropyl carbonate, allows for up to 1.0% of di-isopropyl carbonate.[7]
-
Solution: Use high-purity CEEC with minimal residual alcohol. Ensure all solvents are rigorously dried.
Potential Impurity B: Vinyl Carbonate Derivatives
-
Why it happens: Under basic conditions or at elevated temperatures, CEEC can undergo elimination of HCl to form the corresponding vinyl carbonate.[7] This impurity can be difficult to remove and may be reactive itself.
-
Solution: Maintain strict temperature control. If a base is required, consider using a non-nucleophilic, sterically hindered base. Optimize the reaction to proceed at the lowest effective temperature.
Problem 3: Difficulty with Product Isolation and Purification.
Purification methods that work well in the lab, like chromatography, are often not viable for large-scale production.
-
Challenge: Distillation, a common scale-up purification method, can be problematic for products derived from CEEC due to their potential thermal instability. The boiling point of CEEC itself is close to its decomposition temperature.[3]
-
Troubleshooting & Protocol:
-
Utilize Vacuum Distillation: To avoid thermal degradation, perform all distillations under reduced pressure. This lowers the boiling point of the product, allowing for purification at a safer temperature.
-
Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective and scalable purification method. This requires screening various solvent systems to find one that provides good yield and excellent impurity rejection.
-
Liquid-Liquid Extraction: Design a multi-stage extraction and washing sequence to remove water-soluble impurities (like salts) and acidic byproducts (like HCl). The choice of organic and aqueous phases is critical.
-
Section 3: Safety at Scale
Handling multi-kilogram or ton quantities of CEEC introduces safety considerations that are far more critical than at the bench. A failure to appreciate these risks can have catastrophic consequences.
Q: What are the essential safety protocols for handling CEEC in a plant environment?
A: A multi-layered approach combining engineering controls, personal protective equipment (PPE), and robust procedures is mandatory.
1. Engineering Controls:
-
Ventilation: All operations involving CEEC must be conducted in a well-ventilated area.[5][8] For charging and sampling, use of a local exhaust ventilation (LEV) system or a closed-system transfer line is essential to minimize airborne concentrations.
-
Containment: Facilities should be equipped with secondary containment to manage spills. An eyewash station and safety shower must be immediately accessible.[5]
-
Grounding and Bonding: As a combustible liquid, static discharge must be prevented during transfers.[12] Ensure all vessels and transfer lines are properly grounded and bonded.
2. Personal Protective Equipment (PPE): The required PPE is dictated by the material's safety data sheet (MSDS).
| Protection Type | Specification | Rationale / Source(s) |
| Eye/Face | Chemical splash goggles and a face shield. | Protects against splashes of this irritating liquid.[5][8] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | CEEC causes skin irritation.[4][8] |
| Body | Flame-resistant lab coat or coveralls. | Protects against skin contact and provides protection from a potential fire.[13] |
| Respiratory | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or exposure limits are exceeded. | Vapors cause respiratory tract irritation.[4][5] |
3. Handling and Emergency Procedures:
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal. Do not allow the chemical to enter drains or the environment.[5][13]
-
Fire: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[8] Firefighters must wear self-contained breathing apparatus (SCBA) due to the generation of HCl gas.[8]
Caption: A logical workflow for safe handling of CEEC at scale.
Section 4: References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
FramoChem. (2016, August). DATA SHEET Nr 3600 J. 1-CHLOROETHYL CYCLOHEXYL CARBONATE. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Chloroethyl cyclohexyl carbonate. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). Carbonic acid, 1-chloroethyl ethyl ester SDS, 50893-36-2 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 50893-36-2 wiki. Retrieved from --INVALID-LINK--
-
Industrial Applications Technical Overview. (n.d.). This compound (CAS 50893-36-2): Technical Overview & Industrial Applications. Retrieved from a generic supplier technical data sheet.
-
Google Patents. (n.d.). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate. Retrieved from --INVALID-LINK--
-
FramoChem. (2016, August). DATA SHEET Nr 3500 D. 1-CHLOROETHYL ISOPROPYL CARBONATE. Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 9). Ethyl-(1-chloroethyl)-carbonate. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis routes of 1-Chloroethyl Isopropyl Carbonate. Retrieved from --INVALID-LINK--
-
Elsevier. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). Exploring the Versatility of this compound in Various Industries. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025, May 8). SAFETY DATA SHEET - 1-Chloroethyl Isopropyl Carbonate. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound | 50893-36-2. Retrieved from --INVALID-LINK--
-
TCI EUROPE N.V. (n.d.). This compound 50893-36-2. Retrieved from --INVALID-LINK--
-
TCI AMERICA. (n.d.). This compound | 50893-36-2. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 50893-36-2. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Retrieved from --INVALID-LINK--
-
MDPI. (2023, August 28). Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, TRC 5 mL | Buy Online | Toronto Research Chemicals. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023, August 22). (PDF) Thermal Runaway Early Warning and Risk Estimation Based on Gas Production Characteristics of Different Types of Lithium-Ion Batteries. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, December 23). Thermal and Oxidative Behavior of Carbonate Based Electrolytes with Cathode Materials for Fire Safety of Lithium-Ion Batteries | Request PDF. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1-Chloroethyl chloroformate. Retrieved from --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound | 50893-36-2. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound (CAS 50893-36-2) in Chemical Research and Development. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Toronto Research Chemicals 10ML this compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, February 13). Early Detection of Li-Ion Battery Thermal Runaway Using Commercial Diagnostic Technologies. Retrieved from --INVALID-LINK--
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- 9. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Catalyst Selection for Enhancing the Reactivity of 1-Chloroethyl ethyl carbonate (CEEC)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-Chloroethyl ethyl carbonate (CEEC). This guide is designed for researchers, scientists, and drug development professionals who utilize CEEC as a reactive intermediate.[1][2] As a versatile building block in pharmaceutical and agrochemical synthesis, its reactivity is of paramount importance.[1][3] This document provides expert guidance, troubleshooting protocols, and frequently asked questions to help you optimize your experimental outcomes by making informed decisions on catalyst selection.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common queries regarding the selection of appropriate catalysts to enhance the reactivity of CEEC's active chlorine atom.[4]
Q1: What is the primary role of a catalyst in reactions involving CEEC?
The primary role of a catalyst is to increase the rate of nucleophilic substitution at the carbon bearing the chlorine atom. CEEC's electrophilic center can be sluggish to react with certain nucleophiles under neutral conditions. A catalyst facilitates this reaction by either activating the CEEC molecule, activating the nucleophile, or both, thereby lowering the activation energy of the reaction. This leads to higher yields, faster reaction times, and often, milder reaction conditions, which can improve the overall selectivity and efficiency of the process.
Q2: What are the main classes of catalysts suitable for activating CEEC?
Based on the structure of CEEC and general principles of nucleophilic substitution, three main classes of catalysts are typically considered:
-
Lewis Acids: These catalysts, such as metal halides (e.g., ZnCl₂, AlCl₃, NbCl₅), coordinate to one of the oxygen atoms of the carbonate group.[5] This coordination withdraws electron density from the molecule, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Organic Bases/Nucleophilic Catalysts: Non-nucleophilic bases like triethylamine or pyridine can act as acid scavengers, driving the reaction forward if an acidic byproduct (like HCl) is formed.[6] Nucleophilic catalysts, such as 4-dimethylaminopyridine (DMAP), can directly participate in the reaction by forming a highly reactive intermediate with CEEC, which is then readily attacked by the primary nucleophile.[5]
-
Phase-Transfer Catalysts (PTCs): In reactions involving a solid or aqueous nucleophile and an organic solvent for CEEC, PTCs like quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are essential.[5] They work by transporting the nucleophile from the aqueous/solid phase into the organic phase, allowing it to react with the CEEC.
Q3: How do I choose between a Lewis acid, an organic base, or a phase-transfer catalyst?
The choice of catalyst is highly dependent on the specific nucleophile, solvent system, and the overall sensitivity of your starting materials and product to the reaction conditions. The following table provides a comparative overview to guide your decision.
| Catalyst Type | Mechanism of Action | Ideal Substrate/Conditions | Potential Issues & Mitigation |
| Lewis Acids | Activates the electrophile (CEEC) by coordinating to a carbonate oxygen. | Weakly nucleophilic substrates; non-polar, aprotic solvents. | Can promote side reactions (e.g., elimination, rearrangement); moisture-sensitive. Mitigation: Use stoichiometric amounts, run under inert atmosphere, and at low temperatures.[7] |
| Organic Bases / Nucleophilic Catalysts | Acts as an acid scavenger (e.g., Triethylamine) or forms a reactive intermediate (e.g., DMAP).[5][6] | Acid-sensitive reactions; homogeneous systems. | Can be difficult to remove post-reaction; potential for side reactions if the base is too strong or nucleophilic. Mitigation: Choose a base with appropriate pKa; use polymer-bound catalysts for easy removal. |
| Phase-Transfer Catalysts (PTCs) | Transports the nucleophile from an aqueous/solid phase to the organic phase. | Biphasic reaction systems (e.g., organic solvent with an aqueous solution of a salt-like nucleophile). | Reaction rates can be limited by mass transfer; catalyst can be difficult to separate from ionic liquid products. Mitigation: Ensure vigorous stirring; select PTC based on organic solvent polarity. |
Q4: Are there any known inhibitors or poisons for these catalytic systems?
Yes, catalyst performance can be significantly hindered by contaminants.
-
Water: Moisture is a critical inhibitor, especially for Lewis acid catalysts, which can be hydrolyzed and deactivated.[7][8] It can also consume the reagent. Reactions should be run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Protic Solvents (for Lewis Acids): Solvents like alcohols or primary/secondary amines can coordinate strongly to Lewis acids, rendering them ineffective.
-
Acidic Impurities: For basic catalysts, acidic impurities in the starting materials or solvent will neutralize the catalyst, reducing its effective concentration.
-
Oxygen: While less common for these catalyst types, some organometallic catalysts (if used) can be sensitive to oxidation.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion
-
Plausible Cause 1: Ineffective Catalyst. The chosen catalyst may not be suitable for your specific nucleophile-solvent combination.
-
Solution: Consult the catalyst selection table in Q3. If using a weak nucleophile, consider switching from a base catalyst to a Lewis acid to increase the electrophilicity of CEEC. For biphasic systems, ensure a phase-transfer catalyst is being used.
-
-
Plausible Cause 2: Catalyst Deactivation. The catalyst may have been deactivated by contaminants or degraded over time.[9]
-
Solution: Ensure all reagents and solvents are anhydrous, especially when using Lewis acids.[7] Run the reaction under an inert atmosphere. If acidic byproducts are formed, ensure you are using at least a stoichiometric amount of a non-nucleophilic base as an acid scavenger.
-
-
Plausible Cause 3: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10 °C increments while monitoring for side product formation via TLC or GC. Note that CEEC's boiling point is approximately 159-161 °C.[10]
-
Issue 2: Formation of Significant Side Products
-
Plausible Cause 1: Reaction Temperature is Too High. High temperatures can provide enough energy for alternative reaction pathways like elimination or decomposition.
-
Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, a more active catalyst may be required to achieve good conversion under milder conditions.
-
-
Plausible Cause 2: Catalyst is Too Aggressive. A strong Lewis acid or a highly nucleophilic catalyst might be promoting undesired reactions with other functional groups in your molecule.
-
Solution: Switch to a milder catalyst. For example, replace AlCl₃ with a less aggressive Lewis acid like ZnCl₂. If using DMAP, try a less nucleophilic catalyst or reduce its loading.
-
-
Plausible Cause 3: Presence of Water. Hydrolysis of the carbonate ester or the CEEC itself can occur if water is present.
-
Solution: Rigorously dry all glassware, solvents, and reagents. Use molecular sieves if necessary and maintain a positive pressure of an inert gas.
-
Issue 3: Catalyst Deactivation and Poor Recyclability
-
Plausible Cause 1: Coking or Fouling. Organic materials can deposit on the surface of heterogeneous catalysts, blocking active sites.[9][11]
-
Solution: This is less common in homogeneous catalysis but if a solid-supported catalyst is used, consider periodic regeneration (e.g., washing with a solvent or controlled calcination, if applicable).
-
-
Plausible Cause 2: Leaching. For solid-supported catalysts, the active species may leach into the reaction medium, leading to a gradual loss of activity.[12]
-
Solution: Analyze the reaction mixture for traces of the leached metal (e.g., via ICP-MS). Consider using a catalyst with a more robust anchoring chemistry or switching to a different support.
-
-
Plausible Cause 3: Sintering. In the case of metal-based catalysts, high temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.[12]
-
Solution: Operate at the lowest effective temperature. Choose catalysts on supports that inhibit sintering.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for a Catalyzed Nucleophilic Substitution on CEEC
This is a representative protocol and must be adapted for your specific nucleophile and reaction scale.
-
Preparation: Under a positive pressure of dry nitrogen, add your nucleophile (1.0 eq.) and the chosen anhydrous solvent (e.g., Dichloromethane or THF) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.
-
Catalyst Addition: Add the selected catalyst.
-
For Lewis Acids: Add the Lewis acid (e.g., ZnCl₂, 0.1-1.0 eq.) portion-wise at 0 °C.
-
For Organic Bases: Add the base (e.g., Triethylamine, 1.1 eq. as an acid scavenger, or DMAP, 0.1 eq. as a nucleophilic catalyst).
-
For PTCs: Add the PTC (e.g., TBAB, 0.05-0.1 eq.) along with the aqueous solution of your nucleophile.
-
-
Reagent Addition: Cool the mixture to the desired starting temperature (e.g., 0 °C). Slowly add this compound (CEEC) (1.0-1.2 eq.) dropwise via a syringe. CEEC is an irritant; handle with appropriate personal protective equipment.[13][14]
-
Reaction: Allow the reaction to warm to room temperature or heat to the desired temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction appropriately (e.g., by adding water or a saturated NH₄Cl solution). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Mandatory Visualizations
Section 4: References
-
Guidechem. This compound 50893-36-2 wiki. --INVALID-LINK--
-
Benchchem. Synthesis routes of 1-Chloroethyl Isopropyl Carbonate. --INVALID-LINK--
-
Cole-Parmer. Material Safety Data Sheet - this compound. --INVALID-LINK--
-
FramoChem. 1-CHLOROETHYL CYCLOHEXYL CARBONATE. --INVALID-LINK--
-
Google Patents. Preparation method of 1-chloroethyl cyclohexyl propyl carbonate. --INVALID-LINK--
-
ChemBK. Ethyl-(1-chloroethyl)-carbonate. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of this compound (CAS 50893-36-2) in Chemical Research and Development. --INVALID-LINK--
-
AK Scientific, Inc. This compound Safety Data Sheet. --INVALID-LINK--
-
YouTube. Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 1-Chloroethyl chloroformate. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of this compound in Various Industries. --INVALID-LINK--
-
Sigma-Aldrich. This compound | 50893-36-2. --INVALID-LINK--
-
CPHI Online. This compound. --INVALID-LINK--
-
PubChem. 1-Chloroethyl chloroformate | C3H4Cl2O2 | CID 521305. --INVALID-LINK--
-
BOC Sciences. This compound (CAS 50893-36-2): Technical Overview & Industrial Applications. --INVALID-LINK--
-
Royal Society of Chemistry. REALISTIC CATALYSTS FOR THE CYCLOADDITION OF CO2 TO EPOXIDES UNDER AMBIENT CONDITIONS TO GENERATE CYCLIC ORGANIC CARBONATES. --INVALID-LINK--
-
YouTube. Lec 13 Catalyst deactivation. --INVALID-LINK--
-
LabSolutions. This compound. --INVALID-LINK--
-
PMC. Addressing the Carbonate Issue: Electrocatalysts for Acidic CO2 Reduction Reaction. --INVALID-LINK--
-
LGC Standards. Buy Online CAS Number 50893-36-2 - TRC - this compound. --INVALID-LINK--
-
National Renewable Energy Laboratory. Catalyst Deactivation Mitigation for Biomass Conversion. --INVALID-LINK--
-
ChemicalBook. 1-Chloroethyl chloroformate | 50893-53-3. --INVALID-LINK--
-
Chemistry Stack Exchange. Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. --INVALID-LINK--
-
PubChem. Chloroethyl carbonate | C3H4ClO3- | CID 22631361. --INVALID-LINK--
-
RSC Publishing. Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. --INVALID-LINK--
-
MDPI. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. --INVALID-LINK--
-
ChemicalBook. This compound(50893-36-2) 1H NMR spectrum. --INVALID-LINK--
-
TCI Chemicals. This compound | 50893-36-2. --INVALID-LINK--
References
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- 6. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. chembk.com [chembk.com]
- 11. youtube.com [youtube.com]
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. aksci.com [aksci.com]
Technical Support Center: Troubleshooting Incomplete Reactions with 1-Chloroethyl Ethyl Carbonate (CEEC)
Welcome to the technical support center for 1-Chloroethyl ethyl carbonate (CEEC). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges encountered during its use, particularly focusing on incomplete reactions. Here, we synthesize our extensive field experience with established scientific principles to provide you with a robust troubleshooting framework.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CEEC) and what are its primary applications?
This compound (CEEC), with the CAS number 50893-36-2, is a versatile reagent widely employed in organic synthesis. It serves as a crucial intermediate in the production of pharmaceuticals and agrochemicals. Its primary utility lies in the introduction of an ethyl carbonate moiety, often as a protecting group for amines or as a reactive component in the synthesis of carbamate prodrugs.
Q2: What are the key physical and chemical properties of CEEC I should be aware of?
CEEC is a clear, colorless to pale yellow liquid. It is sensitive to moisture and can decompose in its presence. It is miscible with common organic solvents but has low solubility in water. Proper storage under an inert atmosphere (e.g., nitrogen or argon) and at cool temperatures (2-8°C) is recommended to maintain its integrity.
Q3: I am seeing a new, unexpected peak in my HPLC analysis after my reaction with CEEC. What could it be?
An unexpected peak could be one of several common byproducts. The most likely candidates are the hydrolysis product of CEEC, ethyl carbonate, or a product resulting from the reaction of CEEC with residual water. If a base is used, it could also be a byproduct from a side reaction involving the base. To identify the unknown peak, it is recommended to use LC-MS to obtain the mass of the impurity, which can provide significant clues to its structure.
Q4: My reaction with a hindered secondary amine is proceeding very slowly or not at all. What can I do?
Hindered amines present a classic challenge for reactions with CEEC due to steric hindrance. Increasing the reaction temperature can help overcome the activation energy barrier. Additionally, switching to a more polar, aprotic solvent can help stabilize charged intermediates and accelerate the reaction. The choice of base is also critical; a non-nucleophilic, sterically hindered base may be required to deprotonate the amine without competing in the reaction.
Troubleshooting Guide for Incomplete Reactions
Incomplete reactions when using CEEC can manifest as low yield, the presence of starting material post-reaction, or the formation of multiple products. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion is a common issue that can often be traced back to a few key factors.
| Potential Cause | Explanation | Recommended Action |
| Reagent Quality | CEEC is moisture-sensitive and can degrade over time. The amine starting material may also be of insufficient purity or contain impurities that inhibit the reaction. | Ensure the CEEC is fresh and has been stored under anhydrous conditions. Verify the purity of your amine starting material using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Inadequate Activation of the Amine | For the reaction to proceed, the amine must be sufficiently nucleophilic. In many cases, a base is required to deprotonate the amine (or its salt form) to increase its nucleophilicity. | Select an appropriate base. For primary and secondary amines, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often suitable. Ensure the stoichiometry of the base is correct, typically at least one equivalent relative to the amine. |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome at the current reaction temperature. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC. Be aware that excessive heat can lead to decomposition of CEEC and byproduct formation. |
| Poor Solvent Choice | The solvent plays a crucial role in the reaction mechanism. A non-polar solvent may not adequately solvate the transition state, leading to a slow reaction rate. | Switch to a polar aprotic solvent such as acetonitrile, DMF, or DMSO to facilitate the reaction. |
-
Setup: In three separate oven-dried flasks under an inert atmosphere, add your hindered amine (1 equivalent) and a polar aprotic solvent (e.g., acetonitrile).
-
Base Addition: To each flask, add a different non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or DBU) at 1.2 equivalents.
-
CEEC Addition: Add CEEC (1.1 equivalents) dropwise to each flask at 0°C.
-
Temperature Gradient: Run each reaction at a different temperature: room temperature, 50°C, and 80°C.
-
Monitoring: Monitor the progress of each reaction by TLC or HPLC at regular intervals (e.g., every hour).
-
Analysis: Compare the reaction rates and product formation to identify the optimal base and temperature combination.
Issue 2: Formation of Significant Byproducts
The presence of multiple peaks in your analytical data indicates that side reactions are occurring. Identifying these byproducts is the first step to mitigating their formation.
| Byproduct | Likely Cause | Mitigation Strategy |
| Ethyl Carbonate | Hydrolysis of CEEC due to the presence of water in the reaction mixture. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| Over-alkylation Product | The carbamate product reacts further with another molecule of CEEC. This is more common with primary amines. | Use a controlled stoichiometry of CEEC (1.05-1.1 equivalents). Add the CEEC slowly to the reaction mixture to avoid localized high concentrations. |
| Urea Derivatives | Can form if the reaction conditions lead to the formation of isocyanate intermediates. | Modify the reaction conditions to avoid high temperatures that might promote isocyanate formation. Consider alternative synthetic routes if urea formation is a persistent issue. |
graph Troubleshooting_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Incomplete Reaction with Byproducts"]; B [label="Isolate and Characterize Byproducts (LC-MS, NMR)"]; C [label="Identify Byproduct Structure"]; D [label="Hypothesize Formation Mechanism"]; E [label="Modify Reaction Conditions"]; F [label="Monitor for Byproduct Reduction"]; G [label="Reaction Optimized"];
A -> B; B -> C; C -> D; D -> E [label="e.g., change solvent, base, temperature"]; E -> F; F -> G [label="Successful"]; F -> E [label="Unsuccessful, try new modification"]; }
Caption: A logical workflow for identifying and mitigating byproduct formation.
Issue 3: Reaction Stalls After Partial Conversion
A reaction that starts well but fails to reach completion can be particularly frustrating. This often points to a change in the reaction conditions over time.
-
Reagent Degradation: CEEC or the base may be degrading over the course of the reaction, especially at elevated temperatures. Consider adding the reagent in portions over time.
-
Product Inhibition: The product formed may be inhibiting the reaction. In such cases, it may be necessary to remove the product as it is formed, for example, by using a continuous flow setup.
-
Equilibrium: The reaction may be reversible and has reached equilibrium. Driving the reaction to completion may require removing a byproduct, such as by using a Dean-Stark trap if water is formed.
Advanced Troubleshooting: Mechanistic Considerations
The reaction of CEEC with an amine can proceed through either an SN1 or SN2 mechanism. Understanding which pathway is dominant can provide valuable insights for troubleshooting.
Caption: Factors influencing the SN1 vs. SN2 reaction pathway.
An incomplete reaction with a significant amount of starting material remaining might suggest that the conditions are favoring a slower, less efficient pathway. For example, if a weakly nucleophilic amine is used in a non-polar solvent, the reaction may be stalled. Switching to a polar aprotic solvent can promote the desired SN2 pathway and increase the reaction rate.
Analytical Monitoring Protocols
Effective troubleshooting relies on accurate monitoring of the reaction.
Protocol 1: In-Process HPLC Monitoring
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water) to prevent further reaction.
-
Analysis: Inject the quenched sample into an appropriate HPLC system. A reverse-phase C18 column is often suitable.
-
Data Interpretation: Monitor the disappearance of the starting material peaks and the appearance of the product peak. The presence of new, growing peaks indicates byproduct formation.
Protocol 2: NMR for Final Product Confirmation and Purity
-
Work-up: After the reaction is complete, perform an appropriate work-up to isolate the crude product.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the spectrum of the product to the expected structure. The presence of unreacted starting materials or byproducts can often be identified by their characteristic peaks.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and resolve incomplete reactions when using this compound, leading to more efficient and successful synthetic outcomes.
Validation & Comparative
A Comparative Guide to 1-Chloroethyl Ethyl Carbonate and Other Chloroformates in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the selection of the appropriate reagent is paramount to achieving desired chemical transformations with high efficiency, selectivity, and yield. Chloroformates, as a class of compounds, are highly versatile reagents, primarily utilized for the introduction of protecting groups and the activation of carboxylic acids. This guide provides a comparative analysis of 1-Chloroethyl ethyl carbonate (CEEC), a specialized chloroformate, against its more conventional counterparts: Methyl Chloroformate (MCF), Ethyl Chloroformate (ECF), Benzyl Chloroformate (Cbz-Cl), and Isobutyl Chloroformate (IBCF).
Our objective is to move beyond a simple cataloging of properties and delve into the causality behind experimental choices. We will explore the nuanced differences in reactivity and application that guide a researcher in selecting one chloroformate over another, supported by experimental protocols and mechanistic insights.
Physicochemical Properties: The Foundation of Reactivity
The utility of a chloroformate is intrinsically linked to its physical and chemical properties. These parameters influence reaction conditions, handling procedures, and storage requirements. A summary of key properties for our selected chloroformates is presented below.
| Property | This compound (CEEC) | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Benzyl Chloroformate (Cbz-Cl) | Isobutyl Chloroformate (IBCF) |
| CAS Number | 50893-36-2[1] | 79-22-1[2] | 541-41-3[3] | 501-53-1[4] | 543-27-1 |
| Molecular Formula | C₅H₉ClO₃[1] | C₂H₃ClO₂[5] | C₃H₅ClO₂[3] | C₈H₇ClO₂ | C₅H₉ClO₂ |
| Molecular Weight | 152.58 g/mol [1] | 94.50 g/mol | 108.52 g/mol [3] | 170.59 g/mol [4] | 136.58 g/mol |
| Appearance | Clear colorless to pale yellow liquid[1] | Colorless to yellow oily liquid[2][5] | Colorless liquid[3] | Colorless to yellow liquid[4] | Highly reactive chloroformate ester |
| Boiling Point | 192-195°C (decomposes)[1] | ~71°C[5] | 95°C[3] | 103°C at 20 mmHg[4] | 128.8°C |
| Density | 1.18-1.22 g/cm³[1] | 1.223 g/cm³[5] | 1.1403 g/cm³[3] | 1.195 g/mL[4] | 1.053 g/mL |
| Flash Point | 65°C[6] | 10-15°C[5] | 16°C | 80°C | 36°C |
| Solubility | Miscible with organic solvents, insoluble in water[1] | Reacts vigorously with water[5] | Decomposes in water[3] | Degrades in contact with water[7] | Soluble in common organic solvents |
Core Reactivity and Strategic Applications
While all chloroformates share the reactive chlorocarbonyl group, the nature of the attached "R" group dictates their specific applications, from creating stable protecting groups to serving as transient intermediates for bond cleavage.
This compound (CEEC): The Specialist in N-Dealkylation
CEEC and its analogue, 1-chloroethyl chloroformate, are not typically used for creating stable protecting groups. Instead, their primary and highly valuable application is in the N-dealkylation of tertiary amines , particularly for demethylation.[8][9] This reaction is of significant interest in drug development and forensic analysis for producing drug metabolites.[8]
The mechanism involves the reaction of the tertiary amine with CEEC to form an unstable carbamate intermediate. This intermediate readily decomposes, often upon gentle heating in a protic solvent like methanol, to yield the secondary amine, carbon dioxide, and ethyl chloride. This process is valued for its high yields and mild conditions.[9][10]
Caption: Mechanism of N-Dealkylation using 1-Chloroethyl Carbonate.
Conventional Chloroformates: The Workhorses of Amine Protection
In contrast to CEEC, methyl, ethyl, and benzyl chloroformates are primarily used to install stable carbamate protecting groups on primary and secondary amines. This "reactivity masking" suppresses the nucleophilicity and basicity of the amine, allowing other transformations to occur elsewhere in the molecule.[7][11]
-
Methyl and Ethyl Chloroformate (MCF & ECF): These reagents install the methoxycarbonyl (Moc) and ethoxycarbonyl (Eoc) groups, respectively.[5][12][13] They are simple, effective, and widely used in organic synthesis for protecting amines and alcohols.[13]
-
Benzyl Chloroformate (Cbz-Cl): This is one of the most historically significant reagents in peptide chemistry.[7][14] It introduces the benzyloxycarbonyl (Cbz or Z) group, which is robust enough to withstand many reaction conditions but can be selectively removed by catalytic hydrogenolysis.[14] This orthogonality was foundational to the development of controlled peptide synthesis.[7][14]
Caption: Workflow for Amine Protection and Deprotection using Cbz-Cl.
Isobutyl Chloroformate (IBCF): The Specialist in Peptide Coupling
Isobutyl chloroformate holds a distinct role, primarily as a coupling agent in peptide synthesis through the "mixed anhydride method".[15] Instead of protecting an amine, IBCF activates the carboxyl group of an N-protected amino acid. This forms a highly reactive mixed carboxylic-carbonic anhydride, which then readily reacts with the amino group of a second amino acid (or peptide) to form a new peptide bond.[16] This method is valued for its speed and for minimizing racemization, a critical concern in peptide chemistry.[15][17]
Head-to-Head Comparison: A Data-Driven Perspective
The choice of reagent is ultimately a practical one based on the desired outcome. The following table contrasts the primary applications and typical performance.
| Application | This compound | Ethyl Chloroformate | Benzyl Chloroformate | Isobutyl Chloroformate |
| Primary Function | N-Dealkylation of 3° amines[9] | Amine Protection (Eoc group)[12] | Amine Protection (Cbz group)[7] | Carboxyl Activation (Peptide Coupling)[15] |
| Nature of Intermediate | Labile carbamate (decomposes) | Stable carbamate | Stable carbamate | Reactive mixed anhydride |
| Typical Yields | High | Generally high | Generally high | High |
| Key Advantage | Mild cleavage of N-alkyl groups | Simple, stable protecting group | Orthogonal deprotection (H₂)[14] | Minimizes racemization during coupling[15] |
| Key Limitation | Not for stable protection | Requires harsh conditions for removal | Requires specific catalytic conditions for removal | Anhydride can be unstable |
Experimental Protocols: From Theory to Practice
To provide a tangible understanding of these reagents in a laboratory setting, we present validated, step-by-step protocols for their key applications.
Protocol 1: N-Demethylation of a Tertiary Amine using 1-Chloroethyl Chloroformate
This protocol is based on the established procedure for cleaving tertiary amines.[9]
-
Reaction Setup: To a solution of the tertiary amine (1.0 equivalent) in a dry, inert solvent such as 1,2-dichloroethane (DCE), add 1-chloroethyl chloroformate (1.2 equivalents) under an inert atmosphere (e.g., nitrogen).
-
Carbamate Formation: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Intermediate Hydrolysis: Dissolve the crude carbamate intermediate in methanol and heat the solution to reflux for 1-2 hours. This step promotes decarboxylation to yield the secondary amine.[9]
-
Work-up and Purification: After cooling, concentrate the methanolic solution. The resulting residue can then be purified by standard methods such as column chromatography or crystallization to afford the pure secondary amine.
Protocol 2: Protection of an Amino Acid using Benzyl Chloroformate (Cbz-Cl)
This protocol describes the standard Schotten-Baumann conditions for Cbz protection.[18]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask and cool the solution in an ice bath (0-5 °C).
-
Reagent Addition: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and continue stirring for 2-4 hours.
-
Extraction (1): Wash the aqueous reaction mixture with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The Cbz-protected amino acid will typically precipitate.
-
Extraction (2) and Isolation: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[18]
Protocol 3: Peptide Coupling via the Mixed Anhydride Method using Isobutyl Chloroformate
This protocol details the activation of an N-protected amino acid and subsequent coupling.[16][19]
-
Activation Setup: Dissolve the N-protected amino acid (e.g., Fmoc-Glu-OAll, 1.0 equivalent) in a dry, aprotic solvent like tetrahydrofuran (THF) in a round-bottom flask. Cool the solution in an ice-salt bath to approximately -15 °C.[16][19]
-
Base and Reagent Addition: Add N-methylmorpholine (NMM, 2.0 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.0 equivalent). Stir the mixture at -15 °C for 15 minutes to form the mixed anhydride.
-
Coupling: To the activated mixture, add a solution of the amino component (e.g., Arg(Pbf)-OtBu, 1.0 equivalent) in THF.
-
Reaction: Allow the reaction to stir for 1 hour at low temperature, then warm gradually to room temperature and stir overnight.
-
Work-up and Purification: The reaction is typically worked up by filtering any solids and performing an aqueous wash (e.g., with 5% NaHCO₃ and brine). The organic layer is then dried, concentrated, and purified via chromatography to yield the dipeptide.[19]
Caption: Workflow for Mixed Anhydride Peptide Coupling using IBCF.
Safety and Handling Considerations
Chloroformates are hazardous materials that demand strict adherence to safety protocols.
| Hazard | This compound | Methyl Chloroformate | Ethyl Chloroformate | Benzyl Chloroformate | Isobutyl Chloroformate |
| Toxicity | Harmful if inhaled/swallowed; causes irritation[6][20] | Acutely toxic by inhalation, corrosive[5][21] | Highly toxic, corrosive[3] | Lachrymator, harmful, suspected carcinogen[4] | Highly reactive |
| Flammability | Combustible liquid[6] | Highly flammable[5] | Flammable[3] | Combustible | Flammable |
| Reactivity | Moisture-sensitive[1] | Reacts violently with water; decomposes on heating to phosgene[5][22] | Decomposes in water[3] | Water-sensitive[7] | Moisture-sensitive |
| Handling | Use in fume hood, wear PPE[6][23] | Use in fume hood, wear PPE, avoid ignition sources[5][21] | Use in fume hood, wear PPE[3] | Use in fume hood, wear PPE[4] | Use in fume hood, wear PPE |
| Storage | Store at 2-8°C under inert atmosphere[1][24] | Store in a cool, dry, well-ventilated area | Store in a cool, dry, well-ventilated area | Store in a cool, dry, well-ventilated area | Store in a cool, dry, well-ventilated area |
Universal Precautions: All work with chloroformates should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical splash goggles, impervious gloves, and a lab coat, is mandatory.[6][23] All containers should be stored tightly sealed under an inert atmosphere to prevent degradation by moisture.
Conclusion and Reagent Selection Strategy
The family of chloroformates provides a diverse toolkit for the synthetic chemist. The selection of the optimal reagent is not arbitrary but a strategic decision based on the desired chemical outcome.
-
Choose this compound (CEEC) when the goal is the selective N-dealkylation of a tertiary amine , a critical transformation for accessing secondary amines or preparing drug metabolites.
-
Choose Methyl, Ethyl, or Benzyl Chloroformate when the objective is to protect an amine with a stable carbamate group. The choice among these depends on the desired stability and the specific deprotection conditions that can be tolerated by the substrate (e.g., Cbz-Cl for removal via hydrogenation).
-
Choose Isobutyl Chloroformate (IBCF) when the task is to form a peptide bond . Its role as a carboxyl group activator in the mixed anhydride method offers a rapid and efficient coupling strategy that helps preserve stereochemical integrity.
By understanding the distinct reactivity profiles and specialized applications of these reagents, researchers and drug development professionals can make more informed decisions, leading to more efficient and successful synthetic campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Benzyl Chloroformate [commonorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. 1-Chloroethyl chloroformate | 50893-53-3 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 13. Methyl chloroformate Dealer and Distributor | Methyl chloroformate Supplier | Methyl chloroformate Stockist | Methyl chloroformate Importers [multichemindia.com]
- 14. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 15. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 16. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Page loading... [wap.guidechem.com]
- 21. Methyl Chloroformate | High-Purity Reagent | RUO [benchchem.com]
- 22. Methyl chloroformate - Wikipedia [en.wikipedia.org]
- 23. aksci.com [aksci.com]
- 24. This compound | 50893-36-2 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1-Chloroethyl Ethyl Carbonate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is paramount to ensuring the safety, efficacy, and quality of the final drug product. 1-Chloroethyl ethyl carbonate (CEEC), a key reagent in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification, often as a critical process parameter or potential impurity. This guide provides an in-depth comparison of analytical methodologies for CEEC quantification, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure data integrity.
The Critical Need for Validated Quantification of this compound
This compound (CAS 50893-36-2) is a reactive organic compound used as an intermediate in organic synthesis.[1][2] Its accurate quantification is crucial for several reasons:
-
Reaction Stoichiometry and Yield Optimization: Precise measurement of CEEC is essential for controlling reaction stoichiometry, directly impacting the yield and purity of the active pharmaceutical ingredient (API).
-
Impurity Profiling: Unreacted CEEC or its degradation products can be potential impurities in the final drug substance. Regulatory bodies require stringent control of impurities.
-
Stability Studies: The stability of CEEC under various storage and reaction conditions needs to be monitored, which necessitates a reliable quantitative method.
This guide will compare two of the most common and powerful analytical techniques for the quantification of volatile and semi-volatile organic compounds like CEEC: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV).
Comparative Analysis of Analytical Methodologies: GC-FID vs. HPLC-UV
The choice between GC-FID and HPLC-UV for quantifying this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative overview of these two techniques.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on the compound's volatility and interaction with a stationary phase in a gaseous mobile phase. Detection by ionization in a hydrogen-air flame. | Separation based on the compound's polarity and interaction with a stationary phase in a liquid mobile phase. Detection by absorption of UV light. |
| Applicability to CEEC | Highly suitable due to the volatile nature of CEEC.[1] | Feasible, but may require derivatization as CEEC lacks a strong chromophore for high-sensitivity UV detection. |
| Selectivity | High, especially with capillary columns that provide excellent separation of volatile compounds. | Can be challenging to achieve high selectivity without a unique chromophore, potentially leading to interference from matrix components. |
| Sensitivity | Generally high for organic compounds. The limit of detection (LOD) and limit of quantification (LOQ) can be in the low ppm range. | Sensitivity is dependent on the molar absorptivity of the analyte at a specific wavelength. For compounds with poor UV absorbance, sensitivity is limited. |
| Sample Preparation | Typically involves dissolution in a suitable organic solvent. Headspace analysis can be used for solid samples. | Requires dissolution in a mobile-phase compatible solvent. Filtration is often necessary. |
| Advantages | - High resolution and efficiency.- Robust and reliable detector.- Well-suited for volatile and semi-volatile analytes. | - Wide applicability to a broad range of compounds.- Non-destructive, allowing for fraction collection.- Versatile with various detection methods. |
| Limitations | - Limited to thermally stable and volatile compounds.- Derivatization may be needed for non-volatile compounds. | - Lower resolution for complex volatile samples compared to GC.- Sensitivity is analyte-dependent.- Mobile phase consumption can be high. |
The Foundation of Reliable Data: Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for analytical method validation.[5][6][7]
The core validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the procedure to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step protocols for the validation of a GC-FID and an HPLC-UV method for the quantification of this compound. These protocols are designed to be self-validating, with built-in checks and acceptance criteria based on ICH guidelines.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method, from development to final documentation.
Protocol 1: Validation of a GC-FID Method for this compound
This protocol outlines the validation of a Gas Chromatography method with Flame Ionization Detection for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.[8]
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Diluent: Dichloromethane.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (dichloromethane), placebo (if applicable), and a spiked sample. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a minimum of five concentrations across the range of 1-100 µg/mL. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established from the linearity study. | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Deliberately vary method parameters such as oven temperature (±2°C), flow rate (±0.1 mL/min), and injector temperature (±5°C). | The system suitability parameters should remain within the acceptance criteria. |
| System Suitability | Inject a standard solution five times before starting the analysis. | RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Protocol 2: Validation of an HPLC-UV Method for this compound
This protocol describes the validation of a High-Performance Liquid Chromatography method with UV detection. As CEEC lacks a strong chromophore, this method may be less sensitive than GC-FID and is presented as a viable alternative.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.
3. Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (if applicable), and a spiked sample. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a minimum of five concentrations across the range of 10-200 µg/mL. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Range | The range is established from the linearity study. | The range should encompass the expected concentrations of the analyte in the samples. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N). | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). | The system suitability parameters should remain within the acceptance criteria. |
| System Suitability | Inject a standard solution five times before starting the analysis. | RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Logical Comparison of Analytical Techniques
Caption: A logical diagram comparing the suitability of GC and HPLC for the analysis of this compound.
Conclusion
The validation of analytical methods is a critical component of the drug development process, ensuring the reliability and accuracy of quantitative data. For this compound, both GC-FID and HPLC-UV methodologies can be successfully validated for its quantification.
By following the detailed validation protocols outlined in this guide, researchers and scientists can confidently establish robust and reliable analytical methods for the quantification of this compound, thereby ensuring the quality and consistency of their processes and products. The principles and practices described herein are grounded in established regulatory guidelines and represent the best practices in the pharmaceutical industry.
References
A Comparative Guide to N-Dealkylation: The Von Braun Reaction vs. 1-Chloroethyl Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic and medicinal chemistry, the strategic removal of an N-alkyl group from a tertiary amine, a process known as N-dealkylation, is a critical transformation.[1][2][3] This reaction is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] It is particularly pivotal in the semi-synthesis of opioid medicines, where the N-demethylation of naturally occurring alkaloids is a key step to enable further derivatization and the development of novel therapeutic agents.[1][4]
This guide provides an in-depth comparison of two prominent methods for N-dealkylation: the classic Von Braun reaction and the more modern approach utilizing 1-chloroethyl ethyl carbonate (a close analog and often used interchangeably in discussion with 1-chloroethyl chloroformate, ACE-Cl). We will delve into the mechanistic underpinnings, practical experimental considerations, substrate scope, and safety profiles of each method to provide a comprehensive resource for chemists in the field.
The Enduring Workhorse: The Von Braun Reaction
First reported by Julius von Braun in 1900, this reaction has remained a staple in the synthetic chemist's toolbox for over a century.[2][5] The Von Braun reaction typically involves the treatment of a tertiary amine with cyanogen bromide (BrCN) to yield a cyanamide, which is subsequently hydrolyzed to the secondary amine.[1][2]
Mechanistic Insight
The reaction proceeds through a two-step nucleophilic substitution mechanism. The tertiary amine first acts as a nucleophile, attacking the electrophilic cyanogen bromide and displacing the bromide ion to form a quaternary cyanoammonium salt. In the second step, the bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups and leading to the formation of an alkyl bromide and a disubstituted cyanamide.[3]
Diagram of the Von Braun Reaction Mechanism
Caption: Mechanism of the Von Braun N-dealkylation.
Experimental Protocol: A Classic Approach
A general procedure for the Von Braun reaction involves dissolving the tertiary amine in an inert solvent, such as chloroform or diethyl ether, and then adding cyanogen bromide.[1][2] The reaction mixture is often stirred at room temperature or heated to reflux. After the reaction is complete, the resulting cyanamide is typically hydrolyzed under acidic or basic conditions to afford the desired secondary amine.[1]
A representative, generalized experimental protocol is as follows:
-
Reaction Setup: A solution of the tertiary amine (1.0 eq.) in a dry, inert solvent (e.g., CHCl₃ or Et₂O) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cyanogen bromide (1.0-1.2 eq.) is added portion-wise to the stirred solution. The reaction may be exothermic, and cooling may be necessary.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred for several hours at room temperature or heated to reflux until the starting material is consumed.
-
Work-up and Intermediate Isolation: Upon completion, the solvent is removed under reduced pressure. The crude cyanamide can be purified at this stage or directly carried forward to the hydrolysis step.
-
Hydrolysis: The crude cyanamide is treated with an aqueous acid (e.g., 2N HCl) or base (e.g., KOH in ethylene glycol) and heated to effect hydrolysis.[6]
-
Final Product Isolation: After hydrolysis, the reaction mixture is neutralized and the secondary amine is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography or crystallization.
The Modern Alternative: 1-Chloroethyl Carbonate/Chloroformate
In recent decades, 1-chloroethyl chloroformate (ACE-Cl) and its close analog, this compound, have emerged as highly effective reagents for the N-dealkylation of tertiary amines, offering several advantages over the classical Von Braun reaction.[6][7][8] The reaction with ACE-Cl also proceeds through a two-step process involving the formation of a carbamate intermediate, which is then readily cleaved to the secondary amine.[9]
Mechanistic Pathway
The tertiary amine attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate, leading to the formation of a quaternary ammonium salt. This is followed by the elimination of an alkyl chloride and the formation of a 1-chloroethyl carbamate intermediate. This carbamate is then solvolyzed, typically with methanol, to yield the secondary amine hydrochloride, carbon dioxide, and ethyl chloride. A key advantage of this method is the facile cleavage of the carbamate intermediate under mild conditions.[9]
Diagram of N-Dealkylation using 1-Chloroethyl Chloroformate
Caption: N-Dealkylation using 1-chloroethyl chloroformate (ACE-Cl).
Experimental Protocol: A Milder Approach
The procedure for N-dealkylation using 1-chloroethyl chloroformate is generally considered milder and more user-friendly than the Von Braun reaction.
A representative, generalized experimental protocol is as follows: [7]
-
Reaction Setup: The tertiary amine (1.0 eq.) is dissolved in a suitable solvent, such as 1,2-dichloroethane (DCE), in a reaction vessel.
-
Reagent Addition: 1-Chloroethyl chloroformate (1.0-1.2 eq.) is added to the solution, often at 0 °C.
-
Carbamate Formation: The reaction mixture is then heated, typically to reflux, for a period of 1 to 72 hours, depending on the substrate, to form the carbamate intermediate.
-
Solvent Removal: After the formation of the carbamate is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure.
-
Carbamate Cleavage: The crude carbamate is dissolved in methanol and heated to reflux for 1 to 6 hours to effect cleavage.
-
Product Isolation: The solvent is evaporated, and the resulting residue, which contains the secondary amine hydrochloride, is then subjected to a standard aqueous work-up and purification.
Head-to-Head Comparison: Efficacy and Practicality
| Feature | Von Braun Reaction | 1-Chloroethyl Carbonate/Chloroformate |
| Reagent Toxicity | Cyanogen bromide is highly toxic and requires stringent safety precautions.[1][2] | 1-Chloroethyl chloroformate is a lachrymator and corrosive but is generally considered less hazardous than cyanogen bromide. |
| Reaction Conditions | Often requires elevated temperatures and can be sensitive to moisture. | Generally milder reaction conditions, with the carbamate cleavage often proceeding smoothly in refluxing methanol.[7][8] |
| Intermediate Stability | The cyanamide intermediate can be stable and sometimes requires harsh conditions for hydrolysis (strong acid or base).[1][6] | The 1-chloroethyl carbamate intermediate is designed for facile cleavage under mild solvolytic conditions.[9] |
| Substrate Scope | Broad substrate scope, but can be limited by the harsh hydrolysis conditions. Phenolic groups often require protection.[1] | Also has a broad substrate scope and is often more compatible with sensitive functional groups due to the milder conditions.[7] |
| Selectivity | The selectivity of alkyl group cleavage can be variable. While benzyl and allyl groups are often preferentially cleaved, ring-opening of cyclic amines can be a competing side reaction.[10] | Generally exhibits good selectivity for the cleavage of different alkyl groups, with the order of cleavage typically being: benzyl > allyl > methyl > other primary alkyl groups.[9][10] |
| Yields | Yields can be variable and are often moderate.[4] | Often provides high yields of the desired secondary amine.[1][10] |
| Work-up | Can be more complex due to the nature of the reagents and byproducts. | The work-up is often more straightforward. |
Substrate Scope and Experimental Data
Both methods have been successfully applied to a wide range of substrates, particularly in the field of alkaloid chemistry.
Table of N-Dealkylation Yields for Selected Alkaloids:
| Substrate | Reagent | Product | Yield (%) | Reference |
| Heroin (protected) | BrCN | Normorphine derivative | High | [1] |
| Codeinone dimethyl ketal | BrCN | Norcodeinone derivative | 75 | [1] |
| Eschscholtzidine | BrCN | Noreschscholtzidine | 82 | [11] |
| O-acetyltropine | ACE-Cl | O-acetylnortropine | 97 | [1] |
| 6-acetylcodeine | ACE-Cl | 6-acetylnorcodeine | 97 | [1] |
| N-ethylpiperidine | ACE-Cl | Piperidine hydrochloride | 99 | [10] |
| Arecoline | ACE-Cl | Guvacoline | 95 | [10] |
Conclusion: Choosing the Right Tool for the Job
Both the Von Braun reaction and the use of 1-chloroethyl carbonate/chloroformate are valuable methods for the N-dealkylation of tertiary amines. The choice between the two often comes down to a balance of factors including the nature of the substrate, the desired scale of the reaction, and the available safety infrastructure.
The Von Braun reaction , despite its age and the hazardous nature of cyanogen bromide, remains a viable option, particularly for certain substrates where it has been shown to be effective. Its long history means that a considerable body of literature exists to guide its application.
However, for many modern synthetic applications, 1-chloroethyl carbonate/chloroformate has become the reagent of choice.[3] Its milder reaction conditions, higher yields, and improved safety profile make it a more attractive option, especially in the context of complex molecule synthesis and drug development where functional group tolerance and reproducibility are paramount. The facile cleavage of the carbamate intermediate under mild conditions is a significant advantage that often leads to cleaner reactions and simpler purifications.
Ultimately, the selection of the optimal N-dealkylation method requires a careful consideration of the specific chemical transformation at hand, with a strong emphasis on safety and efficiency.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. N-Dealkylation of Amines [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 1-Chloroethyl Ethyl Carbonate Adducts
For researchers and professionals in drug development, the precise structural characterization of novel molecules is paramount. 1-Chloroethyl ethyl carbonate is a reactive intermediate, valued for its ability to introduce a protected hydroxyethyl group onto nucleophilic substrates. The resulting adducts, however, require rigorous structural confirmation to ensure the desired chemical transformation has occurred. This guide provides an in-depth comparison of the primary spectroscopic techniques for this purpose, grounded in the practical insights of a seasoned application scientist.
The Analytical Imperative: A Workflow for Structural Certainty
The journey from a proposed reaction to a confirmed molecular structure is a systematic process. Before delving into the specifics of each technique, it is crucial to visualize the overall workflow. The following diagram illustrates the logical progression from adduct synthesis to the integration of spectroscopic data for unambiguous structural elucidation.
Caption: A generalized workflow for the synthesis and structural confirmation of adducts.
Core Spectroscopic Techniques: A Comparative Overview
Three core spectroscopic techniques form the bedrock of organic structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each provides a unique piece of the structural puzzle.
-
NMR Spectroscopy maps the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of atoms.
-
Mass Spectrometry provides the molecular weight and elemental composition, and its fragmentation patterns offer clues about the molecule's substructures.
-
FTIR Spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrations.
This guide will now explore each of these techniques in detail, using the hypothetical reaction of this compound with a generic alcohol (R-OH) to form an acetal carbonate adduct as a practical example.
In-Depth Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for de novo structure elucidation of organic molecules. It provides detailed information about the number, type, and connectivity of atoms in a molecule.
The Causality Behind the Experiment
¹H NMR spectroscopy allows for the determination of the number of different types of protons, their relative numbers, and their neighboring protons. ¹³C NMR spectroscopy, in turn, reveals the number of different types of carbon atoms and their chemical environments. For our hypothetical adduct, NMR is essential to confirm the displacement of the chlorine atom and the formation of a new bond with the incoming nucleophile.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are usually sufficient, but for quantitative ¹³C NMR, a longer relaxation delay (D1) may be necessary.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Interpreting the Data: A Hypothetical Example
For an adduct formed with ethanol (R=CH₂CH₃), we would expect the following key signals in the ¹H and ¹³C NMR spectra:
Table 1: Predicted ¹H and ¹³C NMR Data for the Ethanol Adduct of this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| Carbonate Ethyl CH₃ | ~1.3 | Triplet | ~14 |
| Carbonate Ethyl CH₂ | ~4.2 | Quartet | ~64 |
| Acetal CH | ~5.8 | Quartet | ~100 |
| Acetal CH₃ | ~1.5 | Doublet | ~20 |
| Adduct Ethyl CH₃ | ~1.2 | Triplet | ~15 |
| Adduct Ethyl CH₂ | ~3.6 | Quartet | ~60 |
| Carbonyl C=O | - | - | ~154 |
The disappearance of the characteristic downfield signal for the methine proton adjacent to chlorine in the starting material and the appearance of new signals corresponding to the ethoxy group, along with a new acetal proton signal, would provide strong evidence for the formation of the desired adduct.
Unambiguous Molecular Formula and Fragmentation Insights from Mass Spectrometry (MS)
MS is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The Causality Behind the Experiment
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the adduct. This is a critical step in confirming the identity of a new compound. Fragmentation analysis, typically performed using tandem MS (MS/MS), can reveal the presence of key structural motifs.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the adduct (e.g., 10-100 µg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to the mass spectrometer (LC-MS). A reversed-phase C18 column is often a good starting point for small organic molecules.
-
Mass Analysis: Acquire mass spectra using a soft ionization technique such as electrospray ionization (ESI) to observe the molecular ion (e.g., [M+Na]⁺). For fragmentation data, perform a product ion scan on the isolated molecular ion.
Interpreting the Data: A Hypothetical Example
For our ethanol adduct, HRMS would confirm the expected molecular formula of C₇H₁₄O₄. The fragmentation pattern can also be predicted.
Caption: A plausible fragmentation pathway for the ethanol adduct of this compound.
Table 2: Common Mass Spectral Fragments for Adducts of this compound
| Nucleophile | Adduct Structure | Key Fragment Ions (m/z) |
| Alcohol (R-OH) | Acetal Carbonate | [M-OR]⁺, [M-OCO₂Et]⁺ |
| Amine (R₂NH) | Aminal Carbonate | [M-NR₂]⁺, [M-OCO₂Et]⁺ |
| Thiol (R-SH) | Thioacetal Carbonate | [M-SR]⁺, [M-OCO₂Et]⁺ |
Functional Group Confirmation with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
The Causality Behind the Experiment
The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups. For our adduct, FTIR is used to confirm the presence of the key carbonate functional group and the C-O bonds of the acetal.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the purified liquid or solid adduct directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for different functional groups.
Interpreting the Data: A Hypothetical Example
The FTIR spectrum of our ethanol adduct would be expected to show the following characteristic absorptions:
Table 3: Characteristic FTIR Absorption Frequencies for Adducts
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| C-H (sp³) | Stretching | 2850-3000 |
| C=O (Carbonate) | Stretching | ~1745 |
| C-O (Acetal) | Stretching | 1050-1150 |
| C-O (Carbonate) | Stretching | 1200-1300 |
The strong absorption band around 1745 cm⁻¹ is a clear indicator of the carbonate carbonyl group. The presence of strong C-O stretching bands in the 1050-1300 cm⁻¹ region further supports the proposed structure.
A Synergistic Approach: Integrating Data for Complete Structural Confirmation
While each technique provides valuable information, it is the integration of data from all three that leads to an unambiguous structural confirmation.
Table 4: Summary of Information from Each Spectroscopic Technique
| Technique | Information Provided |
| NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. |
| MS | Molecular weight, elemental composition, substructural information from fragmentation. |
| FTIR | Identification of key functional groups. |
By combining the detailed connectivity from NMR, the molecular formula from MS, and the functional group information from FTIR, a complete and confident structural assignment of the this compound adduct can be made.
Conclusion
The structural confirmation of this compound adducts is a critical step in their utilization in research and development. A multi-technique spectroscopic approach, leveraging the complementary strengths of NMR, MS, and FTIR, is essential for achieving an unambiguous and scientifically rigorous characterization. This guide has outlined the principles, protocols, and data interpretation strategies to empower researchers to confidently confirm the structures of their target molecules.
The Strategic Application of 1-Chloroethyl Carbonates in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. An ideal protecting group should be easily introduced and removed in high yields, stable to a range of reaction conditions, and orthogonal to other protecting groups within the molecule.[1][2] This guide provides an in-depth technical analysis of 1-Chloroethyl ethyl carbonate (CEEC) and its analogs as protecting groups for hydroxyl functionalities, a critical consideration in the total synthesis of complex molecules. We will explore its application through case studies in pharmaceutical synthesis, compare its performance with common alternatives with supporting data, and provide detailed experimental protocols.
Introduction to 1-Chloroethyl Carbonates: A Versatile Protecting Group
1-Chloroethyl carbonates, such as this compound (CEEC), are valuable reagents in organic synthesis, primarily utilized for the protection of alcohols and phenols.[3] These protecting groups are introduced by reacting the alcohol with the corresponding 1-chloroethyl chloroformate in the presence of a base. The resulting 1-chloroethyl carbonate is stable under various conditions, yet can be selectively removed, offering a valuable tool in the synthetic chemist's arsenal.
The key advantage of the 1-chloroethyl carbonate protecting group lies in its unique deprotection mechanism. Unlike many other carbonate protecting groups that are cleaved under acidic or basic conditions, haloethyl carbonates like the 2,2,2-trichloroethyl carbonate (Troc) group can be removed under reductive conditions, for example, with zinc in acetic acid.[4] This provides an orthogonal deprotection strategy, allowing for the selective removal of the 1-chloroethyl carbonate in the presence of other acid- or base-labile protecting groups.[1]
Comparative Analysis: 1-Chloroethyl Carbonates vs. Alternative Protecting Groups
The selection of a protecting group is a critical strategic decision in the planning of a total synthesis. Below is a comparative analysis of 1-chloroethyl carbonates with other commonly used protecting groups for hydroxyl groups.
| Protecting Group | Introduction Reagent | Common Deprotection Conditions | Orthogonality & Remarks |
| 1-Chloroethyl Carbonate (e.g., CEEC) | 1-Chloroethyl chloroformate, Base (e.g., Pyridine) | Reductive cleavage (e.g., Zn, AcOH) | Orthogonal to many acid- and base-labile groups. Useful in complex molecules with diverse functionality. |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride (e.g., TBSCl), Base (e.g., Imidazole) | Fluoride source (e.g., TBAF), Acid (e.g., HF, CSA) | Widely used, with tunable stability based on the silyl group. Can be orthogonal to many other groups. |
| Benzyl Ether (Bn) | Benzyl bromide, Base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions. Not suitable for molecules with other reducible functional groups. |
| Methoxymethyl Ether (MOM) | MOMCl, Base (e.g., DIPEA) | Acidic conditions (e.g., HCl, TFA) | Acid-labile. May require harsh acidic conditions for cleavage. |
| t-Butoxycarbonyl (Boc) | Boc₂O, Base (e.g., DMAP) | Acidic conditions (e.g., TFA, HCl) | Commonly used for amines, but also for alcohols. Acid-labile. |
| Benzyloxycarbonyl (Cbz) | CbzCl, Base (e.g., NaHCO₃) | Hydrogenolysis (H₂, Pd/C) | Primarily used for amines, but applicable to alcohols. Cleaved under reductive conditions. |
| 2,2,2-Trichloroethyl Carbonate (Troc) | TrocCl, Base (e.g., Pyridine) | Reductive cleavage (e.g., Zn, AcOH) | Similar to 1-chloroethyl carbonates, offering orthogonality. |
Data Presentation:
The choice between these protecting groups is dictated by the specific synthetic route and the other functional groups present in the molecule. The key advantage of 1-chloroethyl carbonates is their stability to both acidic and basic conditions, coupled with their selective removal under reductive conditions, providing a valuable orthogonal strategy in complex syntheses.
Case Studies: The Application of 1-Chloroethyl Carbonates in Pharmaceutical Synthesis
While detailed examples in natural product total synthesis are not extensively documented, the utility of 1-chloroethyl carbonate protecting groups is prominently featured in the synthesis of complex pharmaceutical agents. These examples serve as excellent case studies to illustrate their strategic application.
Case Study 1: Synthesis of Candesartan Cilexetil
Candesartan cilexetil is an angiotensin II receptor antagonist used to treat hypertension.[5] Its synthesis involves the esterification of a carboxylic acid with 1-chloroethyl cyclohexyl carbonate.[6] This introduces the cilexetil prodrug moiety, which is a 1-(cyclohexyloxycarbonyloxy)ethyl ester.
Experimental Workflow: Introduction of the Cilexetil Moiety
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. 1-Chloroethyl methyl carbonate [myskinrecipes.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Kinetic Studies of the Reaction Between 1-Chloroethyl Ethyl Carbonate and Amines
This guide provides an in-depth analysis of the kinetic studies concerning the reaction between 1-chloroethyl ethyl carbonate (CEEC) and various amines. The primary focus is on elucidating the reaction mechanism, detailing robust experimental protocols for kinetic analysis, and comparing the reactivity of different amine structures. This information is critical for researchers, scientists, and drug development professionals who utilize this reaction, particularly in the synthesis of carbamate prodrugs to enhance the therapeutic properties of pharmaceuticals.[1][2][3][4]
Introduction: The Significance of the CEEC-Amine Reaction in Prodrug Strategy
The covalent modification of a biologically active compound to form a prodrug is a well-established strategy to overcome undesirable pharmaceutical properties such as poor solubility, chemical instability, or rapid metabolism.[2][3][4] Carbamate prodrugs are a prominent class, and their synthesis often involves the reaction of an amine-containing drug with a suitable carbonate derivative. This compound (CEEC) has emerged as a key reagent in this field, serving as a versatile intermediate for creating these valuable carbamate linkages.[1][5]
Understanding the kinetics of the reaction between CEEC and amines is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction conditions (temperature, concentration, solvent) to maximize yield and minimize reaction time and by-product formation.
-
Predictive Power: A kinetic model enables the prediction of reaction outcomes with different amine-containing substrates, accelerating the development of new prodrug candidates.
-
Mechanistic Insight: Studying reaction rates provides fundamental insights into the reaction mechanism, which is crucial for rational drug design and addressing potential stability issues.
This guide will compare and contrast the kinetic behavior of various amines with CEEC, providing the necessary experimental frameworks to conduct these studies reliably and interpret the results effectively.
The Reaction Mechanism: A Nucleophilic Substitution Pathway
The reaction between this compound and an amine proceeds through a well-established bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-chlorine bond breaks. The chloride ion is displaced as the leaving group.
The choice of this mechanistic pathway is dictated by the structure of CEEC. The carbon atom attached to the chlorine is a primary-like alpha-carbon, which is sterically accessible for the incoming nucleophile, favoring the SN2 pathway over other mechanisms like SN1, which would involve a less stable primary carbocation intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current and Emerging Prodrug Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Assessing the Substrate Scope of 1-Chloroethyl Ethyl Carbonate for N-Dealkylation: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selective N-dealkylation of tertiary amines is a critical transformation. It serves as a key step in synthesizing drug metabolites, diversifying lead compounds, and preparing valuable secondary amine precursors.[1] Among the arsenal of reagents developed for this purpose, α-chloroalkyl carbonates and chloroformates have emerged as a prominent class, offering a balance of reactivity and selectivity under relatively mild conditions.
This guide provides an in-depth assessment of the substrate scope of 1-Chloroethyl ethyl carbonate for N-dealkylation. Due to the limited direct literature on this specific carbonate, we will draw heavily on the extensive data available for its close structural analogue, 1-chloroethyl chloroformate (ACE-Cl), to project its performance and compare it with other established N-dealkylation methods. This comparison will be grounded in mechanistic principles and supported by experimental data to provide a clear framework for reagent selection in your synthetic endeavors.
The Mechanism of N-Dealkylation by α-Chloroethyl Carbonates and Chloroformates
The efficacy of reagents like this compound and ACE-Cl lies in a two-step mechanism that proceeds under neutral conditions, avoiding the harsh reagents or catalysts required by some alternative methods.
-
Carbamate Formation: The tertiary amine first acts as a nucleophile, attacking the carbonyl carbon of the α-chloroethyl reagent. This results in the formation of a quaternary ammonium intermediate which subsequently eliminates a chloride ion to form a stable carbamate.
-
Facile Decomposition: The key to this method's success is the lability of the resulting 1-chloroethyl carbamate. This intermediate readily decomposes upon gentle heating, often in a protic solvent like methanol. The decomposition is thought to proceed via an intramolecular cyclization to an unstable oxazolidinone-like transition state, which then fragments to yield the secondary amine hydrochloride, carbon dioxide, and 1-chloroethane.[2] This facile decomposition under mild thermal conditions is a significant advantage over carbamates derived from simpler chloroformates like ethyl or phenyl chloroformate, which often require harsh acidic or basic hydrolysis.[1]
Caption: General mechanism of N-dealkylation using this compound.
Comparative Analysis of N-Dealkylation Reagents
The choice of an N-dealkylation reagent is dictated by the substrate's complexity, the desired selectivity, and the tolerance of other functional groups. Below is a comparison of this compound (projected from ACE-Cl data) with other common methods.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| This compound / ACE-Cl | 1. DCE or CH₂Cl₂, reflux2. MeOH, reflux | - Mild, neutral conditions- High yields for a broad range of substrates- Good functional group tolerance- Facile decomposition of carbamate intermediate | - Stoichiometric reagent required- Formation of chlorinated byproducts |
| Cyanogen Bromide (von Braun Reaction) | Inert solvent (e.g., CHCl₃, ether) | - Effective for many amines | - Highly toxic and lachrymatory reagent- Harsh hydrolysis (acid or base) required for the cyanamide intermediate- Can lead to ring-opening in some cyclic amines[1] |
| Phenyl/Ethyl Chloroformate | Base (e.g., KHCO₃) often required | - Readily available and inexpensive | - Vigorous conditions (strong acid/base) needed for carbamate hydrolysis- Lower yields for complex substrates[1] |
| 2,2,2-Trichloroethyl Chloroformate | 1. Reaction with amine2. Zn/AcOH for carbamate cleavage | - Carbamate cleavage is milder than with phenyl/ethyl chloroformates | - Requires a reductive cleavage step with a metal |
| Photoredox Catalysis | Organic dye or metal catalyst, light, oxidant (air) | - Very mild conditions (often room temp.)- High functional group tolerance- Catalytic in nature | - May not be suitable for all substrates (e.g., light-sensitive compounds)- Can be slower than stoichiometric methods[3] |
Substrate Scope and Selectivity
Based on extensive studies with ACE-Cl, this compound is expected to be effective for the N-dealkylation of a wide variety of tertiary amines.
Aliphatic and Alicyclic Amines: Simple tertiary amines such as N-ethylpiperidine are readily dealkylated in high yields.[1] This method is particularly valuable for accessing important cyclic secondary amines like piperidine and morpholine derivatives, which are common motifs in pharmaceuticals.[3]
Complex Alkaloids and Drug Molecules: The mildness of the reaction conditions makes this an excellent choice for complex, multifunctional molecules. High yields have been reported for the N-demethylation of various alkaloids and their derivatives, including:
It has also been successfully applied to the synthesis of N-demethylated metabolites of drugs like citalopram (87% yield), promazine, and clomipramine.[1]
Selectivity in Alkyl Group Cleavage: A key feature of this class of reagents is the predictable selectivity of alkyl group cleavage. The general order of cleavage preference is:
Benzyl, Allyl > Methyl > Other Primary Alkyl > Secondary Alkyl
This selectivity is crucial when multiple different alkyl groups are attached to the nitrogen atom. For instance, N,N-dimethylbenzylamine is selectively debenzylated, and N-allyl-N-methylaniline is selectively deallylated. This predictability allows for the strategic removal of protecting groups or the targeted modification of complex amines.[5][6]
Experimental Protocols
Below are representative protocols for N-dealkylation using an α-chloroethyl reagent and a comparative photoredox method.
Protocol 1: N-Dealkylation of a Tertiary Amine using 1-Chloroethyl Chloroformate (as a proxy for this compound)
This protocol is adapted from the well-established procedure developed by Olofson et al.
Caption: Experimental workflow for N-dealkylation using ACE-Cl.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the tertiary amine (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reagent Addition: Cool the solution to 0 °C and add 1-chloroethyl chloroformate (1.1-1.5 equiv.) dropwise.
-
Carbamate Formation: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the consumption of the starting material by TLC or LCMS.
-
Solvent Removal: Once the formation of the carbamate is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Decomposition: Add methanol to the residue and heat the solution to reflux until the carbamate is fully consumed (typically 1-2 hours).
-
Isolation: Remove the methanol under reduced pressure. The resulting residue is the hydrochloride salt of the secondary amine. For the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sat. NaHCO₃ or dilute NaOH) before drying and concentrating.
Protocol 2: Photoredox-Catalyzed N-Dealkylation
This protocol provides a catalytic, milder alternative.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the tertiary amine (1.0 equiv.), a photoredox catalyst (e.g., an eosin Y derivative, 1-5 mol%), and a suitable solvent (e.g., acetonitrile).
-
Reaction Execution: Irradiate the mixture with visible light (e.g., a blue LED lamp) under an atmosphere of air or oxygen.
-
Monitoring: Stir the reaction at room temperature and monitor the progress by TLC or LCMS.
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture and purify the product by column chromatography to isolate the secondary amine.
Conclusion and Future Outlook
While direct experimental comparisons for this compound are sparse, the extensive and successful application of its close analogue, 1-chloroethyl chloroformate, provides a strong basis for assessing its substrate scope. This class of reagents offers a robust, high-yielding, and selective method for the N-dealkylation of a wide array of tertiary amines, from simple aliphatic compounds to complex, sensitive alkaloids. The mild, two-step procedure avoids the harsh conditions of older methods like the von Braun reaction and the difficult carbamate cleavage associated with simple chloroformates.
Compared to emerging technologies like photoredox catalysis, the α-chloroethyl reagent-based method is stoichiometric and may involve more rigorous conditions (reflux). However, it is often faster, more established, and does not require specialized photochemical equipment. The choice between these methods will ultimately depend on the specific substrate, required scale, and available laboratory resources. For its reliability and broad applicability, the N-dealkylation strategy employing α-chloroethyl reagents remains a cornerstone of modern synthetic chemistry.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Chloroethyl chloroformate | 50893-53-3 | Benchchem [benchchem.com]
- 3. Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-Chloroethyl ethyl carbonate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis. The final and arguably most critical phase is its safe and compliant disposal. 1-Chloroethyl ethyl carbonate (CEEC), a versatile but hazardous reagent, demands a disposal protocol that is both scientifically sound and rigorously safe. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Inherent Risks: A Prerequisite to Safe Disposal
This compound (CAS No. 50893-36-2) is a combustible liquid that is irritating to the eyes, respiratory system, and skin.[1][2][3] Its classification as a halogenated organic compound places it under stringent regulatory scrutiny for disposal.[4][5] Furthermore, its reactivity, particularly with moisture and bases, necessitates a carefully controlled disposal process to prevent uncontrolled reactions and the release of hazardous byproducts.[6]
| Property | Value | Source |
| CAS Number | 50893-36-2 | [2][7] |
| Molecular Formula | C₅H₉ClO₃ | [2][7] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Flash Point | 65 °C (149 °F) | [2] |
| Hazards | Combustible, Irritant, Moisture-sensitive | [1][2][7] |
The Disposal Decision Matrix: A Step-by-Step Approach
The proper disposal of this compound is not a one-size-fits-all procedure. It requires a systematic evaluation of the quantity of waste, available facilities, and local regulations. The following decision matrix, visualized in the flowchart below, provides a logical pathway for determining the appropriate disposal route.
Caption: Disposal decision workflow for this compound.
Option 1: The Preferred Route for Bulk Quantities - Licensed Hazardous Waste Incineration
For larger quantities of this compound, or when in-house neutralization is not feasible, the only acceptable method of disposal is through a licensed hazardous waste management company that offers incineration services.[8][9]
Causality: Incineration at high temperatures in a specially designed hazardous waste incinerator ensures the complete destruction of the chlorinated organic molecule, converting it into less harmful inorganic compounds like hydrogen chloride (HCl), carbon dioxide, and water.[10] These facilities are equipped with advanced flue gas scrubbing systems to neutralize acidic byproducts like HCl, preventing their release into the atmosphere.[10][11]
Procedural Steps for Incineration:
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[4][5]
-
Never mix it with non-halogenated waste streams, as this can complicate the disposal process and increase costs.[5]
-
The container should be made of a compatible material (e.g., glass or a suitable plastic) and stored in a well-ventilated, cool, and dry area away from ignition sources.
-
-
Regulatory Compliance and Documentation:
-
Classify the waste according to the Resource Conservation and Recovery Act (RCRA) regulations. Waste this compound likely falls under the "F-list" of hazardous wastes from non-specific sources, specifically as a spent halogenated solvent (if used as such).[5][12] Consult with your institution's environmental health and safety (EHS) department to determine the precise waste codes.
-
Complete all necessary hazardous waste manifests and documentation as required by the U.S. Environmental Protection Agency (EPA) and your state's environmental agency.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company that is permitted to handle and incinerate chlorinated organic compounds.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Schedule a pickup and ensure that the waste is transported in compliance with Department of Transportation (DOT) regulations.
-
Option 2: For Small, Manageable Quantities - Controlled Chemical Neutralization (Hydrolysis)
For very small quantities of this compound, controlled chemical neutralization through hydrolysis can be a viable disposal option, provided your laboratory is equipped for such procedures and it is permitted by your institution's policies. This process intentionally decomposes the compound into less hazardous components.
Causality: this compound is susceptible to hydrolysis, especially under basic conditions.[6] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbonate and on the carbon bearing the chlorine atom. This breaks down the molecule into ethanol, acetaldehyde, chloride ions, and carbonate ions.
Experimental Protocol for Controlled Hydrolysis (for <100g):
Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, and the byproducts may be volatile.
Personal Protective Equipment (PPE) Required:
-
Chemical splash goggles
-
Face shield
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Flame-retardant lab coat
-
Closed-toe shoes
Materials:
-
Waste this compound
-
Stir bar
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Ice bath
-
1 M Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
pH paper or a calibrated pH meter
Step-by-Step Methodology:
-
Preparation:
-
Place the beaker or flask containing a stir bar in a large ice bath within a certified chemical fume hood.
-
Add a volume of cold water to the beaker that is approximately five times the volume of the this compound to be neutralized.
-
-
Slow Addition:
-
While stirring the water vigorously, slowly add the waste this compound dropwise. The rate of addition should be controlled to prevent any significant temperature increase.
-
-
Basification:
-
Once the addition of the carbonate is complete, begin the slow, dropwise addition of the 1 M NaOH or KOH solution.
-
Monitor the temperature of the reaction mixture continuously. If the temperature rises by more than 5-10 °C, pause the addition of the base until the temperature subsides.
-
Continue adding the base until the pH of the solution is between 9 and 10.
-
-
Reaction and Monitoring:
-
Allow the mixture to stir at room temperature for several hours (or overnight for larger quantities within the small-scale limit) to ensure complete hydrolysis.
-
Periodically check the pH and add more base if necessary to maintain a pH between 9 and 10.
-
-
Final Neutralization and Disposal:
-
Once the reaction is complete (as indicated by a stable pH and the absence of an organic layer), neutralize the solution to a pH between 6 and 8 by the careful addition of a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid).
-
The resulting aqueous solution, containing ethanol, acetaldehyde salts, and carbonate salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm with your institution's EHS department before drain disposal.
-
Spill Management: An Immediate Action Plan
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as listed in the neutralization protocol.
-
Containment: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material into a sealable container.
-
Disposal: The collected waste from the spill cleanup should be treated as hazardous waste and disposed of via licensed incineration.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
By adhering to these detailed procedures and understanding the chemical principles behind them, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
- 1. chembk.com [chembk.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. framochem.com [framochem.com]
- 8. framochem.com [framochem.com]
- 9. nbinno.com [nbinno.com]
- 10. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
Navigating the Handling of 1-Chloroethyl Ethyl Carbonate: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. 1-Chloroethyl ethyl carbonate (CEEC), a valuable reagent in organic synthesis, demands a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, moving beyond mere compliance to foster a culture of proactive safety.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS RN: 50893-36-2) is a combustible liquid that poses several health hazards upon exposure.[1][2][3] It is crucial to recognize that this chemical is irritating to the eyes, respiratory system, and skin.[4] Inhalation or absorption through the skin may be harmful.[4] As of the latest review, there are no established occupational exposure limits (OELs) from bodies such as OSHA, NIOSH, or ACGIH.[1][4] This absence of defined limits necessitates a conservative and stringent approach to PPE selection and implementation.
| Hazard | Description | GHS Pictogram | Precautionary Statements |
| Flammability | Combustible liquid with a flash point of 62-65°C.[3][4] | 🔥 | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1][2] |
| Skin Irritation | Causes skin irritation.[1][4] May be harmful if absorbed through the skin.[4] | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][4] | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] May be harmful if inhaled.[4] | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Core Directive: A Multi-Layered Approach to Protection
A robust PPE strategy for this compound is not a one-size-fits-all solution. The level of protection must be commensurate with the scale and nature of the operation. The following sections detail the minimum PPE requirements and provide enhanced recommendations for higher-risk procedures.
Foundational Laboratory Attire
This baseline protection is mandatory for any work in a laboratory where this compound is present, even if not directly handling the chemical.
-
Flame-resistant laboratory coat: Worn fully buttoned to protect against splashes and potential flash fires.
-
Long pants and closed-toe shoes: To shield the skin from accidental spills.
-
Safety glasses with side shields: Meeting ANSI Z87.1 standards, providing a minimum level of eye protection.
Essential PPE for Handling this compound
This is the minimum required PPE when directly handling the chemical, for instance, when preparing solutions or performing small-scale reactions in a fume hood.
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Chemical splash goggles: These should be worn at all times when handling the liquid. They provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.[4]
-
Face shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of larger volumes or when conducting reactions under pressure. A face shield protects the entire face from direct contact.
-
Recommended Glove Materials:
-
Butyl Rubber: Offers good resistance to esters and ketones.
-
Viton®: Provides excellent resistance to chlorinated and aromatic solvents.
-
Norfoil® (Silver Shield®): Recommended for highly toxic materials and substances that are readily absorbed through the skin.
-
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Double gloving is recommended, particularly for extended operations or when handling larger quantities. This involves wearing a lighter, disposable glove (e.g., nitrile) underneath a more robust, chemically resistant glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Never reuse disposable gloves.
-
Wash hands thoroughly with soap and water after removing gloves.
-
| Glove Material | Suitability for Halogenated Organics & Esters | General Recommendations |
| Nitrile | Fair to Good (for incidental contact) | Suitable for short-duration tasks and as an inner glove when double-gloving. Prone to degradation with prolonged exposure to chlorinated solvents. |
| Neoprene | Fair | Offers moderate protection against a range of chemicals but is not the first choice for halogenated compounds. |
| Butyl Rubber | Good | A strong candidate for handling this compound due to its resistance to esters. |
| Viton® | Excellent | Highly recommended for prolonged contact with chlorinated solvents. |
| Norfoil® (Silver Shield®) | Excellent | Provides the highest level of protection against a wide range of aggressive chemicals. |
Due to the lack of established exposure limits and the chemical's respiratory irritant properties, a conservative approach to respiratory protection is essential.
-
When is a respirator required?
-
Recommended Respirators:
-
NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges. For operations where concentrations are not expected to be high, a half-mask or full-facepiece APR is suitable.
-
Powered Air-Purifying Respirator (PAPR): For longer duration work or when a higher protection factor is needed, a PAPR with OV cartridges is recommended.
-
Self-Contained Breathing Apparatus (SCBA): In emergency situations, such as a large spill in a poorly ventilated area, an SCBA is necessary.
-
A comprehensive respiratory protection program, including medical evaluation, fit testing, and training, is required under OSHA's Respiratory Protection Standard (29 CFR 1910.134).
Operational Plan: Donning and Doffing Procedures
The proper sequence of putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning PPE Workflow
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 3. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 4. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 5. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
